molecular formula C7H12ClNO B2688661 Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride CAS No. 127430-46-0

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride

货号: B2688661
CAS 编号: 127430-46-0
分子量: 161.63
InChI 键: NCJPVPGXNDVUCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPVPGXNDVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and this specific bicyclic ketone serves as a versatile intermediate for creating complex molecular architectures.[1][2] This document outlines a robust synthetic strategy, explains the rationale behind key experimental choices, provides detailed protocols, and describes the analytical techniques required for structural verification and quality control. It is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this compound in their work.

Introduction: The Strategic Importance of a Bicyclic Scaffold

This compound is a bicyclic organic compound featuring a fused cyclopentanone and pyrrolidine ring system. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing specific pharmacophoric elements in drug design, allowing for precise spatial orientation of functional groups. The presence of a secondary amine (as its hydrochloride salt) and a ketone provides two orthogonal points for chemical modification, enabling the divergent synthesis of compound libraries.

Derivatives of related pyrrole and pyrrolidine systems have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The strategic value of the title compound lies in its potential to serve as a key intermediate in the synthesis of novel therapeutic agents.[4]

Chemical Identity and Properties

The fundamental properties of the free base and its hydrochloride salt are summarized below.

PropertyHexahydrocyclopenta[c]pyrrol-4(2H)-oneHexahydrocyclopenta[c]pyrrol-4(2H)-one HClReference
CAS Number 732956-04-6127430-46-0[5][6]
Molecular Formula C₇H₁₁NOC₇H₁₁NO·HCl[5][6]
Molecular Weight 125.17 g/mol 161.63 g/mol [5][6]
Appearance Predicted: Off-white to yellow solid or oilPredicted: White to off-white crystalline solid
Purity (Typical) >97%>97%[5]

A Proposed Synthetic Strategy: Rationale and Design

A robust synthesis must be efficient, scalable, and yield a high-purity product. While multiple synthetic routes can be envisioned, a common and reliable strategy involves the use of a nitrogen-protecting group to facilitate the key ring-forming reaction. The widespread commercial availability of the N-BOC protected analog (tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) supports this approach as an industry-standard method.[7]

Retrosynthetic Analysis

Our retrosynthetic approach disconnects the target molecule back to a readily available N-BOC protected pyrrolidine precursor. The key transformation is an intramolecular cyclization to form the cyclopentanone ring, a classic strategy for constructing fused ring systems.

G Target Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl FreeBase Hexahydrocyclopenta[c]pyrrol-4(2H)-one Target->FreeBase Neutralization NBoc N-BOC Protected Ketone (CAS: 879686-42-7) FreeBase->NBoc N-H Bond Formation (Deprotection) Precursor Pyrrolidine Diester Precursor (N-BOC Protected) NBoc->Precursor C-C Bond Formation (Intramolecular Cyclization, e.g., Dieckmann) G cluster_0 Synthesis Workflow Start Start: N-BOC Protected Ketone (CAS: 879686-42-7) Reaction Step 1: Deprotection & Salt Formation - Dissolve in suitable solvent (e.g., Dioxane) - Add HCl solution (e.g., 4M in Dioxane) - Stir at room temperature Start->Reaction Workup Step 2: Isolation - Induce precipitation (e.g., add Ether) - Filter the solid product - Wash with cold solvent Reaction->Workup Purification Step 3: Purification & Drying - Recrystallize if necessary - Dry under vacuum Workup->Purification End Final Product: Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl Purification->End G cluster_1 Characterization Workflow Sample Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure & connectivity Sample->NMR IR IR Spectroscopy Identifies key functional groups (C=O, N-H) Sample->IR MS Mass Spectrometry Confirms molecular weight of the free base Sample->MS Purity HPLC / UPLC Quantifies purity (>97%) Sample->Purity Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

References

An In-depth Technical Guide to the Physicochemical Properties of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride (CAS No: 127430-46-0). Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental molecular attributes and presents detailed, field-proven methodologies for the empirical determination of key parameters such as melting point, solubility, pKa, and stability. While experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust framework for its characterization by synthesizing established principles of physical chemistry and analytical science. The protocols described herein are designed to yield reliable and reproducible data, crucial for advancing research and development activities involving this compound.

Introduction and Molecular Identity

This compound is a bicyclic organic compound featuring a fused cyclopentane and pyrrolidinone ring system. As a hydrochloride salt, it exhibits properties typical of amine salts, including enhanced aqueous solubility and stability compared to its free base form. Its structural complexity and the presence of a lactam functionality make it a molecule of interest in medicinal chemistry and as a building block in organic synthesis.

A precise understanding of its physicochemical properties is paramount for any application, as these characteristics govern its behavior in various environments, influencing everything from reaction kinetics to formulation strategies and bioavailability. This guide serves as a foundational resource for the systematic characterization of this compound.

Chemical Structure and Basic Information

The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 127430-46-0[1]
Molecular Formula C₇H₁₂ClNO[1]
Molecular Weight 161.63 g/mol [1]
Chemical Structure (See Figure 1)
Predicted pKa (Free Base) 10.11 ± 0.20[2]
Predicted Boiling Point (Free Base) 223.3 ± 13.0 °C[2]
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Determination of Fundamental Physicochemical Properties

The following sections detail proposed experimental protocols for the determination of critical physicochemical parameters. These methodologies are based on widely accepted industry standards and are designed to be self-validating.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. For a pure substance, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[3] Given that hydrochloride salts can be hygroscopic, proper sample handling is essential for an accurate determination.[4]

This protocol employs the standard capillary method, which is recognized by major pharmacopeias.[4]

  • Sample Preparation:

    • Ensure the sample of this compound is finely powdered and thoroughly dried in a desiccator to remove any residual moisture.

    • Pack the dry sample into a capillary tube to a height of 2-3 mm.

    • If the sample is known to be hygroscopic, the open end of the capillary tube should be flame-sealed.[4]

  • Instrumentation:

    • Utilize a calibrated digital melting point apparatus with a variable heating rate and a means for visual observation.

  • Measurement Workflow:

    • Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

      • Introduce a new capillary with a fresh sample.

      • Set the heating rate to 1-2 °C/min.

      • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

    • Repeat the accurate determination at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Dry Sample (Desiccator) Prep2 Pack Capillary (2-3 mm) Prep1->Prep2 Prep3 Seal Capillary (if hygroscopic) Prep2->Prep3 Measure1 Rapid Scan (~10-20 °C/min) Prep3->Measure1 Measure2 Accurate Scan (~1-2 °C/min) Measure1->Measure2 Measure3 Record Range (Onset to Clear) Measure2->Measure3 Validate Repeat x 2 Measure3->Validate SolubilityWorkflow Start Add Excess Solid to Solvent Equilibrate Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) Start->Equilibrate Separate Centrifuge & Filter (0.22 µm) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze Calculate Calculate Solubility (mg/mL, mol/L) Analyze->Calculate Repeat Repeat x 3 Calculate->Repeat StabilityWorkflow Start Place Samples in Stability Chamber (40°C / 75% RH) Timepoint0 Timepoint: 0 Months (Initial Analysis) Start->Timepoint0 Timepoint3 Timepoint: 3 Months Start->Timepoint3 Timepoint6 Timepoint: 6 Months (Final Analysis) Start->Timepoint6 Analysis Analyze Samples: - Purity (HPLC) - Appearance - Other relevant tests Timepoint0->Analysis Timepoint3->Analysis Timepoint6->Analysis Evaluation Evaluate Data for Significant Change Analysis->Evaluation

References

"spectroscopic data analysis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a bicyclic lactam of significant interest in medicinal chemistry and drug development.[1][2] As a key building block, its unambiguous structural confirmation is paramount for advancing research and ensuring quality control. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this compound. We delve into the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols and interpretive guidance herein are designed to serve as a self-validating system, ensuring scientific integrity and trustworthy results.

Introduction: The Importance of Rigorous Characterization

Hexahydrocyclopenta[c]pyrrol-4(2H)-one is a saturated heterocyclic compound featuring a γ-lactam fused to a cyclopentane ring. Such scaffolds are prevalent in pharmacologically active molecules due to their conformational rigidity and ability to mimic peptide bonds.[2] The conversion of the parent amine to its hydrochloride salt is a common and critical step in drug development, often employed to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[3]

The objective of this guide is to establish a definitive analytical workflow for confirming the identity, purity, and structural integrity of this compound. By integrating data from orthogonal spectroscopic techniques, we can construct a complete and validated molecular profile, moving beyond simple data collection to a deeper understanding of the molecule's chemical architecture.

The molecular structure is as follows:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR confirms the presence of the hydrochloride salt and maps the connectivity of the molecule's C-H framework.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for amine hydrochlorides.[4] Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the chemical exchange of the N-H protons, resulting in sharper, more easily identifiable signals. The residual water peak in DMSO-d₆ is also well-separated from most signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of all protons.

The protonated amine is the key diagnostic feature. The spectrum will display a series of multiplets in the aliphatic region corresponding to the seven non-equivalent protons on the bicyclic core, and a characteristic downfield signal for the N-H₂⁺ protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N-H₂⁺9.0 - 10.5Broad singlet (br s)2HThe positive charge on the nitrogen atom strongly deshields the attached protons, shifting them significantly downfield.[4] The signal is often broad due to quadrupolar relaxation and exchange with trace water.
Aliphatic CH, CH₂1.5 - 4.0Multiplets (m)9HThese signals correspond to the protons on the fused ring system. Protons alpha to the carbonyl and nitrogen will be shifted further downfield due to the inductive effects of the heteroatoms. Complex splitting patterns (coupling) will arise from vicinal protons.
¹³C NMR Analysis: Elucidating the Carbon Skeleton

Carbon NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and identifies key functional groups based on their characteristic chemical shifts.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, tuning to the appropriate ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence to produce a spectrum with singlets for each carbon.

    • Acquire a sufficient number of scans (typically >512) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover a range of 0 to 220 ppm.

The structure possesses Cₛ symmetry, leading to 7 distinct carbon signals. The carbonyl carbon is the most deshielded and serves as a key landmark in the spectrum.

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
C=O (Lactam)170 - 180The carbonyl carbon is sp² hybridized and double-bonded to an electronegative oxygen atom, resulting in a large downfield shift, characteristic of amides.[5][6]
C-N40 - 60Carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear in this mid-field range.
Aliphatic CH, CH₂20 - 45These signals correspond to the remaining sp³ hybridized carbons of the cyclopentane ring. Their precise shifts are determined by their proximity to the lactam functionality.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and highly effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Finely grind a small amount of the sample (~1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Causality: The KBr pellet method is a robust technique for solid samples, producing high-quality spectra free from solvent interference. Alternatively, Attenuated Total Reflectance (ATR) can be used for faster, non-destructive analysis.[7]

  • Data Acquisition: Record the spectrum over a range of 4000–400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) must be acquired and automatically subtracted from the sample spectrum.

The IR spectrum provides a clear "fingerprint" confirming the presence of the secondary amine salt and the γ-lactam carbonyl group.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityInterpretation
N-H₂⁺ Stretch3000 - 2400Strong, BroadThis very broad and intense absorption envelope is the hallmark of an amine salt and arises from the stretching vibrations of the N-H₂⁺ group.[8][9]
C-H Stretch (sp³)2980 - 2850Medium-StrongThese absorptions correspond to the stretching vibrations of the C-H bonds in the aliphatic rings. They often appear as shoulders on the broad N-H₂⁺ band.
C=O Stretch (Amide I)~1700Strong, SharpThis is the characteristic absorption for a five-membered ring lactam (γ-lactam). Ring strain slightly increases the frequency compared to an acyclic amide.[10]
N-H Bend1620 - 1560MediumThis band arises from the scissoring deformation of the N-H₂⁺ group and further confirms the presence of the secondary amine salt.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Causality: ESI is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts. It typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, allowing for clear determination of the molecular weight of the free base.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer (e.g., Quadrupole, Time-of-Flight) will separate ions based on their mass-to-charge ratio (m/z).

The primary purpose is to confirm the molecular weight of the cationic portion of the salt. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural insight.

  • Molecular Ion: In ESI positive mode, the instrument will detect the protonated free base. The molecular formula of the free base is C₇H₁₁NO, with a monoisotopic mass of 125.0841 g/mol . Therefore, the expected primary ion will be the [M+H]⁺ adduct at m/z ≈ 126.0919 .

  • Fragmentation Pattern: The fragmentation of cyclic amines is typically initiated by cleavage of a bond alpha to the nitrogen atom (α-cleavage), which relieves ring strain and forms a stable iminium cation.[11][12][13]

G cluster_main Proposed ESI-MS Fragmentation Pathway mol_ion Molecular Ion [M+H]⁺ m/z = 126 frag1 Iminium Ion Fragment m/z = 98 (Loss of C₂H₄) mol_ion->frag1 α-cleavage frag2 Iminium Ion Fragment m/z = 84 (Loss of C₃H₆) mol_ion->frag2 α-cleavage (alternative)

Caption: A simplified proposed fragmentation pathway for the protonated molecule.

Expected Fragment (m/z)Possible LossRationale
126.1-[M+H]⁺ ion of the free base.
98.1Loss of C₂H₄ (28 Da)Resulting from α-cleavage at the C1-C6a bond followed by ring opening and loss of ethylene to form a stable iminium ion.
84.1Loss of C₃H₆ (42 Da)An alternative fragmentation pathway involving cleavage and rearrangement.

Analytical Workflow and Data Synthesis

A robust characterization relies on the convergence of data from all three techniques. The following workflow ensures a logical and self-validating process for structural confirmation.

G start Sample: Hexahydrocyclopenta[c]pyrrol- 4(2H)-one hydrochloride ms Mass Spectrometry (ESI+) start->ms ir FT-IR Spectroscopy (KBr/ATR) start->ir nmr NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) start->nmr ms_check Confirm MW [M+H]⁺ at m/z ≈ 126? ms->ms_check ir_check Confirm Functional Groups C=O (~1700 cm⁻¹) N-H₂⁺ (broad 3000-2400 cm⁻¹)? ir->ir_check nmr_check Confirm Structure & Salt Form ¹H: N-H₂⁺ signal? ¹³C: 7 signals, C=O > 170 ppm? nmr->nmr_check conclusion Structure Confirmed & Validated ms_check->conclusion Yes fail Structure Incorrect or Impure ms_check->fail No ir_check->conclusion Yes ir_check->fail No nmr_check->conclusion Yes nmr_check->fail No

Caption: Integrated workflow for the spectroscopic validation of the target compound.

By following this workflow, a researcher can confidently assert the structural identity of this compound. The ¹H NMR confirms the salt form and proton framework, the ¹³C NMR validates the carbon skeleton, the FT-IR provides rapid confirmation of key functional groups, and the Mass Spectrometry verifies the molecular weight. Together, they form a cohesive and definitive analytical package.

References

The Analytical Characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation for the structural elucidation of this bicyclic lactam.

Introduction: The Significance of Structural Verification

Hexahydrocyclopenta[c]pyrrol-4(2H)-one is a bicyclic lactam, a structural motif present in various biologically active compounds. As a hydrochloride salt, its solubility and stability are often enhanced, making it a common form for pharmaceutical development. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for providing unambiguous structural information and confirming molecular identity. This guide will explore the application of these techniques to provide a detailed analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its unique bicyclic structure.

Theoretical Framework and Experimental Considerations

The hydrochloride salt of the target molecule will influence the chemical shifts of nearby protons and carbons, particularly those close to the protonated nitrogen atom. The choice of a suitable deuterated solvent is critical for obtaining high-quality spectra. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of compounds, including hydrochloride salts, and its relatively simple residual solvent peaks.[1][2] Its high boiling point also allows for variable temperature studies if needed.[2]

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum.[3][4]

Objective: To prepare a homogeneous solution of this compound in DMSO-d6 suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Dimethyl sulfoxide-d6 (DMSO-d6), high purity

  • Glass vial with a cap

  • Pasteur pipette and bulb

  • Cotton wool or a syringe filter

  • 5 mm NMR tube and cap

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[4]

  • Dissolution: Gently swirl the vial or use a vortex mixer to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any microparticulates that can degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe filter directly into the NMR tube.[1]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of NMR Sample Preparation Workflow:

NMR_Sample_Prep cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve Add 0.6-0.7 mL filter Filter Solution dissolve->filter Ensure clarity transfer Transfer to NMR Tube filter->transfer Remove particulates nmr_tube NMR Tube transfer->nmr_tube Final Sample

Caption: Workflow for preparing an NMR sample in DMSO-d6.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H9.0 - 10.0br sBroad singlet due to proton exchange and quadrupolar effects.
H-3a, H-6a (Bridgehead)3.5 - 4.0mComplex multiplet due to coupling with multiple adjacent protons.
H-1, H-3 (CH₂ adjacent to N)3.0 - 3.5mDiastereotopic protons, likely appearing as complex multiplets.
H-5, H-6 (CH₂ in cyclopentane ring)1.8 - 2.5mComplex multiplets, influenced by ring conformation.
H-2 (CH₂ in pyrrolidine ring)2.5 - 3.0mAlpha to carbonyl group, expected to be deshielded.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon will be the most downfield signal. The presence of the electron-withdrawing nitrogen atom will influence the chemical shifts of the adjacent carbons. Based on data for the closely related 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride, we can predict the approximate chemical shifts for the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)170 - 175Characteristic chemical shift for a lactam carbonyl.
C-3a, C-6a (Bridgehead)50 - 60Influenced by ring strain and proximity to nitrogen.
C-1, C-3 (CH₂ adjacent to N)45 - 55Deshielded by the adjacent nitrogen atom.
C-5, C-6 (CH₂ in cyclopentane ring)25 - 35Typical aliphatic region.
C-2 (CH₂ in pyrrolidine ring)35 - 45Alpha to the carbonyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Ionization Techniques and Experimental Approach

For a polar molecule like this compound, Electrospray Ionization (ESI) is the most suitable "soft" ionization technique.[5] It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight of the free base. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Experimental Protocol: ESI-MS Sample Preparation

Proper sample preparation is crucial to avoid ion suppression and instrument contamination.[6]

Objective: To prepare a dilute solution of this compound in a volatile solvent system suitable for ESI-MS analysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing protonation)

  • Micropipettes

  • Vials

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with a mixture of 50:50 methanol:water to a final concentration of 1-10 µg/mL. A small amount of formic acid (0.1%) can be added to the final solution to promote the formation of the [M+H]⁺ ion.

  • Filtration: If any particulate matter is visible, filter the working solution using a syringe filter before introduction into the mass spectrometer.

Diagram of ESI-MS Sample Preparation Workflow:

ESI_MS_Prep cluster_prep Sample Preparation stock Prepare Stock Solution (1 mg/mL in Methanol) dilute Dilute to 1-10 µg/mL (50:50 Methanol:Water) stock->dilute Prepare working solution acidify Acidify (Optional, 0.1% Formic Acid) dilute->acidify Enhance protonation inject Inject into Mass Spectrometer acidify->inject

Caption: Workflow for preparing a sample for ESI-MS analysis.

Expected Mass Spectrum and Fragmentation Pattern

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (C₇H₁₁NO). The molecular weight of the free base is 125.17 g/mol . Therefore, the expected m/z value for the protonated molecule is approximately 126.18.

In tandem MS (MS/MS) experiments, the protonated molecular ion is isolated and fragmented. The fragmentation of bicyclic lactams can be complex, but some general pathways can be predicted. A common fragmentation pathway for lactams involves the cleavage of the amide bond and subsequent ring-opening reactions.

Diagram of a Plausible MS/MS Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]⁺ m/z = 126.18 F1 Loss of CO [M+H-CO]⁺ m/z = 98.16 M_H->F1 α-cleavage F2 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z = 98.16 M_H->F2 Retro-Diels-Alder type F3 Ring Opening M_H->F3 F3->F1 F3->F2

Caption: A plausible fragmentation pathway for protonated Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

Table 3: Predicted Key Fragment Ions in MS/MS

m/z (Predicted)Proposed Structure/LossNotes
98.16[M+H - CO]⁺Loss of carbon monoxide is a common fragmentation for cyclic ketones and lactams.
98.16[M+H - C₂H₄]⁺Loss of ethene via a retro-Diels-Alder type reaction of the cyclopentane ring.
82.14[M+H - C₂H₄ - NH₂]⁺Subsequent loss from the m/z 98 fragment.
70.11[M+H - CO - C₂H₄]⁺Further fragmentation of the initial fragments.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and stereochemistry of the carbon-hydrogen framework, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The detailed experimental protocols and predicted spectral data presented in this guide serve as a valuable resource for scientists and researchers involved in the synthesis, quality control, and regulatory submission of this and structurally related compounds. The principles and methodologies outlined herein are foundational to ensuring the scientific integrity and quality of pharmaceutical development programs.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount to predicting its behavior, optimizing its function, and ensuring its safety. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted process of determining and analyzing the crystal structure of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride. As a Senior Application Scientist, this document synthesizes established methodologies with practical insights, presenting a robust framework for the comprehensive characterization of this and similar bicyclic pyrrolidinone derivatives.

Introduction: The Significance of Structural Elucidation

This compound is a bicyclic organic compound featuring a pyrrolidinone core fused with a cyclopentane ring. The hydrochloride salt form enhances its solubility and stability, making it a relevant candidate for various applications, including as a scaffold in medicinal chemistry. The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates its physicochemical properties such as melting point, dissolution rate, and bioavailability. Therefore, a definitive crystal structure analysis is a critical step in its development pathway.

This guide will navigate the reader through a self-validating system of experimental and computational protocols, ensuring the generation of accurate and reliable structural data. We will delve into the causality behind experimental choices, from crystallization strategies to the nuances of data refinement, providing a holistic understanding of the process.

The Workflow: A Multi-pronged Approach to Structural Analysis

The determination of a crystal structure is not a monolithic process but rather a carefully orchestrated workflow integrating several key techniques. Each stage provides a layer of data that, when combined, offers a comprehensive and validated structural model.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_validation Spectroscopic & Computational Validation Synthesis Synthesis of Hexahydrocyclopenta [C]pyrrol-4(2H)-one hydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Condition Screening Purification->Screening Growth Single Crystal Growth Screening->Growth DataCollection Data Collection Growth->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement NMR NMR Spectroscopy (¹H, ¹³C) StructureRefinement->NMR FTIR FTIR Spectroscopy StructureRefinement->FTIR DFT Computational Modeling (DFT) StructureRefinement->DFT

Caption: A comprehensive workflow for the crystal structure analysis of this compound.

Experimental Protocols: From Powder to Precision

Synthesis and Purification

While the synthesis of bicyclic pyrrolidine derivatives can be achieved through various routes, a common approach involves multi-step reactions starting from commercially available precursors. A crucial aspect is the final purification of the hydrochloride salt to ensure high purity, which is a prerequisite for successful crystallization.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture). The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Slow cooling is critical for the formation of large, well-ordered crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and dry them under vacuum.

Single Crystal Growth: The Art of Crystallization

Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. For organic hydrochlorides, solvent evaporation and slow cooling are common and effective techniques.

Protocol 2: Crystallization via Slow Evaporation

  • Solvent System Screening: Prepare saturated solutions of the purified compound in a variety of solvents and solvent mixtures (e.g., ethanol/water, methanol/diethyl ether).

  • Setup: Place the solutions in small vials, loosely capped or covered with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Store the vials in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vials for crystal growth over several days to weeks. Once suitable crystals have formed, they should be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Technique

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material.[1] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[1]

Protocol 3: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[1]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For organic molecules, direct methods are typically successful.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Spectroscopic and Computational Corroboration: A System of Checks and Balances

To ensure the integrity of the crystal structure, the experimental X-ray data should be corroborated with other analytical techniques and computational methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and coupling patterns in the NMR spectra should be consistent with the molecular structure determined by SC-XRD.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic peaks for the carbonyl group (C=O) of the lactam, the N-H bond of the secondary amine hydrochloride, and C-H bonds are expected. The positions of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding, observed in the crystal structure.

Computational Chemistry: In Silico Validation

Density Functional Theory (DFT) is a powerful computational method for optimizing the geometry of a molecule and predicting its properties.[3]

Protocol 4: DFT-Based Geometry Optimization

  • Model Building: The initial molecular geometry is taken from the refined crystal structure.

  • Calculation Setup: A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) are chosen.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms in the gas phase.

  • Comparison: The bond lengths and angles of the optimized geometry are compared with the experimental values from the SC-XRD analysis. A good correlation between the two validates the experimental structure. DFT can also be used to predict vibrational frequencies, which can be compared to the experimental FTIR spectrum.

Validation_Loop SCXRD SC-XRD Structure NMR NMR Data SCXRD->NMR Consistent with Connectivity FTIR FTIR Data SCXRD->FTIR Correlates with Functional Groups DFT DFT Optimized Geometry SCXRD->DFT Good Agreement on Bond Lengths/Angles NMR->SCXRD FTIR->SCXRD DFT->SCXRD

Caption: Self-validating loop for structural integrity assessment.

Data Presentation and Interpretation

A comprehensive analysis of the crystal structure of this compound would involve the detailed presentation of crystallographic data and a thorough discussion of the key structural features.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₇H₁₂ClNO
Formula Weight161.63 g/mol [4]
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ (To be determined)
VolumeTo be determined
ZTo be determined
Density (calculated)To be determined
R-factorTo be determined

Note: The values for the crystal system, space group, unit cell dimensions, volume, Z, density, and R-factor are placeholders and would be populated with the experimental data obtained from SC-XRD.

Key Structural Insights

The analysis should focus on:

  • Conformation of the Bicyclic System: The puckering of the cyclopentane and pyrrolidinone rings and their relative orientation.

  • Bond Lengths and Angles: Comparison to standard values for similar functional groups to identify any unusual geometric parameters.

  • Intermolecular Interactions: A detailed examination of hydrogen bonding involving the N-H group of the protonated amine, the carbonyl oxygen, and the chloride anion. Other non-covalent interactions, such as van der Waals forces, should also be considered as they play a crucial role in the crystal packing. The analysis of these interactions is vital for understanding the stability and properties of the crystalline solid.

Conclusion: A Foundation for Future Development

The rigorous determination and analysis of the crystal structure of this compound, as outlined in this guide, provides an unambiguous blueprint of its solid-state architecture. This foundational knowledge is indispensable for rational drug design, polymorphism screening, and the formulation of stable and effective pharmaceutical products. The presented multi-faceted approach, grounded in experimental rigor and validated by computational methods, ensures the highest level of scientific integrity and provides a clear path forward for researchers in the field.

References

A Senior Application Scientist's Guide to the Computational Modeling of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of high-performance computing and sophisticated algorithms has revolutionized small molecule drug discovery.[1][2] This guide provides an in-depth, technically-grounded framework for the computational modeling of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a heterocyclic compound with potential applications in pharmaceuticals.[3][4] We will navigate the essential stages of a modern computational workflow, from initial ligand characterization using quantum mechanics to the dynamic assessment of its interaction with a putative biological target and prediction of its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols required to rigorously evaluate a novel chemical entity in silico.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is long, costly, and fraught with attrition. A significant portion of failures can be attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) or insufficient target engagement.[5] Computational methods, collectively known as Computer-Aided Drug Design (CADD), offer a powerful paradigm to de-risk and accelerate this process.[6] By simulating molecular behavior, we can rapidly screen vast chemical libraries, prioritize candidates, and refine lead compounds to enhance efficacy and safety, all before significant investment in wet-lab synthesis and testing.[6][7]

This guide uses this compound (Molecular Formula: C7H11NO·HCl) as a case study.[8][9] While its specific biological target is not publicly defined, its fused ring structure is a common motif in bioactive molecules.[4] We will, therefore, proceed by outlining a universally applicable workflow that can be adapted to any specified protein target.

Overall Computational Workflow

The logical flow of our investigation is depicted below. We begin with the ligand itself, ensuring an accurate representation. We then prepare a biological target and simulate the crucial binding event. Finally, we evaluate the stability of this interaction and the systemic properties of the molecule.

G cluster_ligand Part I: Ligand Characterization cluster_target Part II: Target & Docking cluster_dynamics Part III: Complex Dynamics & Energetics L1 Obtain 2D/3D Structure of Ligand L2 Quantum Mechanics (QM) Geometry Optimization L1->L2 L3 Partial Charge Calculation & Force Field Parameterization L2->L3 T3 Molecular Docking (Pose Prediction) L3->T3 T1 Select & Prepare Protein Target (PDB) T2 Define Binding Site T1->T2 T2->T3 D1 Build Protein-Ligand Complex System T3->D1 D2 Molecular Dynamics (MD) Simulation D1->D2 A1 ADMET Prediction (Pharmacokinetics & Toxicity) D3 Analyze Stability (RMSD) & Interactions D2->D3 D4 Binding Free Energy Calculation (MM/PBSA) D2->D4 G cluster_grid Binding Site Definition P1 Download Protein (PDB: 1HCK) P2 Prepare Receptor: - Remove water/co-solvents - Add polar hydrogens - Assign partial charges P1->P2 G1 Identify co-crystallized ligand location P2->G1 L1 Load Parameterized Ligand (from Part I) D1 Run Docking Simulation (AutoDock Vina) L1->D1 G2 Define search space (Grid Box) around this location G1->G2 G2->D1 D2 Analyze Results: - Binding Affinity (Score) - Binding Pose - Key Interactions (H-bonds, etc.) D1->D2

References

An In-depth Technical Guide to the Conformational Analysis of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Ring System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the conformational analysis of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system, a prevalent scaffold in medicinal chemistry. The strategic insights and detailed protocols are tailored for researchers, scientists, and drug development professionals engaged in the exploration of saturated bicyclic systems. This document eschews a rigid template in favor of a narrative that logically unfolds the complexities of conformational preferences, blending experimental rigor with computational validation.

The Strategic Importance of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Core in Drug Discovery

The hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold, a cis-fused bicyclo[3.3.0]octane derivative, is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. A thorough understanding of the conformational landscape of this ring system is paramount for rational drug design, as the spatial arrangement of substituents directly influences molecular recognition and, consequently, pharmacological activity.

The inherent strain and restricted rotation within the fused five-membered rings lead to a limited number of low-energy conformations. Elucidating these preferred conformations and the energetic barriers between them allows for the design of molecules with optimized binding affinities and improved pharmacokinetic profiles.

Synthesis of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Scaffold

A robust synthetic route to the hexahydrocyclopenta[c]pyrrol-4(2H)-one core is essential for accessing a diverse range of derivatives for structure-activity relationship (SAR) studies. The following multi-step synthesis is a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-benzyl-cis-hexahydrocyclopenta[c]pyrrole-4,6-dione

  • To a solution of cis-1,2-cyclopentanedicarboxylic anhydride (1.0 eq) in glacial acetic acid (5 mL/mmol), add benzylamine (1.1 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-benzyl imide.

Step 2: Reduction to N-benzyl-cis-hexahydrocyclopenta[c]pyrrol-4-one

  • Prepare a solution of the N-benzyl imide (1.0 eq) in dry tetrahydrofuran (THF) (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2.0 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-benzyl protected lactam.

Step 3: Deprotection to Hexahydrocyclopenta[c]pyrrol-4(2H)-one

  • Dissolve the N-benzyl lactam (1.0 eq) in methanol (15 mL/mmol).

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture at 50 psi for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the title compound.

Conformational Landscape of the Bicyclo[3.3.0]octane System

The conformational analysis of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system is fundamentally governed by the behavior of its parent hydrocarbon, cis-bicyclo[3.3.0]octane. Five-membered rings are known for their flexibility, existing in a continuous state of pseudorotation between two primary conformations: the envelope and the twist (or half-chair) forms. In a fused system like this, the conformational possibilities of each ring are interdependent.

The cyclopentane portion of the molecule can adopt either an envelope or a twist conformation. Similarly, the pyrrolidinone ring also has its own set of puckered conformations. The fusion of these two rings restricts the overall flexibility, leading to a few dominant, low-energy conformers for the entire bicyclic system. The relative stability of these conformers is dictated by a delicate balance of angle strain, torsional strain, and transannular interactions.

Integrated Experimental and Computational Conformational Analysis

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides the most comprehensive understanding of the conformational preferences of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system.

NMR Spectroscopic Analysis

High-field ¹H NMR spectroscopy is a powerful tool for deducing the three-dimensional structure of molecules in solution. The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

The Karplus Relationship: The magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the ring system.

NOE Analysis: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), which can help to distinguish between different conformers.

Hypothetical NMR Data for Conformational Analysis

To illustrate the process, let's consider a hypothetical set of ¹H NMR data for the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-3a3.10mJ = 8.5, 7.0, 6.5
H-6a2.95mJ = 8.5, 7.5, 6.0
H-1α2.50ddJ = 13.0, 7.0
H-1β1.85m
H-3α3.55ddJ = 12.0, 6.5
H-3β3.25tJ = 12.0
H-5α2.40ddJ = 17.0, 7.5
H-5β2.20ddJ = 17.0, 6.0
H-6α2.10m
H-6β1.70m

Note: This data is representative and intended for illustrative purposes.

Analysis of the coupling constants, particularly the large ³J(H-3a, H-6a) value of 8.5 Hz, would suggest a dihedral angle consistent with a specific puckering of the two five-membered rings.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for exploring the conformational space of molecules and calculating the relative energies of different conformers.

Computational Protocol: DFT Calculations
  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP with a 6-31G(d) basis set.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • NMR Parameter Calculation: Calculate the NMR chemical shifts and coupling constants for the lowest energy conformers using a suitable method (e.g., GIAO for chemical shifts).

Predicted Conformers and Relative Energies

Computational analysis of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system is predicted to reveal two low-energy conformers, arising from the different puckering modes of the fused rings.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle (H-3a-C-C-H-6a)
A Envelope(Cp)-Twist(Pyr)0.00~150°
B Twist(Cp)-Envelope(Pyr)1.25~30°

Note: These values are hypothetical and for illustrative purposes.

The calculated relative energies suggest that Conformer A is the global minimum, and its predicted dihedral angle aligns well with the hypothetical large coupling constant observed in the NMR data.

Visualization of Conformational Equilibria and Workflow

Visual representations are crucial for understanding the complex relationships in conformational analysis.

Conformational Equilibrium

G A Conformer A (Envelope-Twist) B Conformer B (Twist-Envelope) A->B ΔE = 1.25 kcal/mol B->A

Caption: Conformational equilibrium of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system.

Integrated Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Validation & Conclusion synthesis Synthesis nmr NMR Spectroscopy (¹H, NOESY) synthesis->nmr j_coupling ³JHH Coupling Constants nmr->j_coupling comparison Compare Experimental & Calculated Data j_coupling->comparison conf_search Conformational Search dft DFT Optimization & Frequencies conf_search->dft rel_energy Relative Energies dft->rel_energy rel_energy->comparison conclusion Dominant Conformer(s) Identified comparison->conclusion

Caption: Workflow for integrated conformational analysis.

Conclusion: A Self-Validating Approach to Conformational Analysis

The conformational analysis of the hexahydrocyclopenta[c]pyrrol-4(2H)-one ring system is a multifaceted challenge that requires a carefully integrated experimental and computational approach. The inherent rigidity of this scaffold makes it an excellent candidate for detailed structural elucidation, which in turn provides a solid foundation for the rational design of novel therapeutics.

By combining the power of NMR spectroscopy to probe the solution-state structure with the accuracy of DFT calculations to map the potential energy surface, a self-validating and robust model of the conformational landscape can be constructed. This detailed understanding is not merely an academic exercise but a critical component in the modern drug discovery pipeline, enabling the design of molecules with enhanced potency, selectivity, and drug-like properties.

A Technical Guide to Novel Synthetic Explorations of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a bicyclic pyrrolidinone scaffold of significant interest in medicinal chemistry. Moving beyond fundamental reactivity, this document illuminates novel, field-proven reaction methodologies that unlock advanced molecular architectures. We will delve into the strategic considerations behind reaction selection, provide detailed experimental protocols, and present a forward-looking perspective on the applications of the resulting complex structures in contemporary drug discovery programs.

Introduction: The Strategic Value of the Hexahydrocyclopenta[c]pyrrol-4-one Scaffold

The bicyclic pyrrolidine motif is a cornerstone in the design of modern therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling more precise and potent interactions with biological targets. Hexahydrocyclopenta[c]pyrrol-4(2H)-one, as a conformationally restricted building block, serves as an ideal starting point for the synthesis of novel chemical entities with improved pharmacological profiles. The hydrochloride salt ensures stability and enhances solubility, facilitating its use in a variety of reaction conditions.

The pyrrolidine ring is a prevalent feature in a multitude of natural products and FDA-approved drugs, valued for its ability to mimic peptide turns and present substituents in well-defined spatial orientations. The fusion of a cyclopentane ring to the pyrrolidine core in Hexahydrocyclopenta[c]pyrrol-4(2H)-one further constrains the molecule's conformational flexibility, a desirable trait for enhancing binding affinity and selectivity to protein targets.

This guide will focus on the untapped synthetic potential of this scaffold, exploring reactions that go beyond simple carbonyl chemistry to access novel and diverse chemical matter.

Foundational Reactivity and Physicochemical Properties

Before exploring novel transformations, a firm understanding of the fundamental chemical properties of this compound is essential.

PropertyValueSource
CAS Number 127430-46-0--INVALID-LINK--
Molecular Formula C₇H₁₁NO · HCl--INVALID-LINK--
Molecular Weight 161.63 g/mol --INVALID-LINK--

The presence of a secondary amine and a ketone functional group dictates its classical reactivity. The amine is typically protected prior to reactions involving the ketone to prevent undesired side reactions. The ketone's alpha-protons are amenable to deprotonation to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Novel Synthetic Frontiers: Expanding the Chemical Space

The true potential of this compound lies in its application in modern, innovative synthetic methodologies. This section will detail several cutting-edge reactions that can be employed to generate novel derivatives with high potential for biological activity.

Asymmetric Catalysis: Accessing Chiral Scaffolds

The development of asymmetric reactions is paramount in drug discovery, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. The prochiral nature of the ketone in our scaffold of interest makes it an excellent substrate for asymmetric transformations.

Catalytic asymmetric hydrogenation and transfer hydrogenation offer efficient routes to chiral alcohols. The diastereoselectivity of these reactions on bicyclic ketones is influenced by the catalyst, reaction conditions, and the inherent steric bias of the substrate.

Conceptual Workflow: Asymmetric Transfer Hydrogenation

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Hexahydrocyclopenta[c]pyrrol-4(2H)-one (N-protected) reaction Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, isopropanol) start->reaction product Diastereomerically Enriched Hydroxy-hexahydrocyclopenta[c]pyrrole reaction->product

Caption: Asymmetric transfer hydrogenation of the N-protected ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)

  • N-Protection: To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add triethylamine (2.2 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify by column chromatography to yield N-Boc-hexahydrocyclopenta[c]pyrrol-4-one.

  • Asymmetric Transfer Hydrogenation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected ketone (1.0 equiv) in isopropanol. Add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB™, 0.01 equiv). Heat the reaction mixture to the optimal temperature (typically 50-80 °C) and monitor by GC-MS.

  • Workup and Analysis: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecular diversification.[1] The Hexahydrocyclopenta[c]pyrrol-4-one scaffold possesses multiple C-H bonds that could be targeted for functionalization, leading to novel derivatives that are inaccessible through traditional methods.

Conceptual Workflow: Directed C-H Functionalization

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start N-Protected Hexahydrocyclopenta[c]pyrrol-4-one reaction Directed C-H Activation (e.g., Pd-catalyst, directing group) start->reaction product C-H Functionalized Derivative (e.g., arylated, alkenylated) reaction->product

Caption: Directed C-H functionalization of the bicyclic scaffold.

Experimental Protocol: Palladium-Catalyzed C-H Arylation (Hypothetical Procedure)

  • Substrate Preparation: Synthesize an N-directing group-protected derivative of Hexahydrocyclopenta[c]pyrrol-4-one. For example, react the secondary amine with 2-(1H-pyrazol-1-yl)acetic acid to install a pyrazole-containing directing group.

  • C-H Arylation: To a solution of the N-directed substrate (1.0 equiv) and an aryl halide (1.5 equiv) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a ligand (e.g., P(o-tolyl)₃, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). Heat the reaction mixture under an inert atmosphere and monitor by LC-MS.

  • Workup and Characterization: After completion, cool the reaction, filter through celite, and concentrate. Purify the product by column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the site of arylation.

Spirocycle Synthesis: Adding a New Dimension of Complexity

Spirocycles, compounds with two rings sharing a single atom, are increasingly recognized for their therapeutic potential due to their unique three-dimensional architectures. The ketone functionality of Hexahydrocyclopenta[c]pyrrol-4-one provides a convenient handle for the construction of spirocyclic systems.

Conceptual Workflow: Spirocycle Formation via [3+2] Cycloaddition

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Hexahydrocyclopenta[c]pyrrol-4-one (N-protected) reaction [3+2] Cycloaddition with Azomethine Ylide start->reaction product Spiro-pyrrolidine Derivative reaction->product

Caption: Synthesis of a spiro-pyrrolidine via [3+2] cycloaddition.

Experimental Protocol: One-Pot Three-Component Spiro-pyrrolidine Synthesis [2][3]

  • Reaction Setup: In a round-bottom flask, combine N-protected Hexahydrocyclopenta[c]pyrrol-4-one (1.0 equiv), an isatin derivative (1.0 equiv), and a secondary amino acid (e.g., proline, 1.0 equiv) in a suitable solvent (e.g., methanol).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction proceeds via the in-situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the ketone.

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired spiro-pyrrolidine derivative.

Future Outlook and Applications

The novel synthetic methodologies detailed in this guide provide a roadmap for the creation of diverse libraries of complex molecules based on the Hexahydrocyclopenta[c]pyrrol-4-one scaffold. These compounds, with their well-defined three-dimensional structures, are prime candidates for screening in a wide range of therapeutic areas, including but not limited to:

  • Neuroscience: The rigid scaffold can be used to develop ligands for challenging CNS targets.

  • Oncology: The unique spatial arrangement of functional groups can lead to potent and selective enzyme inhibitors.

  • Infectious Diseases: The pyrrolidine core is a known pharmacophore in many antiviral and antibacterial agents.

The continued exploration of novel reactions involving this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

Methodological & Application

The Role of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride in Gliclazide Synthesis: A Critical Evaluation and Guide to Established Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Synthesis Group

Subject: Application Notes and Protocols Regarding the Synthesis of Gliclazide, with a critical evaluation of the role of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of non-insulin-dependent diabetes mellitus.[1] A critical evaluation of the existing literature and patent landscape reveals that This compound is not a recognized starting material or key intermediate in established Gliclazide synthesis pathways. This document will first address this important clarification and then proceed to detail a well-documented and industrially relevant synthetic route to Gliclazide, commencing from cyclopentane-1,2-dicarboxylic anhydride. The aim is to provide researchers and drug development professionals with a scientifically robust and practical guide to the synthesis of this vital pharmaceutical agent.

Clarification on the Role of this compound

An extensive review of scientific databases and patent literature did not yield any established synthetic protocols for Gliclazide that utilize this compound as a direct precursor or key intermediate. The core bicyclic amine structure of Gliclazide is N-amino-3-azabicyclo[3.3.0]octane (also known as octahydrocyclopenta[c]pyrrole or hexahydrocyclopenta[c]pyrrol-2(1H)-amine).[2] The synthesis of this crucial intermediate is well-documented and typically originates from precursors such as cyclopentane-1,2-dicarboxylic anhydride or N-amino-1,2-cyclopentane dicarboximide.[3][4] Therefore, the premise of a synthetic route starting from this compound appears to be unsubstantiated in the current body of scientific literature.

Established Synthesis of Gliclazide via N-amino-3-azabicyclo[3.3.0]octane

A prevalent and well-documented method for the industrial production of Gliclazide involves the synthesis of the key intermediate, N-amino-3-azabicyclo[3.3.0]octane, followed by its condensation with a p-toluenesulfonyl derivative. This section provides a detailed protocol for a common synthetic pathway.

Overall Synthetic Workflow

The synthesis can be broadly divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate - N-amino-3-azabicyclo[3.3.0]octane.

  • Stage 2: Condensation to form Gliclazide.

Gliclazide_Synthesis_Workflow A Cyclopentane-1,2-dicarboxylic anhydride B N-amino-1,2-cyclopentane dicarboximide A->B Hydrazine Hydrate C N-amino-3-azabicyclo[3.3.0]octane B->C Reduction (e.g., KBH4/AlCl3) E Gliclazide C->E Condensation D p-Toluenesulfonylurea D->E

Figure 1: General workflow for a common Gliclazide synthesis route.

Detailed Experimental Protocols

Stage 1: Synthesis of N-amino-3-azabicyclo[3.3.0]octane

This stage involves a two-step process starting from cyclopentane-1,2-dicarboxylic anhydride.

Step 1: Synthesis of N-amino-1,2-cyclopentane dicarboximide

  • Principle: Cyclopentane-1,2-dicarboxylic anhydride undergoes condensation with hydrazine hydrate to form the corresponding N-amino dicarboximide.

  • Procedure:

    • To a solution of 1,2-cyclopentanedicarboxylic anhydride (1 mole) in a suitable solvent such as DMF, add 80% hydrazine hydrate (1.1 moles) dropwise at a controlled temperature (e.g., 50°C).

    • After the addition is complete, heat the reaction mixture to 80°C and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield N-amino-1,2-cyclopentane dicarboximide as a white crystalline solid.

Step 2: Reduction to N-amino-3-azabicyclo[3.3.0]octane

  • Principle: The dicarboximide is reduced to the corresponding bicyclic amine. A variety of reducing agents can be employed, with systems like KBH₄/AlCl₃ being effective.

  • Procedure:

    • In a flask containing anhydrous THF, dissolve aluminum trichloride (AlCl₃, 0.95 moles) at 0°C.

    • Heat the solution to 50°C and add potassium borohydride (KBH₄, 1.1 moles) portion-wise.

    • Add N-amino-1,2-cyclopentane dicarboximide (0.49 moles) to the reaction mixture under constant stirring.

    • Reflux the mixture for several hours, monitoring the reaction progress.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Adjust the pH to 12 with a 1M NaOH solution and extract the product with an organic solvent such as ethyl acetate.

    • Acidify the organic extract to a pH of 2.5 with 1M HCl to precipitate the hydrochloride salt of the product.

    • The crude N-amino-3-azabicyclo[3.3.0]octane hydrochloride can be purified by recrystallization from a solvent like acetonitrile.

Stage 2: Synthesis of Gliclazide

  • Principle: The synthesized N-amino-3-azabicyclo[3.3.0]octane (or its hydrochloride salt) is condensed with p-toluenesulfonylurea to form Gliclazide.

  • Procedure:

    • In a reaction vessel, combine N-amino-3-azabicyclo[3.3.0]octane hydrochloride, p-toluenesulfonylurea, and a suitable solvent such as toluene.

    • Heat the mixture to reflux and maintain for a period of 1.5-3 hours.[2]

    • After the reaction is complete, add water and cool the mixture to induce crystallization.

    • Collect the precipitated white solid by filtration and dry it.

    • The crude Gliclazide can be purified by recrystallization from a solvent like ethyl acetate to obtain the final product of high purity.[2]

Quantitative Data Summary
StepStarting MaterialReagentsProductTypical Yield
1Cyclopentane-1,2-dicarboxylic anhydride80% Hydrazine Hydrate, DMFN-amino-1,2-cyclopentane dicarboximide~84%
2N-amino-1,2-cyclopentane dicarboximideKBH₄, AlCl₃, THFN-amino-3-azabicyclo[3.3.0]octane HCl~81%
3N-amino-3-azabicyclo[3.3.0]octane HClp-Toluenesulfonylurea, TolueneGliclazide>90%[2]

Table 1: Summary of reagents and typical yields for the synthesis of Gliclazide.

Mechanistic Insights

The core of the Gliclazide synthesis lies in the formation of the sulfonylurea linkage. This typically proceeds via a condensation reaction where the amino group of the bicyclic amine intermediate attacks the carbonyl carbon of the sulfonylurea derivative, leading to the formation of the final product.

Gliclazide_Formation cluster_reactants Reactants cluster_product Product A N-amino-3-azabicyclo[3.3.0]octane C Gliclazide A->C Condensation B p-Toluenesulfonylurea B->C

Figure 2: Reaction scheme for the final condensation step in Gliclazide synthesis.

Conclusion

While the initial query focused on the use of this compound, a thorough investigation of the scientific literature indicates that this compound is not a recognized precursor in the synthesis of Gliclazide. Instead, this guide has detailed a well-established and scientifically validated synthetic route starting from cyclopentane-1,2-dicarboxylic anhydride. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, ensuring a foundation based on proven and reliable methodologies.

References

Application Notes and Protocols: Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride as a Key Intermediate for Telaprevir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hexahydrocyclopenta[c]pyrrol-4(2H)-one in Telaprevir Synthesis

Telaprevir, formerly marketed as Incivek®, represents a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1] As a potent inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication, Telaprevir was a cornerstone of early direct-acting antiviral (DAA) therapeutic regimens.[1][2] The intricate molecular architecture of Telaprevir necessitates a multi-step synthesis, wherein the efficiency of each step and the purity of each intermediate are paramount.

At the heart of Telaprevir's structure lies a bicyclic [3.3.0] proline moiety, which is derived from the key intermediate, (3aS,6aR)-hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. The conformational constraint imposed by this bicyclic system is critical for the precise orientation of the pharmacophore within the active site of the NS3/4A protease, thereby ensuring high binding affinity and potent inhibitory activity. The stereochemistry of this intermediate is absolute, demanding a synthetic route that is not only high-yielding but also highly stereoselective.

These application notes provide a detailed examination of the synthesis, purification, and characterization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, offering researchers and drug development professionals a comprehensive guide to producing this vital building block for Telaprevir and related antiviral compounds. The protocols described herein are synthesized from established literature and patents, with an emphasis on the rationale behind experimental choices and the inclusion of self-validating control points.

Synthetic Strategy: A Logic-Driven Approach to the Bicyclic Core

The synthesis of the target intermediate, (3aS,6aR)-hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, has been approached through various strategies, including lengthy linear sequences and more innovative methods employing biocatalysis and multicomponent reactions.[3][4] A common and effective strategy involves the construction of the racemic bicyclic core followed by chiral resolution to isolate the desired enantiomer. This approach, while requiring a resolution step, allows for a robust and scalable synthesis of the racemic precursor.[5][6]

An improved and efficient preparation of the racemic intermediate has been reported, achieving an overall yield of over 56% on a 100 g scale.[5][6] This pathway is advantageous due to its use of simple separations and treatments throughout the process. The subsequent chiral resolution is a critical step, and systematic studies have led to methods that provide the target chiral intermediate with an excellent enantiomeric excess (>99% ee).[5] Furthermore, the economic and environmental viability of the overall process is enhanced by the effective reuse of the unwanted enantiomer.[5][6]

The following workflow diagram illustrates a representative synthetic pathway for obtaining the racemic Hexahydrocyclopenta[c]pyrrol-4(2H)-one, which serves as the precursor to the hydrochloride salt.

G cluster_0 Synthesis of Racemic Intermediate Start Starting Materials Step1 Step 1: Imine Formation Start->Step1 Reagents Step2 Step 2: Cyclization Step1->Step2 Intermediate A Step3 Step 3: Nitrile Hydrolysis Step2->Step3 Intermediate B Step4 Step 4: Esterification Step3->Step4 Intermediate C Step5 Step 5: Dieckmann Condensation & Decarboxylation Step4->Step5 Intermediate D Racemic_Product Racemic Hexahydrocyclopenta[c]pyrrol-4(2H)-one Step5->Racemic_Product

Caption: Synthetic workflow for the racemic bicyclic intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, chiral resolution, and salt formation of the title compound.

Protocol 1: Synthesis of Racemic Hexahydrocyclopenta[c]pyrrol-4(2H)-one

This protocol outlines a five-step synthesis to obtain the racemic bicyclic ketone.

Step 1: Imine Formation from Chloroamine

  • Rationale: This step involves the in-situ formation of an imine from a chloroamine precursor. The use of a phase transfer catalyst (TBAB) is crucial for facilitating the reaction between the aqueous and organic phases.

  • Procedure:

    • To a solution of the starting amine in an appropriate organic solvent (e.g., toluene), add a solution of sodium hypochlorite (bleach) and tetrabutylammonium bromide (TBAB).

    • Heat the reaction mixture to 50-55 °C and agitate for approximately 4 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) until >99% conversion of the chloroamine is observed.[5]

    • Cool the reaction mixture to ambient temperature and allow the layers to separate.

    • Remove the aqueous layer and wash the organic layer twice with 20% brine solution to remove the TBAB.[5]

    • Concentrate the organic layer under vacuum to yield the crude imine product, which can be used in the next step without further purification.

Step 2 & 3: Formation and Hydrolysis of α-Amino Nitrile

  • Rationale: The addition of a cyanide source to the imine forms an α-amino nitrile. Subsequent acidic hydrolysis converts the nitrile to a carboxylic acid.

  • Procedure:

    • To the crude imine from the previous step, add a solution of sodium cyanide in water at a controlled temperature (e.g., 0-5 °C).

    • Simultaneously, add an acid (e.g., acetic acid) to maintain a slightly acidic pH.

    • After the reaction is complete (monitored by TLC or LC-MS), proceed with the hydrolysis.

    • Add a strong acid (e.g., 6 M HCl) and heat the mixture to facilitate the hydrolysis of the nitrile to a carboxylic acid.

    • Upon completion, cool the reaction and perform an aqueous work-up to isolate the crude amino acid.

Step 4: Esterification

  • Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent intramolecular cyclization.

  • Procedure:

    • Suspend the crude α-amino acid in methanol.

    • Add a suitable esterification reagent (e.g., thionyl chloride or by bubbling HCl gas) at a low temperature (e.g., 0-10 °C).

    • Heat the solution to 50 °C and stir for 4 hours to ensure complete conversion.[5]

    • For product isolation, concentrate the solution by evaporation.

    • Add methyl tert-butyl ether (MTBE) and water.

    • Adjust the pH of the mixture to 9 by adding a saturated aqueous Na2CO3 solution.[5]

    • Separate the organic layer, and extract the aqueous layer with MTBE.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude methyl ester.

Step 5: Intramolecular Dieckmann Condensation and Decarboxylation

  • Rationale: The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the desired bicyclic ketone.

  • Procedure:

    • Prepare a solution of a strong base (e.g., sodium methoxide in methanol) in a suitable aprotic solvent (e.g., toluene).

    • Add the crude methyl ester from the previous step to the base solution at a controlled temperature.

    • Heat the reaction mixture to reflux to drive the cyclization.

    • After the reaction is complete, cool the mixture and quench with an aqueous acid.

    • Heat the acidic mixture to facilitate the decarboxylation.

    • After cooling, perform an extractive work-up to isolate the racemic Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

Protocol 2: Chiral Resolution and Hydrochloride Salt Formation
  • Rationale: Chiral resolution with a suitable resolving agent, such as a chiral carboxylic acid, allows for the separation of the desired (3aS,6aR) enantiomer from the racemic mixture. The diastereomeric salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent treatment with HCl provides the target hydrochloride salt.

  • Procedure:

    • Dissolve the racemic ketone in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of the chiral resolving agent (e.g., L-tartaric acid or a derivative) in the same solvent.

    • Allow the diastereomeric salt of the desired enantiomer to crystallize, potentially with seeding.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent. A simple washing can yield the target chiral intermediate in acceptable yield (30%) and excellent ee value (>99% ee).[5]

    • To obtain the free base, treat the diastereomeric salt with a base (e.g., NaOH or Na2CO3) and extract with an organic solvent.

    • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl acetate or MTBE) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.

    • Isolate the precipitated this compound by filtration, wash with the solvent, and dry under vacuum.

Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and stereochemical integrity of the this compound intermediate.

Parameter Analytical Method Typical Specifications
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure
Purity HPLC, GC≥ 99.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% ee
Melting Point Melting Point ApparatusSpecific to the crystalline form
Residual Solvents GC-HSWithin ICH limits
Illustrative HPLC Method for Purity Determination
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from synthesis to the final, quality-controlled intermediate.

G cluster_1 Synthesis & Purification cluster_2 Quality Control Racemic_Synth Racemic Synthesis Chiral_Res Chiral Resolution Racemic_Synth->Chiral_Res Salt_Form Hydrochloride Salt Formation Chiral_Res->Salt_Form Purity_Test Purity (HPLC/GC) Salt_Form->Purity_Test Stereo_Test Stereochemistry (Chiral HPLC) Purity_Test->Stereo_Test ID_Test Identity (NMR, MS) Stereo_Test->ID_Test Final_Product Qualified Intermediate ID_Test->Final_Product

Caption: From synthesis to a qualified intermediate.

Conclusion

The successful synthesis of Telaprevir is critically dependent on the availability of high-purity (3aS,6aR)-hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. The protocols and analytical methods detailed in these application notes provide a robust framework for the preparation and quality control of this key intermediate. By understanding the rationale behind the synthetic steps and implementing rigorous in-process controls and final product testing, researchers and manufacturers can ensure a consistent and reliable supply of this essential building block for the development of life-saving antiviral therapies.

References

Application Note: A Modular Synthetic Protocol for Novel Fused Oxazolidinones Derived from Hexahydrocyclopenta[c]pyrrol-4(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, modular synthetic protocol for the preparation of novel oxazolidinones featuring a fused cyclopenta[c]pyrrolidine scaffold. Oxazolidinones represent a critical class of synthetic antibacterial agents, and the introduction of rigid, bicyclic moieties is a proven strategy for modulating pharmacological properties.[1][2] Starting from the readily available Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride[3][4], this guide outlines a robust, four-step sequence involving N-functionalization, stereoselective ketone reduction, stereospecific amine introduction via a Mitsunobu reaction, and final cyclization to form the target oxazolidinone ring. Each step is accompanied by detailed experimental procedures, mechanistic insights, and characterization guidelines to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The oxazolidinone ring system is the cornerstone of a class of synthetic antibiotics that inhibit bacterial protein synthesis at a very early stage, representing a unique mechanism of action that can overcome existing resistance patterns.[5] The clinical success of agents like Linezolid has spurred extensive research into analogues with improved potency, spectrum, and safety profiles. A key area of exploration involves modifying the C-5 side chain of the oxazolidinone core with diverse substituents to optimize target engagement and pharmacokinetic properties.

This application note details a synthetic strategy to forge a novel class of oxazolidinones where the core is fused to a bicyclic amine, specifically a derivative of Hexahydrocyclopenta[c]pyrrol-4(2H)-one.[6] The core challenge in this synthesis is the transformation of the C4-ketone of the starting material into a vicinal (adjacent) amino alcohol moiety with precise stereochemical control, which is the essential precursor for the oxazolidinone ring.

Our retrosynthetic approach is outlined below. The key transformations include:

  • N-Functionalization: Introduction of a desired group (e.g., acetyl) onto the pyrrolidine nitrogen.

  • Diastereoselective Reduction: Conversion of the ketone to a hydroxyl group, creating a critical stereocenter.

  • Stereospecific Azide Introduction: Conversion of the alcohol to an amine precursor (azide) with inversion of stereochemistry via the Mitsunobu reaction.[7][8]

  • Tandem Reduction and Cyclization: Reduction of the azide to a primary amine and subsequent intramolecular cyclization to form the oxazolidinone ring.

G Target Fused Oxazolidinone Precursor1 Bicyclic Amino Alcohol Target->Precursor1 Oxazolidinone Formation (e.g., CDI) Precursor2 Bicyclic Azido Alcohol Precursor1->Precursor2 Azide Reduction (e.g., H₂, Pd/C) Precursor3 Bicyclic Keto Alcohol Precursor2->Precursor3 Mitsunobu Reaction (HN₃, DEAD, PPh₃) Inversion of Stereochemistry Precursor4 N-Functionalized Bicyclic Ketone Precursor3->Precursor4 Stereoselective Reduction (e.g., L-Selectride) Start Hexahydrocyclopenta[c]pyrrol-4(2H)-one (Starting Material) Precursor4->Start N-Acetylation (Ac₂O, Base)

Experimental Protocols and Methodologies

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as acetyl chloride, DEAD (diethylazodicarboxylate), and hydrazoic acid (generated in situ) are toxic and/or potentially explosive and must be handled with extreme care by trained personnel.

Step 1: N-Acetylation of Hexahydrocyclopenta[c]pyrrol-4(2H)-one

Rationale: The initial step involves the acylation of the secondary amine of the starting material. An acetyl group is a common substituent in many bioactive oxazolidinones. This reaction is typically straightforward, using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base to neutralize the HCl generated.[9][10]

Protocol:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to ensure the formation of the free base.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, gradient elution 0-5% Methanol in DCM) to yield the N-acetylated ketone.

ReagentMW ( g/mol )Eq.Amount
Starting Material HCl161.631.0(e.g., 5.0 g)
Triethylamine101.192.5(e.g., 9.7 mL)
Acetyl Chloride78.501.1(e.g., 2.7 mL)
Dichloromethane--(e.g., 50 mL)
Expected Yield 167.21 ~85-95%
Step 2: Diastereoselective Reduction of the Ketone

Rationale: The stereochemistry of the resulting alcohol is critical for the final product's topology. The facial selectivity of the ketone reduction is influenced by the steric hindrance imposed by the fused pyrrolidine ring. A bulky reducing agent, such as L-Selectride®, is chosen to favor hydride attack from the less hindered (exo) face, leading predominantly to the endo-alcohol.

Protocol:

  • Dissolve the N-acetylated ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 30 minutes. The solution may develop a color.

  • Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC (Eluent: 10% Methanol in DCM).

  • Upon completion, quench the reaction by the slow, careful addition of 30% H₂O₂ solution (3.0 eq), followed by 3M NaOH solution (3.0 eq) at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography (Silica gel, gradient elution 30-80% Ethyl Acetate in Hexanes) to afford the bicyclic alcohol.

ReagentMW ( g/mol )Eq.Amount
N-acetylated ketone167.211.0(from Step 1)
L-Selectride® (1M)-1.2(e.g., 35.9 mL)
Anhydrous THF--(e.g., 100 mL)
Expected Yield 169.23 ~80-90%
Step 3: Stereospecific Conversion of Alcohol to Azide (Mitsunobu Reaction)

Rationale: The Mitsunobu reaction is a powerful method for converting a secondary alcohol into various functional groups, including azides, with a clean inversion of stereochemistry.[7][8] This inversion is crucial for establishing the required trans relationship between the hydroxyl and the newly introduced amino-precursor group on the cyclopentane ring. The reaction proceeds via an alkoxyphosphonium intermediate, which undergoes Sₙ2 displacement by the azide nucleophile.[11]

Protocol:

  • In a flame-dried flask under nitrogen, dissolve the bicyclic alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (20 mL/g of alcohol).

  • Cool the solution to 0 °C.

  • Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise. The solution will turn from colorless to a yellow/orange color.

  • After 15 minutes, add a solution of hydrazoic acid (HN₃) in toluene (~2-3 M, 3.0 eq) dropwise. (Caution: HN₃ is highly toxic and explosive; this should be handled only with appropriate expertise and safety measures). Alternatively, diphenylphosphoryl azide (DPPA) can be used as a safer source of azide.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor by TLC for the disappearance of the starting alcohol.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue directly by column chromatography (Silica gel, gradient elution 10-50% Ethyl Acetate in Hexanes) to separate the azido product from triphenylphosphine oxide and other byproducts.

ReagentMW ( g/mol )Eq.Amount
Bicyclic Alcohol169.231.0(from Step 2)
Triphenylphosphine262.291.5(e.g., 15.5 g)
DEAD (40% in Toluene)174.151.5(e.g., 22.8 mL)
HN₃ in Toluene~43.033.0(e.g., ~30 mL)
Expected Yield 194.24 ~60-75%
Step 4: Azide Reduction and Oxazolidinone Ring Formation

Rationale: This final step accomplishes two key transformations. First, the azide is reduced to a primary amine. Catalytic hydrogenation is a clean and effective method for this. Second, the resulting in situ generated amino alcohol is cyclized to form the oxazolidinone ring. N,N'-Carbonyldiimidazole (CDI) is an excellent and safe reagent for this purpose, acting as a phosgene equivalent to form the cyclic carbamate.[12][13]

Protocol:

  • Dissolve the bicyclic azide (1.0 eq) in methanol or ethyl acetate (25 mL/g).

  • Add Palladium on Carbon (10% Pd/C, 10% w/w) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir vigorously for 4-6 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS until the azide is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the crude amino alcohol. Do not let it sit for extended periods.

  • Immediately dissolve the crude amino alcohol in anhydrous DCM (20 mL/g of azide).

  • Add N,N'-Carbonyldiimidazole (CDI, 1.2 eq) in one portion at room temperature.

  • Stir the reaction for 12-18 hours.

  • Wash the reaction mixture with 1M HCl (to remove imidazole byproduct), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the pure fused oxazolidinone.

ReagentMW ( g/mol )Eq.Amount
Bicyclic Azide194.241.0(from Step 3)
10% Pd/C-0.1(e.g., 0.7 g)
N,N'-Carbonyldiimidazole162.151.2(e.g., 7.1 g)
Expected Yield 196.22 ~70-85% (over 2 steps)

Workflow Visualization

The overall synthetic workflow is depicted below, highlighting the key transformations and intermediates.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sₙ2 Azidation cluster_3 Step 4: Cyclization Start Starting Ketone HCl Step1_Product N-Acetyl Ketone Start->Step1_Product AcCl, Et₃N Step2_Product syn-Alcohol Step1_Product->Step2_Product L-Selectride® -78°C Step3_Product anti-Azide Step2_Product->Step3_Product Mitsunobu Cond. (Inversion) Final_Product Fused Oxazolidinone Step3_Product->Final_Product 1. H₂, Pd/C 2. CDI

Characterization and Validation

Each intermediate and the final product should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the appearance of the acetyl methyl singlet (~2.1 ppm) in Step 1, the disappearance of the ketone carbonyl and appearance of a carbinol proton signal in Step 2, and the formation of the characteristic oxazolidinone carbonyl (~175 ppm) in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking functional group transformations, such as the disappearance of the ketone C=O stretch (~1740 cm⁻¹) and appearance of the O-H stretch (~3300 cm⁻¹) in Step 2, the appearance of the strong azide stretch (~2100 cm⁻¹) in Step 3, and finally the appearance of the cyclic carbamate C=O stretch (~1750 cm⁻¹) in the final product.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of novel oxazolidinones built upon a Hexahydrocyclopenta[c]pyrrol-4(2H)-one core. The described modular approach allows for flexibility in the N-functionalization step and employs robust, well-established reactions to control stereochemistry, a critical factor in medicinal chemistry. The protocols are designed to be self-validating, with clear steps for purification and characterization, empowering researchers in drug discovery to access this unique chemical space.

References

Application Notes and Protocols for the Evaluation of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance underscores the urgent need for new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways and shorten the lengthy treatment regimens of current therapies. Fused nitrogen-containing heterocycles are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to interact with a wide range of biological targets.[1][2] This has led to significant interest in exploring novel heterocyclic scaffolds for the development of new antitubercular drugs.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride and its derivatives in antitubercular drug discovery. While this specific scaffold is not yet extensively documented in antitubercular literature, its structural similarity to other bicyclic pyrrolidine and pyrrolidinone derivatives that have demonstrated antimycobacterial activity provides a strong rationale for its investigation.[4][5] These application notes and protocols outline a systematic approach to screen, characterize, and evaluate the potential of this novel chemical series as a starting point for a new generation of antitubercular agents.

Scientific Rationale: The Potential of the Bicyclic Pyrrolidinone Scaffold

The core of this compound is a bicyclic system containing a pyrrolidinone ring. Pyrrolidinone and pyrrolidine derivatives have been identified as promising scaffolds in the development of inhibitors against various targets in M. tuberculosis.[4][6] For instance, some pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase, a key enzyme in the mycolic acid biosynthesis pathway.[6] Although some pyrrolidinone and pyrrolidine derivatives have shown activity against M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.4 μM, their precise mechanism of action is not always through InhA inhibition, suggesting the potential for novel cellular targets.[4]

The exploration of fused nitrogen-containing heterocycles has yielded compounds with significant anti-TB activity.[1][3] The rigid, bicyclic structure of this compound offers a three-dimensional framework that can be systematically modified to explore structure-activity relationships (SAR). By synthesizing a library of derivatives with diverse substitutions, researchers can probe the chemical space around this scaffold to identify compounds with potent and selective antimycobacterial activity.

Experimental Workflow for Antitubercular Candidate Evaluation

A systematic workflow is crucial for the efficient evaluation of a new compound series. The following diagram outlines a proposed screening cascade for this compound and its derivatives.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Preliminary Safety cluster_3 Preliminary Mechanism of Action A Compound Library Synthesis (Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride derivatives) B Single-Point Concentration Screening against M. tuberculosis H37Rv A->B C Dose-Response Assay (MIC Determination) B->C D Screening against MDR/XDR M. tuberculosis Strains C->D E Cytotoxicity Assay (e.g., against Vero, HepG2 cells) C->E G In Silico Target Prediction (Molecular Docking) D->G H Screening against a Panel of Known M. tuberculosis Targets D->H I Time-Kill Kinetics Assay D->I F Selectivity Index (SI) Calculation (CC50 / MIC) E->F F->G Prioritization of Potent & Selective Hits G cluster_0 Input cluster_1 Process cluster_2 Output & Validation A 3D Structure of Active Compound C Molecular Docking Simulation A->C B Database of M. tuberculosis Protein Structures (PDB) B->C D Binding Energy Calculation & Pose Analysis C->D E Ranked List of Potential Protein Targets D->E F Hypothesis on Mechanism of Action E->F G Experimental Validation (Enzyme Inhibition Assays) F->G

References

Application Notes and Protocols for the Stereoselective Synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Scaffold in Medicinal Chemistry

The hexahydrocyclopenta[c]pyrrol-4(2H)-one core represents a privileged bicyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents. Derivatives of this and related pyrrolidine-fused systems have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3] The pyrrolidine motif itself is a cornerstone in numerous natural products and FDA-approved drugs, highlighting its importance in molecular design.[4][5] The strategic importance of this scaffold necessitates robust and stereocontrolled synthetic methodologies to access enantiomerically pure derivatives for structure-activity relationship (SAR) studies and subsequent drug development.

This guide provides an in-depth analysis of key stereoselective strategies for the synthesis of hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in this field.

Strategic Approaches to Stereoselective Synthesis

The construction of the hexahydrocyclopenta[c]pyrrol-4(2H)-one skeleton with high stereocontrol can be achieved through several powerful synthetic disconnections. Here, we will delve into three prominent and field-proven strategies:

  • Chiral Bicyclic Lactam Strategy: An extension of Meyers' lactam chemistry, this approach offers exceptional control over the cis-fusion of the bicyclic system.

  • Intramolecular Pauson-Khand Reaction: A formal [2+2+1] cycloaddition that is particularly well-suited for the convergent synthesis of the fused cyclopentenone core.

  • Asymmetric 1,3-Dipolar Cycloaddition: A versatile method for the construction of the pyrrolidine ring with multiple stereocenters.

The following sections will elaborate on the mechanistic underpinnings of each strategy and provide detailed, actionable protocols.

Strategy 1: Chiral Bicyclic Lactam Approach for cis-Fused Derivatives

This powerful strategy relies on the diastereoselective formation of a tetracyclic lactam from a racemic keto-ester and a chiral amino alcohol, followed by stereospecific reduction and auxiliary cleavage to yield the desired cis-fused bicyclic pyrrolidinone.[6][7] This method is notable for its ability to establish two contiguous chiral centers in a single step with high fidelity.[6]

Mechanistic Rationale

The initial condensation of a racemic keto-ester with a chiral amino alcohol, such as (R)-(-)-phenylglycinol, proceeds via a deracemization process to form a single diastereomer of a tetracyclic lactam.[6] The stereochemical outcome is dictated by the chiral auxiliary. Subsequent reduction of the lactam with a reagent like triethylsilane and a Lewis acid selectively reduces one of the amide carbonyls, leading to the formation of the desired pyrrolidinone with a cis-ring fusion.[6] The final step involves the cleavage of the chiral auxiliary to unmask the secondary amine of the target scaffold.

cluster_0 Chiral Bicyclic Lactam Strategy Racemic Keto-ester Racemic Keto-ester Tetracyclic Lactam (Single Diastereomer) Tetracyclic Lactam (Single Diastereomer) Racemic Keto-ester->Tetracyclic Lactam (Single Diastereomer) Condensation (Deracemization) Chiral Amino Alcohol Chiral Amino Alcohol Chiral Amino Alcohol->Tetracyclic Lactam (Single Diastereomer) cis-Fused Bicyclic Pyrrolidinone cis-Fused Bicyclic Pyrrolidinone Tetracyclic Lactam (Single Diastereomer)->cis-Fused Bicyclic Pyrrolidinone Stereospecific Reduction Final Product Final Product cis-Fused Bicyclic Pyrrolidinone->Final Product Auxiliary Cleavage

Caption: Workflow for the Chiral Bicyclic Lactam Strategy.

Experimental Protocol: Synthesis of a cis-Fused Bicyclic Pyrrolidinone

This protocol is adapted from the synthesis of related cis-fused bicyclic pyrrolidinones.[6]

Step 1: Formation of the Tetracyclic Lactam

  • To a solution of the racemic keto-ester (1.0 equiv) in toluene (0.2 M), add (R)-(-)-phenylglycinol (1.1 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water and methanol.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure tetracyclic lactam as a single diastereomer.

Step 2: Stereospecific Reduction to the cis-Fused Pyrrolidinone

  • Dissolve the tetracyclic lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylsilane (2.0 equiv) dropwise, followed by the slow addition of titanium tetrachloride (1.5 equiv).

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the cis-fused bicyclic pyrrolidinone.

Step 3: Chiral Auxiliary Cleavage

  • Dissolve the cis-fused bicyclic pyrrolidinone (1.0 equiv) in a suitable solvent such as methanol.

  • Add a catalyst for hydrogenolysis, such as palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the final hexahydrocyclopenta[c]pyrrol-4(2H)-one derivative.

StepKey ReagentsTypical YieldStereoselectivity
1Racemic keto-ester, (R)-(-)-phenylglycinol>90%Single diastereomer
2Triethylsilane, Titanium tetrachloride70-85%>95% cis
3H₂, Pd/C>90%Retention of stereochemistry

Strategy 2: Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful tool for the construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[8][9][10] The intramolecular variant is particularly advantageous for the synthesis of fused bicyclic systems, offering high regio- and stereoselectivity.[8][11]

Mechanistic Rationale

The reaction is initiated by the formation of a stable hexacarbonyl dicobalt complex with the alkyne moiety of an enyne precursor. This is followed by coordination of the tethered alkene. A subsequent migratory insertion of the alkene and then carbon monoxide leads to a metallacyclic intermediate. Reductive elimination of the cobalt catalyst furnishes the cyclopentenone product.[10] The stereochemistry of the newly formed ring fusion is typically syn due to the concerted nature of the cycloaddition.

cluster_1 Intramolecular Pauson-Khand Reaction Enyne Substrate Enyne Substrate Cobalt-Alkyne Complex Cobalt-Alkyne Complex Enyne Substrate->Cobalt-Alkyne Complex Co₂(CO)₈ Metallacyclic Intermediate Metallacyclic Intermediate Cobalt-Alkyne Complex->Metallacyclic Intermediate Alkene Insertion Fused Cyclopentenone Fused Cyclopentenone Metallacyclic Intermediate->Fused Cyclopentenone CO Insertion & Reductive Elimination

Caption: Key steps in the Intramolecular Pauson-Khand Reaction.

Experimental Protocol: Synthesis of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Core

This is a general protocol based on established procedures for intramolecular Pauson-Khand reactions.[11]

  • In a flame-dried flask under an argon atmosphere, dissolve the enyne precursor (1.0 equiv) in a suitable solvent like THF or toluene (0.1 M).

  • Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) in one portion.

  • Stir the mixture at room temperature for 1-2 hours, during which the solution should change color, indicating the formation of the cobalt-alkyne complex.

  • To the reaction mixture, add a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) (3-4 equiv) or alternatively, heat the reaction mixture to 50-80 °C.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and add diethyl ether.

  • Filter the mixture through a plug of Celite, washing with additional diethyl ether or acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired hexahydrocyclopenta[c]pyrrol-4(2H)-one derivative.

ParameterConditionExpected Outcome
CatalystCo₂(CO)₈ (stoichiometric) or Rh(I)/Ir(I) (catalytic)High yield of cyclopentenone
SolventTHF, Toluene, DMEGood to excellent yields
Promoter/TemperatureNMO, TMANO at RT or thermal conditions (50-80 °C)Reaction rate enhancement
StereoselectivityTypically high syn-selectivity for the ring fusion>90% diastereoselectivity

Strategy 3: Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile is a highly effective method for the enantioselective synthesis of substituted pyrrolidines.[4][12][13] By choosing a cyclopentene-based dipolarophile, this strategy can be directly applied to construct the hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold.

Mechanistic Rationale

An azomethine ylide is typically generated in situ from an α-amino acid ester and an aldehyde or ketone. In the presence of a chiral metal catalyst (e.g., based on Cu(I) or Ag(I)) and a chiral ligand, the cycloaddition with a dipolarophile proceeds through a highly organized transition state.[13] The stereochemical outcome of the reaction is controlled by the chiral catalyst, leading to the formation of the pyrrolidine ring with high diastereo- and enantioselectivity.

cluster_2 Asymmetric 1,3-Dipolar Cycloaddition Amino Acid Ester Amino Acid Ester Azomethine Ylide Azomethine Ylide Amino Acid Ester->Azomethine Ylide Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Azomethine Ylide Pyrrolidine Product Pyrrolidine Product Azomethine Ylide->Pyrrolidine Product [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Pyrrolidine Product Chiral Catalyst Chiral Catalyst Chiral Catalyst->Pyrrolidine Product Stereocontrol

Caption: Principle of Asymmetric 1,3-Dipolar Cycloaddition.

Experimental Protocol: Enantioselective Synthesis of a Hexahydrocyclopenta[c]pyrrolidine Derivative

This is a general protocol based on established methods for metal-catalyzed asymmetric 1,3-dipolar cycloadditions.[13][14][15][16]

  • To a solution of the chiral ligand (e.g., a chiral phosphine or diamine, 5-10 mol%) and a metal salt (e.g., Cu(OAc)₂ or AgOAc, 5 mol%) in an anhydrous solvent (e.g., toluene or THF) add the dipolarophile (e.g., a cyclopentene derivative, 1.0 equiv).

  • In a separate flask, prepare a solution of the iminoester by reacting an α-amino acid ester hydrochloride (1.2 equiv) with an aldehyde or ketone (1.2 equiv) in the presence of a base (e.g., triethylamine, 1.2 equiv) in the same solvent.

  • Add the solution of the iminoester to the catalyst-dipolarophile mixture at the specified reaction temperature (can range from -20 °C to room temperature).

  • Stir the reaction mixture until the dipolarophile is consumed, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched hexahydrocyclopenta[c]pyrrolidine derivative. Subsequent functional group transformations may be necessary to obtain the target ketone.

ComponentExampleRole
Metal CatalystCu(I) or Ag(I) saltsLewis acid to activate the iminoester
Chiral LigandFesulphos, Phospha-ferroceneInduces asymmetry in the transition state
DipolarophileCyclopentenone, substituted cyclopentenesThe "2" component in the [3+2] cycloaddition
Azomethine Ylide PrecursorGlycine methyl ester, aldehydeForms the 1,3-dipole
StereoselectivityOften >90% ee and >20:1 drDependent on catalyst and substrate

Conclusion and Future Outlook

The stereoselective synthesis of hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives is a vibrant area of research with significant implications for drug discovery. The methodologies outlined in this guide—the chiral bicyclic lactam approach, the intramolecular Pauson-Khand reaction, and asymmetric 1,3-dipolar cycloaddition—provide robust and versatile platforms for accessing these valuable scaffolds with high stereochemical control. Each strategy offers unique advantages in terms of starting material availability, convergency, and the specific stereoisomers that can be accessed. The continued development of novel catalytic systems and asymmetric transformations will undoubtedly lead to even more efficient and elegant syntheses of these and other complex heterocyclic molecules, paving the way for the discovery of next-generation therapeutics.

References

Application Note & Protocol: A Scalable Synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Pharmaceutical Scientists, and Chemical Engineers

Abstract: Hexahydrocyclopenta[c]pyrrol-4(2H)-one, a bicyclic lactam, serves as a crucial structural motif and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its rigid, defined stereochemical structure makes it an attractive scaffold in medicinal chemistry. This document provides a detailed, scalable, and robust protocol for the synthesis of its hydrochloride salt, designed for pilot plant and commercial manufacturing environments. The protocol emphasizes process safety, particularly for the high-pressure catalytic hydrogenation step, impurity control in line with regulatory expectations, and process optimization for yield and purity.

Strategic Overview: From Precursor to Final API Intermediate

The successful scale-up of any chemical process hinges on a synthesis strategy that prioritizes safety, cost-effectiveness, and reproducibility. The selected route for Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride proceeds in three main stages, starting from the commercially available cyclopentane-1,2-dicarboxylic anhydride.

  • Imide Formation: A straightforward condensation to form the key intermediate, Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione.

  • Catalytic Reduction: A selective, high-pressure hydrogenation of one carbonyl group of the imide to yield the desired bicyclic lactam free base. This is the most critical and hazardous step, requiring stringent engineering and procedural controls.

  • Salt Formation & Crystallization: Conversion of the free base to the stable hydrochloride salt, coupled with a controlled crystallization process to ensure high purity and a suitable solid form for downstream processing.

The overall workflow is designed to minimize complex purifications, leveraging a final crystallization step to remove the majority of process-related impurities, a strategy that aligns with industrial efficiency and quality standards.[2][3]

G cluster_0 Stage 1: Imide Formation cluster_1 Stage 2: Selective Hydrogenation cluster_2 Stage 3: Salt Formation & Purification A Cyclopentane-1,2-dicarboxylic Anhydride C Thermal Condensation A->C B Ammonia Source (e.g., Urea) B->C D Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (Imide Intermediate) C->D High Yield E Imide Intermediate F Catalytic Reduction (H₂, Pd/C or Ru catalyst) E->F High Pressure/Temp G Hexahydrocyclopenta[c]pyrrol-4(2H)-one (Free Base) F->G Selective Carbonyl Reduction H Free Base in Solution J Controlled Crystallization H->J I HCl Source (e.g., HCl in IPA) I->J K Filtration & Drying J->K L Final Product: Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl K->L High Purity Crystalline Solid

Diagram 1: Overall Synthetic Workflow. A three-stage process from starting materials to the final high-purity hydrochloride salt.

Experimental Protocols & Process Causality

Part 1: Synthesis of Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (Imide Intermediate)

This initial step forms the core bicyclic imide structure. The chosen method is a solvent-free thermal condensation, which is highly efficient and minimizes solvent waste, a key consideration for green and cost-effective manufacturing.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation assembly with cyclopentane-1,2-dicarboxylic anhydride (1.0 equiv).

  • Reagent Addition: Add urea (1.1 equiv) to the reactor. Rationale: Urea serves as a safe and inexpensive source of ammonia at elevated temperatures. A slight excess ensures complete conversion of the anhydride.

  • Thermal Ramp: Under a slow nitrogen sweep, begin heating the mixture. The solids will melt to form a stirrable slurry.

  • Reaction: Increase the temperature to 180-190 °C. The reaction will commence with the evolution of gas (CO₂ and H₂O). Maintain this temperature for 3-5 hours, or until reaction completion is confirmed by in-process control (IPC) via HPLC or TLC.

  • Isolation: Cool the reactor to 80-90 °C. The molten product is then discharged and allowed to solidify. The crude product is typically of sufficient purity (>95%) for the subsequent hydrogenation step.

ParameterSpecificationRationale
Reactants Cyclopentane-1,2-dicarboxylic anhydride, UreaReadily available and cost-effective industrial raw materials.
Temperature 180-190 °CEnsures efficient thermal decomposition of urea and drives the condensation reaction to completion.
Stoichiometry 1.1 equiv UreaA slight excess of the ammonia source ensures full conversion, minimizing anhydride-related impurities.
IPC HPLC (loss of starting material)Confirms reaction endpoint, preventing unnecessary energy consumption and byproduct formation.

Table 1: Critical Parameters for Imide Formation.

Part 2: Selective Catalytic Hydrogenation to Free Base

This is the most critical stage of the synthesis. It involves the selective reduction of one of the two imide carbonyls, a transformation that requires careful catalyst selection and stringent operational safety due to the use of high-pressure hydrogen and a pyrophoric catalyst.[4][5][6]

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium-based catalysts are often preferred for the hydrogenation of aromatic amines and related heterocycles due to their high activity and selectivity.[7] Supported ruthenium catalysts can provide access to the desired product under controlled conditions.[8][9] Palladium on carbon (Pd/C) is also a viable, often more economical, alternative that should be screened during process development.[10]

  • Solvent: A polar, non-flammable, or low-flammability solvent like water is highly preferred for scale-up hydrogenation to mitigate fire risk during catalyst handling.[4] If substrate solubility is an issue, polar aprotic solvents like THF or protic solvents like ethanol can be used, but require more stringent inerting and handling procedures.

  • Safety: The primary hazards are fire and explosion from the combination of flammable hydrogen, a pyrophoric catalyst, and potentially flammable solvents.[4][5][6][11] A systematic risk analysis is mandatory. The process must include:

    • Inerting: Thoroughly purging the reactor with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen is critical to prevent the formation of an explosive mixture.[4][5]

    • Catalyst Handling: The catalyst is pyrophoric and can ignite upon contact with air, especially when dry.[6] It must be handled as a wet slurry. Post-reaction, the catalyst should be filtered while keeping it wet and disposed of carefully, as it may still contain adsorbed hydrogen.[10]

    • Thermal Runaway: Hydrogenation reactions are exothermic.[11] The reaction temperature must be carefully controlled with an efficient cooling system to prevent a thermal runaway, which could lead to a dangerous pressure increase.

G cluster_0 Preparation Phase (Safety Critical) cluster_1 Reaction Phase cluster_2 Work-up Phase (Safety Critical) A Charge Reactor with Imide & Solvent B Load Wet Catalyst Slurry (e.g., 5% Ru/C) A->B C Seal Reactor & Leak Test B->C D Purge System with N₂ (Remove O₂) C->D E Pressurize with H₂ (e.g., 20-50 bar) D->E O₂ Free Environment Established F Heat to Reaction Temp (e.g., 80-120 °C) E->F G Monitor H₂ Uptake & Temp (Control Exotherm) F->G H IPC Sampling for Completion G->H I Cool & Depressurize H->I Reaction Complete J Purge System with N₂ I->J K Filter Catalyst Under Wet N₂ Blanket J->K L Aqueous Solution of Free Base Product K->L

Diagram 2: High-Hazard Hydrogenation Workflow. Emphasizes the critical safety steps of inerting and catalyst handling.

Protocol:

  • Reactor Charging: In a high-pressure autoclave (e.g., Hastelloy), charge the Hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (1.0 equiv) and the chosen solvent (e.g., water or ethanol, approx. 10 volumes).

  • Catalyst Slurry: In a separate vessel, prepare a slurry of the hydrogenation catalyst (e.g., 5% Ru/C, 1-5 mol% loading) in the reaction solvent.

  • Catalyst Loading: Transfer the catalyst slurry to the autoclave under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge the system by pressurizing with nitrogen (to ~5 bar) and venting at least 3-5 times to ensure complete removal of oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 30-50 bar). Begin agitation and heat the reactor to the target temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (uptake). Maintain constant pressure via a regulator. The reaction is highly exothermic; ensure the cooling system is engaged to maintain the set temperature.

  • Completion & Work-up: Once hydrogen uptake ceases and IPC (HPLC) confirms the absence of starting material, cool the reactor to ambient temperature.

  • Safety Shutdown: Carefully vent the excess hydrogen pressure. Purge the reactor 3-5 times with nitrogen.

  • Catalyst Filtration: Open the reactor and, under a nitrogen blanket, filter the reaction mixture through a bed of celite to remove the catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition.

  • Product Solution: The resulting filtrate contains the desired Hexahydrocyclopenta[c]pyrrol-4(2H)-one free base and is carried forward to the next step.

Part 3: Hydrochloride Salt Formation and Purification

The final step isolates the product as a stable, crystalline hydrochloride salt. The crystallization process is the primary means of purification, designed to reject residual starting materials, by-products, and catalyst residues. The choice of crystallization solvent and acid source is critical for achieving high purity and the desired crystal form.[12][13]

Protocol:

  • Solvent Exchange (If Necessary): If the hydrogenation was performed in water, concentrate the aqueous solution and perform a solvent swap to a suitable crystallization solvent, such as isopropanol (IPA) or ethyl acetate.

  • Acidification: Cool the solution of the free base to 0-5 °C. Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 20% HCl in IPA, 1.05 equiv). Rationale: Using a solution of HCl provides better control over the addition and exotherm compared to gaseous HCl on a large scale. A slight excess ensures complete salt formation.

  • Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-5 °C for 2-4 hours to allow for complete crystallization.

  • Isolation: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with cold crystallization solvent (e.g., IPA) to remove any remaining mother liquor containing impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

ParameterSpecificationRationale
Purity (HPLC) > 99.5%Meets typical pharmaceutical quality standards.
Residual Solvents Per ICH Q3C limits[14]Ensures patient safety from potentially toxic solvent residues.
Heavy Metals < 10 ppmConforms to regulatory requirements for catalyst residues (e.g., Ru, Pd).
Appearance White to off-white crystalline solidA key quality attribute indicating purity.

Table 2: Final Product Quality Specifications.

Impurity Profiling and Regulatory Considerations

For any pharmaceutical manufacturing process, a thorough understanding and control of impurities is paramount.[15][16] Regulatory bodies like the ICH provide strict guidelines on reporting, identification, and qualification of impurities.[14]

Potential Impurities:

  • Unreacted Imide: From incomplete hydrogenation.

  • Over-reduction Products: Reduction of the second carbonyl to an alcohol or full reduction to the amine.

  • Residual Catalyst: Trace amounts of Ruthenium or Palladium, which must be controlled to low ppm levels.

  • Residual Solvents: Solvents used in the process must be below the limits defined in ICH Q3C.[14]

  • Genotoxic Impurities: A patent for a related compound notes that crystallization is an effective step for removing potential genotoxic impurities.[2][3] A risk assessment for any potential genotoxic byproducts should be conducted.

Analytical Control Strategy:

  • HPLC: The primary tool for quantifying the purity of the final product and detecting organic impurities.

  • GC-HS (Gas Chromatography - Headspace): Used for the quantification of residual solvents.

  • ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): Used to quantify trace metal catalyst residues.

References

Application Notes and Protocols for the Derivatization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one Scaffold

The hexahydrocyclopenta[c]pyrrol-4(2H)-one core is a privileged bicyclic lactam scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This scaffold serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of antibacterial compounds and other targeted therapies. The hydrochloride salt form ensures stability and ease of handling in a laboratory setting.

This guide provides a detailed overview of key derivatization strategies for the Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride scaffold, complete with actionable protocols and the underlying scientific rationale for each experimental choice. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Core Scaffold and Key Reactive Sites

The primary sites for derivatization on the Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold are the secondary amine (N-position) and the ketone (C4-position). The secondary amine is nucleophilic and readily undergoes acylation, alkylation, and related reactions. The ketone provides a handle for reductive amination, olefination, and the introduction of spirocyclic moieties.

graph G { layout=neato; node [shape=plaintext]; A [label="Hexahydrocyclopenta[c]pyrrol-4(2H)-one"]; B [label="Secondary Amine (N-H)\n- Nucleophilic\n- Site for N-Acylation, N-Alkylation"]; C [label="Ketone (C=O)\n- Electrophilic Carbon\n- Site for Reductive Amination, Spirocyclization"]; A -- B [len=2.5]; A -- C [len=2.5]; } Caption: Key reactive sites for derivatization.

I. Derivatization at the Nitrogen Atom (N-Position)

The secondary amine of the pyrrolidinone ring is a versatile handle for introducing a wide array of substituents to explore the chemical space around the core scaffold.

A. N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that allows for the introduction of various acyl groups, which can participate in key hydrogen bonding interactions with biological targets. This reaction is typically high-yielding and proceeds under mild conditions.

Scientific Rationale: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). A base is typically added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) is added a base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) at 0 °C. The mixture is stirred for 15-30 minutes to ensure the formation of the free base.

  • Reaction: The desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) is added dropwise to the reaction mixture at 0 °C.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Parameter Condition Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic, dissolves reactants, and is unreactive.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes HCl byproduct and facilitates the reaction.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Purification Flash Column ChromatographySeparates the product from impurities and excess reagents.
graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Hexahydrocyclopenta[c]pyrrol-4(2H)-one\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; free_base [label="Generate Free Base\n(Base, Solvent)"]; acyl_add [label="Add Acylating Agent\n(Acyl Chloride/Anhydride)"]; reaction [label="Reaction\n(0°C to RT)"]; workup [label="Aqueous Work-up\n(Quench, Extract)"]; purify [label="Purification\n(Chromatography)"]; product [label="N-Acyl Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> free_base; free_base -> acyl_add; acyl_add -> reaction; reaction -> workup; workup -> purify; purify -> product; }

Caption: Workflow for N-Acylation.

B. N-Alkylation: Expanding Structural Diversity

N-alkylation introduces alkyl or arylalkyl groups, which can modulate the lipophilicity, steric profile, and overall pharmacology of the molecule.

Scientific Rationale: This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom attacks an alkyl halide. The use of a base is crucial to deprotonate the nitrogen, increasing its nucleophilicity. In some cases, reductive amination with an aldehyde can also achieve N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: To a suspension of a strong base (e.g., sodium hydride, 1.2 eq) in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) is added a solution of this compound (1.0 eq) and a base to generate the free amine (e.g., triethylamine, 1.1 eq) at 0 °C. The mixture is stirred for 30-60 minutes.

  • Reaction: The desired alkylating agent (e.g., alkyl halide, 1.1 eq) is added dropwise to the reaction mixture.

  • Monitoring: The reaction is stirred at room temperature or heated as necessary (e.g., 50-80 °C) for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Parameter Condition Rationale
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)Polar aprotic, facilitates SN2 reactions.
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonates the nitrogen to enhance nucleophilicity.
Temperature 0 °C to 80 °CDependent on the reactivity of the alkylating agent.
Purification Flash Column ChromatographyIsolates the desired N-alkylated product.

II. Derivatization at the Ketone (C4-Position)

The ketone functionality at the C4-position is an electrophilic center that can be targeted for various transformations to introduce diverse functionalities.

A. Reductive Amination: Installation of Substituted Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale: The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by reduction. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and selectivity.

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol) is added an acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq), is added portion-wise to the reaction mixture.

  • Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Parameter Condition Rationale
Solvent Dichloroethane (DCE), Methanol (MeOH)Solubilizes reactants and is compatible with the reducing agent.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the reduction of iminium ions.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Purification Flash Column ChromatographySeparates the desired amine product from byproducts.
graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Ketone + Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imine [label="Iminium Ion Formation\n(Acid Catalyst)"]; reduction [label="In situ Reduction\n(STAB)"]; workup [label="Aqueous Work-up\n(Quench, Extract)"]; purify [label="Purification\n(Chromatography)"]; product [label="Substituted Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> imine; imine -> reduction; reduction -> workup; workup -> purify; purify -> product; }

Caption: Workflow for Reductive Amination.

B. Synthesis of Spirocyclic Derivatives

The ketone at C4 can also serve as an anchor point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.

Scientific Rationale: One common approach to spirocyclization at a ketone is through a [3+2] cycloaddition reaction involving an azomethine ylide. The ketone acts as the dipolarophile, reacting with the 1,3-dipole to form a five-membered spirocyclic ring.

Experimental Protocol: Example of Spiro-oxindole Synthesis

This protocol describes the synthesis of a spiro-oxindole derivative, a common motif in biologically active compounds.

  • Preparation of Azomethine Ylide (in situ): A mixture of isatin (1.0 eq) and a secondary amino acid (e.g., sarcosine, 1.1 eq) in a suitable solvent (e.g., methanol, ethanol) is heated to reflux to generate the azomethine ylide in situ.

  • Cycloaddition: Hexahydrocyclopenta[c]pyrrol-4(2H)-one (as the free base, 1.0 eq) is added to the reaction mixture.

  • Monitoring: The reaction is maintained at reflux for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water.

  • Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by recrystallization or flash column chromatography to yield the spirocyclic product.

Parameter Condition Rationale
Solvent Methanol, EthanolProtic solvents that facilitate the formation of the azomethine ylide.
Reactants Isatin, SarcosinePrecursors for the in situ generation of the azomethine ylide.
Temperature RefluxProvides the necessary energy for the cycloaddition reaction.
Purification Recrystallization or ChromatographyIsolates the pure spirocyclic compound.

Conclusion

The this compound scaffold offers multiple avenues for chemical modification, making it a valuable starting point for the development of new drug candidates. The protocols detailed in this guide for N-acylation, N-alkylation, reductive amination, and spirocyclization provide a solid foundation for researchers to synthesize diverse libraries of compounds. Careful selection of reagents and reaction conditions, guided by the scientific principles outlined, will enable the efficient exploration of the chemical space around this promising scaffold.

Application Notes and Protocols for the Purification of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride is a versatile bicyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its rigid structure and synthetic accessibility make it a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and compromise the integrity of research data.

This comprehensive guide provides detailed protocols and expert insights into the purification of this compound. Moving beyond a simple list of steps, this document elucidates the scientific principles underpinning each purification strategy, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating systems, ensuring a high degree of purity and reproducibility.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors from the synthetic pathway that were not fully consumed.

  • Reaction By-products: Molecules formed through side reactions.

  • Stereoisomers: Diastereomers or enantiomers that may have formed during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or work-up that have not been completely removed.

  • Reagents: Excess reagents or catalysts from the reaction.

A thorough understanding of the synthetic scheme is crucial for anticipating the likely impurities and selecting the most appropriate purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The two primary methods for purifying this compound are recrystallization and column chromatography.

Purification Method Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Scalable, cost-effective, can yield highly pure crystalline material.Not effective for impurities with similar solubility; potential for product loss.Large-scale purification; removal of impurities with significantly different solubility.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.High resolution, effective for separating closely related impurities and stereoisomers.Less scalable, more time-consuming, requires larger volumes of solvent.Small to medium-scale purification; separation of complex mixtures and closely related impurities.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain in solution.

Rationale for Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

For this compound, a polar protic solvent or a mixture involving one is often a good starting point due to the presence of the hydrochloride salt.

Step-by-Step Protocol
  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol, ethanol, methanol, or a mixture such as ethanol/water or isopropanol/diethyl ether).

  • Dissolution: Gently heat the mixture while stirring until the solid dissolves completely. If it dissolves readily at room temperature, the solvent is too good a solvent. If it does not dissolve even at the boiling point, it is a poor solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G cluster_recrystallization Recrystallization Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool Impurities Removed crystallize Crystallization cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, which is a polar compound, normal-phase chromatography using silica gel is a common approach.

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent and is the most common stationary phase for purifying polar organic molecules.

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system of varying polarity is used to elute the compounds from the column. For a polar compound like the target molecule, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC).

Step-by-Step Protocol
  • TLC Analysis: Develop a TLC method to determine the appropriate eluent system. Spot the crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of dichloromethane/methanol or ethyl acetate/hexanes). The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the less polar solvent system determined from the TLC analysis.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute more polar compounds.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

  • Conversion to Hydrochloride Salt: If the free base was isolated, it can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The hydrochloride salt will typically precipitate out and can be collected by filtration.

G cluster_chromatography Column Chromatography Workflow start Crude Compound tlc TLC Analysis for Eluent Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Free Base evaporate->end salt_formation Convert to Hydrochloride Salt end->salt_formation final_product Purified Hydrochloride Salt salt_formation->final_product

Caption: Workflow for the purification of Hexahydrocyclopenta[c]pyrrol-4(2H)-one by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to detect and quantify impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Safety Considerations

When working with this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety practices.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle all organic solvents with care, as they are often flammable and may be toxic.

Conclusion

The successful purification of this compound is a critical step in its use for research and development. By understanding the principles behind recrystallization and column chromatography, and by carefully selecting the appropriate conditions, researchers can obtain this valuable building block in high purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for achieving reliable and reproducible purification outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable bicyclic keto-lactam intermediate. The information herein is synthesized from established principles in organic chemistry, focusing on the core reactions likely involved in its synthesis.

I. Overview of a Probable Synthetic Strategy

A plausible synthetic route involves:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a suitably substituted diester to form the five-membered carbocyclic ring fused to a pyrrolidinone precursor.[1][2][3][4]

  • Reduction/Amination Sequence: Conversion of a precursor, such as an N-amino dicarboximide, to the saturated heterocyclic system.[5][6]

  • Final Salt Formation: Treatment with hydrochloric acid to yield the target hydrochloride salt.

This guide will focus on troubleshooting these critical steps to improve overall yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

A. Intramolecular Cyclization (Dieckmann Condensation)

Q1: My Dieckmann condensation to form the bicyclic β-keto ester precursor is giving a very low yield. What are the most likely causes?

A1: Low yields in a Dieckmann condensation are typically traced back to three main factors: the choice of base, reaction conditions, and substrate purity.

  • Causality: The Dieckmann reaction is an equilibrium process.[2] To drive the reaction forward, a strong, non-nucleophilic base is required in at least a stoichiometric amount. The base deprotonates the α-carbon of one ester to form an enolate, which then attacks the second ester carbonyl. The final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester (pKa ≈ 11), which consumes one equivalent of base and makes the reaction irreversible.[2][3]

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using an appropriate base. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous, aprotic solvent like toluene or THF are standard choices.[7] If using an alkoxide base, it must match the alcohol portion of the ester to prevent transesterification.

    • Anhydrous Conditions: The enolates are highly basic and will be quenched by any protic source, including water or alcohols in the solvent or on the glassware. Ensure all reagents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stoichiometry of Base: Use at least 1.0 equivalent of the base. Using a slight excess (e.g., 1.1 eq) can help overcome any minor impurities that might consume the base.

    • Reaction Temperature & Time: While initial enolate formation may be done at room temperature, heating to reflux is often necessary to drive the cyclization to completion.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: I'm observing significant amounts of polymeric or oligomeric byproducts instead of my desired cyclic product. How can I favor the intramolecular reaction?

A2: The formation of polymers indicates that the intermolecular reaction is competing with the desired intramolecular cyclization.

  • Causality: The principle of high dilution favors intramolecular reactions. By significantly lowering the concentration of the starting diester, the probability of one end of a molecule finding the other end of the same molecule increases relative to it finding another molecule.

  • Troubleshooting Steps:

    • High Dilution: Perform the reaction at a much lower concentration (e.g., 0.01-0.05 M). This is typically achieved by the slow addition of the diester solution via a syringe pump to a solution of the base in the reaction solvent. This maintains a constantly low concentration of the reactive species.

    • Review Substrate Structure: The Dieckmann cyclization works best for forming stable 5- and 6-membered rings.[4][7] Confirm that your starting material is designed to form one of these.

B. Reduction and Amine Formation

Q3: The reduction of my intermediate (e.g., an N-amino dicarboximide) is incomplete or results in a mixture of products.

A3: The reduction of amide or imide functionalities can be challenging and often requires powerful reducing agents.

  • Causality: Amides are less reactive towards nucleophilic reducing agents than esters or ketones. Reagents like sodium borohydride (NaBH₄) are often insufficient. More potent hydride donors are necessary to achieve complete reduction.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For the reduction of an imide to the corresponding amine, strong reducing agents are necessary. A combination of potassium borohydride (KBH₄) with a Lewis acid like aluminum chloride (AlCl₃) has been reported for a similar system.[6] Alternatively, Lithium Aluminum Hydride (LiAlH₄) in an ether-based solvent (like THF or diethyl ether) is a classic and effective choice for amide/imide reduction.

    • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction may require elevated temperatures (refluxing THF) for an extended period.

    • Work-up Procedure: A careful work-up is critical. The Fieser work-up (sequential, cautious addition of water, then 15% NaOH solution, then more water) is standard for quenching LiAlH₄ reactions and precipitating aluminum salts, which can then be filtered off.

C. Purification and Salt Formation

Q4: My final product is difficult to purify, and the yield of the hydrochloride salt is low.

A4: Purification issues often stem from persistent impurities from previous steps. Low salt yield can be due to improper solvent choice or stoichiometry.

  • Causality: The basic nitrogen of the bicyclic amine can make chromatography challenging (streaking on silica gel). Conversion to the hydrochloride salt increases polarity and often induces crystallization, which is an excellent purification method.

  • Troubleshooting Steps:

    • Purification of the Free Base: Before salt formation, attempt to purify the free amine. Column chromatography on silica gel treated with a small amount of triethylamine (~1%) in the eluent can help prevent streaking. Alternatively, an acidic extraction during the work-up can separate the basic amine from neutral organic impurities.

    • Salt Formation Protocol: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring. Using anhydrous HCl gas is also an option.

    • Inducing Crystallization: The hydrochloride salt will often precipitate directly. If it oils out, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a co-solvent in which the salt is less soluble (e.g., hexane).

    • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the crystallization solvent (e.g., cold diethyl ether) to remove any surface impurities, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis? A: A good starting point would be a derivative of cyclopentane-1,2-dicarboxylic acid. For instance, synthesis of a related compound, Gliclazide, starts from cyclopentane-1,2-dicarboxylic anhydride.[5] This can be converted to a diester for a Dieckmann cyclization or to a dicarboximide for a reductive amination pathway.

Q: How do I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system and a visualization technique like UV light (if your compounds are UV active) or a chemical stain (e.g., potassium permanganate, ninhydrin for amines). For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: My final hydrochloride salt is hygroscopic. How should I handle and store it? A: Amine hydrochlorides are often hygroscopic. Handle the material quickly in a low-humidity environment (e.g., a glove box). Store it in a tightly sealed container with a desiccant, preferably in a desiccator or a dry cabinet.

IV. Key Experimental Protocols & Data

Workflow Visualization

The following diagram illustrates a potential high-level workflow for the synthesis.

G cluster_0 Step 1: Bicyclic Core Formation cluster_1 Step 2: Decarboxylation & Ketone Formation cluster_2 Step 3: Pyrrolidinone & Salt Formation A Substituted Diester Precursor B Dieckmann Condensation (e.g., NaH, Toluene, Reflux) A->B Base C Bicyclic β-Keto Ester B->C D Saponification & Acidification (e.g., NaOH, then HCl) C->D E Decarboxylation (Heat) D->E F Intermediate Bicyclic Ketone E->F G Reductive Amination or Amide Formation/Reduction F->G H Hexahydrocyclopenta[c]pyrrol-4(2H)-one (Free Base) G->H I HCl Salt Formation (HCl in Ether) H->I J Final Product: Hydrochloride Salt I->J

Caption: A potential synthetic workflow.

Table 1: Troubleshooting Summary for Dieckmann Condensation
Problem Potential Cause Recommended Solution Key Parameter
Low or No YieldInsufficient/inappropriate baseUse ≥1 equivalent of a strong, non-nucleophilic base (e.g., NaH, NaOEt).Base Stoichiometry
Low or No YieldPresence of water/protic solventUse anhydrous solvents and reagents; run under inert atmosphere.Anhydrous Conditions
Polymer FormationIntermolecular reaction dominatesUse high dilution conditions (slow addition of substrate to base).Concentration
Side ReactionsTransesterificationUse an alkoxide base that matches the ester (e.g., NaOEt for ethyl esters).Base Choice

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from --INVALID-LINK--

  • JoVE. (n.d.). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from --INVALID-LINK--

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. Retrieved from --INVALID-LINK--

  • Smolecule. (2023). Buy Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | 54528-00-6. Retrieved from --INVALID-LINK--

References

"troubleshooting common side reactions in the synthesis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during this multi-step synthesis. The following question-and-answer format is intended to directly address specific issues you may face in the laboratory.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route proceeds through the formation of a dicarboximide intermediate, followed by a selective reduction to the desired bicyclic lactam, and concluding with the formation of the hydrochloride salt for stability and ease of handling.

Synthesis_Pathway A Cyclopentane-1,2-dicarboxylic Anhydride B Tetrahydrocyclopenta[c]pyrrole- 1,3(2H,3aH)-dione A->B Imide Formation (e.g., Urea or NH3) C Hexahydrocyclopenta[c]pyrrol- 4(2H)-one B->C Selective Carbonyl Reduction (e.g., NaBH4/Tf2O) D Hexahydrocyclopenta[c]pyrrol- 4(2H)-one Hydrochloride C->D Salt Formation (HCl) Byproduct_Formation start Low Yield of Imide Water-Soluble Byproduct check_water Check for Excess Water start->check_water check_temp Verify Reaction Temperature start->check_temp solution1 Implement Azeotropic Distillation (Dean-Stark) check_water->solution1 solution2 Increase Temperature to Reflux check_temp->solution2 end_node Improved Imide Yield solution1->end_node solution2->end_node

"optimization of reaction conditions for the synthesis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working on this key heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting strategies and foundational knowledge to empower your experimental success.

I. Overview of the Synthetic Challenge

The target molecule, Hexahydrocyclopenta[c]pyrrol-4(2H)-one, is a bicyclic lactam, a privileged structure in medicinal chemistry. Its synthesis typically involves the formation of a five-membered pyrrolidinone ring fused to a cyclopentane ring. While various synthetic routes exist for pyrrolidines and pyrrolones, achieving high yield and purity for this specific fused system requires careful control over reaction conditions to manage stereochemistry and prevent side reactions.[1][2]

A common and effective strategy involves the reductive cyclization of a precursor molecule, such as an N-substituted dicarboximide derived from cyclopentane-1,2-dicarboxylic anhydride.[3][4] This guide will focus on optimizing this general pathway.

G cluster_0 Synthetic Pathway A Cyclopentane-1,2- dicarboxylic Anhydride B N-Amino- cyclopentane-1,2-dicarboximide A->B Condensation (e.g., Hydrazine Hydrate) C Hexahydrocyclopenta[c]pyrrol- 4(2H)-one (Free Base) B->C Reductive Cyclization (e.g., NaBH4 / ZnCl2) D Hexahydrocyclopenta[c]pyrrol- 4(2H)-one hydrochloride (Target) C->D Salt Formation (HCl in solvent)

Caption: General synthetic workflow for the target compound.

II. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What are the most critical starting materials for this synthesis?

A1: The most common starting material is cis-cyclopentane-1,2-dicarboxylic anhydride.[3] The cis-conformation is crucial as it pre-organizes the molecule for the desired fused-ring structure upon cyclization. The purity of this anhydride and the subsequent intermediate, N-aminocyclopentane-1,2-dicarboximide, is paramount for a successful reduction step.

Q2: Why is a reducing agent like Sodium Borohydride (NaBH₄) often paired with a promoter like Zinc Chloride (ZnCl₂)?

A2: While NaBH₄ is a potent reducing agent, it can be sluggish in reducing stable cyclic imides. A Lewis acid promoter, such as zinc chloride, coordinates to the carbonyl oxygens of the imide.[4] This coordination increases the electrophilicity of the carbonyl carbons, making them more susceptible to hydride attack from NaBH₄, thereby accelerating the reaction and improving yields.[5]

Q3: What is the purpose of converting the final product to a hydrochloride salt?

A3: There are several reasons. The free base of the target molecule may be an oil or a low-melting solid, making it difficult to handle and purify on a large scale. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and handle during formulation.[6] It also enhances the compound's solubility in aqueous media.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[3] ¹H NMR spectroscopy is essential for structural confirmation of the intermediates and the final product.

III. Troubleshooting Guide: Optimizing the Reductive Cyclization

This section provides in-depth solutions to specific problems encountered during the critical reductive cyclization step (the conversion of N-aminocyclopentane-1,2-dicarboximide to the free base).

G Problem Problem Identified LowYield Low Yield or Stalled Reaction Problem->LowYield Impurity Impurity Profile Unacceptable Problem->Impurity Workup Difficult Workup/ Isolation Problem->Workup Cause1 Cause: Inefficient Reduction LowYield->Cause1 Cause2 Cause: Side Reactions Impurity->Cause2 Cause3 Cause: Emulsion / Poor Phase Separation Workup->Cause3 Sol1 Solution: Optimize Reducing Agent Stoichiometry & Promoter Ratio Cause1->Sol1 Sol4 Solution: Use Anhydrous Solvents & Inert Atmosphere Cause1->Sol4 Sol2 Solution: Control Temperature & Addition Rate Cause2->Sol2 Cause2->Sol4 Sol3 Solution: Adjust pH During Extraction Cause3->Sol3

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: Low Yield or Stalled Reaction

Q: My reductive cyclization of N-aminocyclopentane-1,2-dicarboximide is giving a poor yield (<50%) or stalling, with significant starting material remaining. What are the likely causes and solutions?

A: This is a common issue often related to the activity of the reducing system and reaction conditions.

  • Causality: The reduction of a stable five-membered ring imide is energetically demanding. Incomplete reaction can stem from deactivated reagents, insufficient stoichiometry, or suboptimal temperature. Moisture can also quench the reducing agent.

  • Troubleshooting Steps & Optimization:

    • Reagent Stoichiometry: The molar ratio of the reducing agent and promoter to the substrate is critical. A patent for a similar reduction suggests a molar ratio of reducing agent (e.g., NaBH₄) to substrate of 1.1:1 to 5:1, and a promoter (e.g., ZnCl₂) to substrate ratio of 1:1 to 5:1.[4] Start with a mid-range ratio and optimize.

    • Solvent System: The choice of solvent impacts reagent solubility and reaction temperature. Anhydrous tetrahydrofuran (THF) or toluene, or a mixture of the two, are effective solvents.[4] Using a higher-boiling solvent like toluene allows for higher reaction temperatures, which can drive the reaction to completion.

    • Temperature Control: The reaction may require heating to reflux to proceed efficiently. A typical procedure involves heating the mixture of the reducing agent and promoter in the solvent to reflux before slowly adding the substrate solution.[4]

    • Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. The presence of water can consume the hydride reagent, leading to lower yields. The use of molecular sieves can also be beneficial in related pyrrolidone syntheses to remove water generated in situ.[7]

Problem 2: Significant Impurity Formation

Q: My reaction goes to completion, but I observe significant byproducts in my crude NMR/HPLC. What are these impurities and how can I prevent them?

A: Impurity formation often arises from over-reduction or side reactions due to harsh conditions.

  • Causality: The primary ketone functional group in the target molecule can be susceptible to further reduction to an alcohol if the reaction conditions are too harsh or the reaction is run for too long after the initial cyclization. Intramolecular side reactions can also occur under strongly acidic or basic conditions during workup.[8]

  • Troubleshooting Steps & Optimization:

    • Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction. Once the starting material is consumed, proceed with the workup promptly to avoid over-reduction of the ketone product.

    • Control Temperature: Running the reaction at the minimum temperature required for completion can minimize side reactions. Avoid excessive heating.

    • Careful Workup: The workup procedure described in patent literature involves a careful pH adjustment. The reaction is first quenched and acidified (e.g., to pH 2-3 with dilute HCl), and the organic layer is separated. The aqueous layer is then basified (e.g., to pH 8-9 with Na₂CO₃) before extracting the free base product.[4] This precise pH control is crucial for isolating the desired amine and preventing side reactions.

Problem 3: Difficulty with Product Isolation and Salt Formation

Q: I have successfully synthesized the free base, but it's an oil that is difficult to purify. The subsequent hydrochloride salt formation gives a poor yield or an impure solid. How can I improve this final stage?

A: This challenge relates to the physical properties of the free base and the crystallization of the salt.

  • Causality: The free base may have a high affinity for the extraction solvent or may not crystallize easily. The hydrochloride salt's solubility is highly dependent on the solvent system used for its precipitation.

  • Troubleshooting Steps & Optimization:

    • Free Base Purification: If the free base is an oil, consider purification by column chromatography on silica gel before proceeding to salt formation. This will ensure you are starting with a pure material.

    • Solvent for Salt Formation: The choice of solvent is critical. A common method is to dissolve the purified free base in a solvent in which the free base is soluble but the hydrochloride salt is not. Examples include isopropanol (IPA), ethyl acetate, or diethyl ether. A solution of HCl in the chosen solvent (e.g., HCl in IPA) is then added dropwise to precipitate the salt.

    • Control Precipitation: Add the HCl solution slowly, possibly at a reduced temperature (e.g., 0 °C), to encourage the formation of well-defined crystals rather than an amorphous solid.

    • Recrystallization: If the initial salt is impure, recrystallize it from a suitable solvent system, such as an ethanol/ether or methanol/ethyl acetate mixture.

IV. Optimized Experimental Protocol Example

This protocol is a synthesized example based on literature procedures for analogous transformations and should be adapted and optimized for your specific laboratory conditions.[3][4]

Step 1: Reductive Cyclization of N-aminocyclopentane-1,2-dicarboximide

  • Under a nitrogen atmosphere, add sodium borohydride (2.5 eq.) and zinc chloride (1.5 eq.) to a flask containing anhydrous THF/toluene (1:3 v/v).

  • Heat the resulting suspension to reflux (approx. 90-95 °C).

  • Separately, dissolve N-aminocyclopentane-1,2-dicarboximide (1.0 eq.) in anhydrous THF.

  • Slowly add the imide solution dropwise to the refluxing reducing agent suspension over 1-2 hours.

  • Maintain reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Adjust the pH to 2-3 with 1M HCl. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (3x). Discard the organic layers.

  • Cool the acidic aqueous layer in an ice bath and basify to pH 8-9 with a saturated sodium carbonate solution.

  • Extract the free base product into ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

  • Purify the crude free base by silica gel chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in isopropanol dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

ParameterRecommended ConditionRationale / Reference
Reducing Agent Sodium Borohydride (NaBH₄)Common, effective hydride donor.
Promoter Zinc Chloride (ZnCl₂)Lewis acid to activate the imide carbonyls.[4]
Solvent THF / Toluene mixtureAllows for higher temperatures to drive the reaction.[4]
Temperature 90 - 110 °C (Reflux)Provides energy to overcome the activation barrier for imide reduction.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the reducing agent by moisture.
Workup pH (Acid) 2 - 3Ensures all basic components are protonated in the aqueous phase.[4]
Workup pH (Base) 8 - 9Liberates the free base for extraction into an organic solvent.[4]

V. References

  • Schmidt, T., et al. (2018). Synthesis of 2-pyrrolidones and optimization of the reaction conditions. ResearchGate. Available at: --INVALID-LINK--

  • Gómez-Gálvez, Y., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: --INVALID-LINK--

  • Epperson, M. T., et al. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: --INVALID-LINK--

  • Ji, X., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH Public Access. Available at: --INVALID-LINK--

  • Gaponova, I. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: --INVALID-LINK--

  • Yang, Y. (2016). Intramolecular Cyclization Side Reactions. ResearchGate. Available at: --INVALID-LINK--

  • Protheragen. Hexahydrocyclopenta[c]pyrrol-4(2H)-one. Available at: --INVALID-LINK--

  • LookChem. HEXAHYDRO-CYCLOPENTA[C]PYRROL-4-ONE HYDROCHLORIDE CAS#: 127430-46-0. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2008). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. Journal of Chemical Research. Available at: --INVALID-LINK--

  • Lin, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: --INVALID-LINK--

  • Sharma, R., et al. (2022). Role of catalyst in organic synthesis. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: --INVALID-LINK--

  • Martínez, C., et al. (2016). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH Public Access. Available at: --INVALID-LINK--

  • Wang, S., et al. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH Public Access. Available at: --INVALID-LINK--

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Pyrrole Synthesis. Available at: --INVALID-LINK--

  • BOC Sciences. Hexahydrocyclopenta[c]pyrrol-5(1H)-one. Available at: --INVALID-LINK--

  • PubChem. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. Available at: --INVALID-LINK--

  • BLD Pharm. This compound. Available at: --INVALID-LINK--

  • Gilbert, Z. W., et al. (2016). Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis. Nature Chemistry. Available at: --INVALID-LINK--

  • EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride.... Google Patents. Available at: --INVALID-LINK--

  • BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride. Available at: --INVALID-LINK--

  • PharmaCompass. Cyclopenta(c)pyrrol-2(1H)-amine, hexahydro-, monohydrochloride. Available at: --INVALID-LINK--

  • Organic Syntheses. 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Available at: --INVALID-LINK--

  • Liu, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. Available at: --INVALID-LINK--

  • ChemScene. Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride. Available at: --INVALID-LINK--

  • Chemdad. Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, hydrochloride (1:1). Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Pyrrolidine Synthesis. Available at: --INVALID-LINK--

  • Nazyrov, R. R., et al. (2021). New in the Catalytic Synthesis of Practically Important Eight- and Nine-Membered Carbocycles.... MDPI. Available at: --INVALID-LINK--

  • Varatharajan, R., et al. (2021). Revisiting β-dicyanovinyl substituted calix[9]pyrrole : toward the chemodosimetric detection of hydrazine in solution. ResearchGate. Available at: --INVALID-LINK--

  • Ma, J-B., et al. (2024). Cascade [3 + 2]/[4 + 2] Cycloaddition of Enaminones with Vinylene Carbonate for the Synthesis of Functionalized Pyrrolo[2,1- a]isoquinoline Derivatives. Organic Letters. Available at: --INVALID-LINK--

References

"alternative catalysts for the efficient synthesis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Catalysis for Hexahydrocyclopenta[c]pyrrol-4(2H)-one Synthesis

Welcome to the technical resource hub for the synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride and related bicyclic lactam structures. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional synthetic routes. We will explore alternative catalytic systems, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols to enhance efficiency, yield, and stereoselectivity in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing and optimizing the synthesis of bicyclic lactams.

Part 1: Catalyst Selection & Strategy

Question 1: Why should I consider alternative catalysts for synthesizing this bicyclic lactam core?

Traditional methods for lactam synthesis can be effective but often come with significant drawbacks. These may include harsh reaction conditions (strong acids/bases, high temperatures), the use of stoichiometric and often toxic reagents, limited substrate scope, and poor control over stereochemistry. Alternative catalysts, including transition metals, organocatalysts, and biocatalysts, offer milder conditions, improved atom economy, and the potential for high enantioselectivity, which is critical for producing chiral pharmaceutical intermediates.[1][2]

Question 2: What are the main classes of alternative catalysts for this type of intramolecular cyclization?

There are three primary classes of modern catalysts that have shown significant promise for synthesizing lactam scaffolds:

  • Transition-Metal Catalysts: Complexes of palladium, ruthenium, nickel, and copper are powerful tools for forming C-N bonds.[3][4][5] They typically operate through mechanisms like intramolecular hydroamination or oxidative amidation, activating unsaturated bonds (alkenes/alkynes) for nucleophilic attack by a tethered amide or amine.[4][6]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions with high efficiency and stereoselectivity.[7] Common examples include Brønsted acids (e.g., chiral phosphoric acids), Lewis bases (e.g., DBU, chiral amines), and hydrogen-bond donors (e.g., thioureas).[8][9] They are often prized for their lower toxicity, stability, and operational simplicity.

  • Biocatalysts (Enzymes): Leveraging the inherent selectivity of enzymes offers a green and highly specific route.[10] For instance, flavin-dependent 'ene'-reductases (EREDs) can facilitate radical cyclizations to form chiral lactams under mild, aqueous conditions, a transformation that is challenging to achieve with conventional chemistry.[10][11]

Question 3: How do I select the best catalyst for my specific synthetic route?

The optimal catalyst depends on your starting material and desired outcome. The decision-making process can be visualized as follows:

start What is my key starting material? sub1 Amidoalkyne start->sub1 sub2 α,β-Unsaturated Ketone + Ketoamide start->sub2 sub3 Alkenyl Dioxazolone start->sub3 sub4 Prochiral Cycloalkanone start->sub4 cat1 Palladium Complex (e.g., Pd(PPh3)4/PhCOOH) sub1->cat1 Intramolecular Hydroamidation cat2 Organocatalyst (e.g., DBU) sub2->cat2 Cascade Aldol/Michael Addition cat3 Nickel-Hydride (NiH) Catalyst sub3->cat3 Asymmetric Hydroamidation cat4 Biocatalyst (e.g., ERED) or Chiral Brønsted Acid sub4->cat4 Asymmetric Nitrogen Insertion/Radical Cyclization

Caption: Catalyst selection based on precursor structure.

  • For Amidoalkyne Precursors: Palladium-catalyzed intramolecular hydroamidation is a highly effective, atom-economical choice for forming six-membered lactams.[3][12]

  • For Ketoamide and Enone Precursors: An organocatalyst like DBU can facilitate a powerful cascade reaction to build the bicyclic core with high diastereoselectivity.[8]

  • For Asymmetric Synthesis from Alkenes: Nickel-hydride catalysis provides a novel route for the enantioselective hydroamidation of alkenes to access enantioenriched β-lactams.[6]

  • For Asymmetric Synthesis from Prochiral Ketones: Biocatalysts or chiral organocatalysts can achieve asymmetric nitrogen insertion or radical cyclizations to produce chiral lactams with high enantiomeric excess.[1][10]

Part 2: Troubleshooting and Optimization

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Question 4: My reaction yield is low. What are the most common culprits and how do I address them?

Low yield is a multifaceted problem. A logical troubleshooting workflow is essential.

start Problem: Low Reaction Yield cause1 Cause 1: Catalyst Inactivity start->cause1 cause2 Cause 2: Sub-optimal Conditions start->cause2 cause3 Cause 3: Substrate/Reagent Issues start->cause3 cause4 Cause 4: Dominant Side Reaction start->cause4 sol1 • Verify catalyst source/purity. • Check handling/storage (air/moisture sensitivity). • Increase catalyst loading incrementally. cause1->sol1 Solution sol2 • Screen solvents (polarity, coordinating ability). • Optimize temperature and reaction time. • Check concentration; pseudo-intramolecular conditions may be needed. cause2->sol2 Solution sol3 • Confirm purity of starting materials (NMR, LCMS). • Use freshly distilled/purified solvents and reagents. • Ensure accurate stoichiometry. cause3->sol3 Solution sol4 • Identify by-product(s) via MS/NMR. • Adjust conditions to disfavor side reaction (e.g., lower temp). • See Q.5 for specific side reactions. cause4->sol4 Solution

Caption: Systematic workflow for troubleshooting low yields.

Question 5: I'm observing a major by-product. What is the likely side reaction and how can I prevent it?

The nature of the by-product is highly dependent on the catalytic system used.

  • System: Palladium-catalyzed hydroamidation of amidoalkynes.

    • Common By-product: Diene from β-hydride elimination. This occurs when the vinylpalladium intermediate eliminates a hydride rather than undergoing the desired cyclization.[3]

    • Solution: The key is to decrease the basicity and increase the nucleophilicity of the amide nitrogen. Attaching a strong electron-withdrawing group, such as a tosyl (Ts) group, to the nitrogen is highly effective at suppressing β-hydride elimination and favoring the formation of the desired lactam.[3][12]

  • System: Ru-catalyzed oxidative lactamization.

    • Common By-product: Hydroamination product (enamine or imine). This arises from a competitive pathway where the intramolecular nucleophilic attack occurs on the Ru-vinylidene intermediate without oxidation.[4]

    • Solution: The chemoselectivity is highly dependent on the tether length between the alkyne and the amine. For shorter tethers (e.g., 1,4-alkynylamides), hydroamination is often favored. Longer tethers (1,5- and 1,6-alkynylamines) favor the desired lactamization. Ensure you are using an appropriate external oxidant (e.g., 4-picoline N-oxide) as specified in the protocol.[4]

  • System: Organocatalytic cascade reactions.

    • Common By-product: Incomplete cyclization, leading to the isolation of Michael adducts or aldol intermediates.

    • Solution: Ensure the catalyst loading is sufficient to promote all steps of the cascade. Reaction time and temperature may also need to be increased to drive the final ring-closing step to completion. The presence of specific additives or co-catalysts may be crucial.[8]

Question 6: My asymmetric reaction is giving low enantioselectivity (ee). How can I improve it?

  • Catalyst Choice: The structure of the chiral catalyst is paramount. Minor changes to the catalyst's steric or electronic properties can have a profound impact on enantioselectivity. It is often necessary to screen a library of related catalysts (e.g., different chiral phosphoric acids or diamine ligands).[1][2]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the reaction to proceed through higher-energy, non-selective transition states.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A screen of different solvents (e.g., toluene, DCM, THF, DCE) is highly recommended.

  • Additives: In some cases, additives like Brønsted or Lewis acids/bases can act as co-catalysts that enhance selectivity.[1]

Comparative Analysis of Catalytic Systems

The table below summarizes the key features of the alternative catalytic systems discussed, providing a quick reference for selecting a method.

Catalyst SystemCatalyst ExampleTypical SubstrateKey AdvantagesPotential Challenges & Mitigation
Palladium Pd(PPh₃)₄ / Benzoic AcidN-Tosyl AmidoalkyneHigh yields, good functional group tolerance, atom-economical.[3]β-hydride elimination. Mitigation: Use of N-tosyl group is critical.[3][12]
Organocatalyst DBUKetoamide + EnoneMetal-free, mild conditions, high diastereoselectivity, cascade reaction builds complexity quickly.[8]Limited enantiocontrol with achiral catalysts. Substrate scope can be specific.
Organocatalyst Chiral Phosphoric AcidProchiral CycloalkanoneHigh enantioselectivity, metal-free, direct asymmetric nitrogen insertion.[1]Catalyst loading can be high. Requires screening of catalyst library for optimal results.
Biocatalyst 'Ene'-Reductase (ERED)α-HaloamideExtremely high enantioselectivity, environmentally friendly (aqueous media), operates at room temp.[10]Requires specialized biochemical setup, substrate scope may be limited by enzyme's active site.
Nickel NiH Complex / Chiral LigandAlkenyl DioxazoloneNovel reactivity, excellent regioselectivity for strained rings, enables asymmetric synthesis of β-lactams.[6]Air/moisture sensitive catalysts, may require specialized ligands.
Aluminum Al(OTf)₃N-Substituted KetoamideHighly efficient, versatile for various N-heterocycles, rapid reactions.[13]Lewis acidic, may not be compatible with highly sensitive functional groups.

Detailed Experimental Protocol: DBU-Catalyzed Bicyclic Lactam Synthesis

This protocol is adapted from a demonstrated, highly regioselective cascade reaction for the construction of bicyclic lactams.[8] It serves as an excellent starting point for synthesizing the hexahydrocyclopenta[c]pyrrol-4-one core from appropriate precursors.

Reaction: Aldol/Michael Cascade Reaction of a Cyclopentenone Derivative with a Ketoamide.

Materials:

  • Substituted Cyclopentenone (1.0 equiv)

  • Ketoamide (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

  • Dichloromethane (DCM), anhydrous (to 0.1 M concentration)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ketoamide (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Using a syringe, add anhydrous DCM to dissolve the ketoamide. Follow with the addition of the substituted cyclopentenone (1.0 equiv).

  • Catalyst Initiation: Add DBU (20 mol%) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure bicyclic lactam product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Note: The success of this cascade is highly dependent on the presence of the N-H proton on the ketoamide, which is crucial for the reaction mechanism.[8]

References

"strategies to minimize by-product formation in Hexahydrocyclopenta[C]pyrrol-4(2H)-one production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable bicyclic lactam scaffold. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize by-product formation and maximize the yield and purity of your target compound.

Section 1: Understanding the Synthetic Landscape & Core Challenges

The synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one, a saturated heterocyclic ketone, presents unique challenges related to stereocontrol and the prevention of side reactions. The primary synthetic routes often involve intramolecular cyclization strategies, where the efficiency of ring closure is paramount. The two most prevalent and logical approaches are:

  • Tandem Reductive Amination/Lactamization: This powerful one-pot strategy involves the reaction of a keto-ester or keto-acid precursor with an amine source, followed by in-situ reduction of the intermediate imine and subsequent intramolecular cyclization to form the lactam.[1] This method is highly convergent but requires careful selection of reagents to avoid competing side reactions.

  • Intramolecular Cycloadditions (e.g., Pauson-Khand type reactions): For unsaturated precursors, a [2+2+1] cycloaddition can be employed to construct the cyclopentanone ring system, followed by reduction and lactam formation steps.[2][3] While effective for ring construction, these reactions can suffer from issues with regioselectivity and require specific, often stoichiometric, metal catalysts.[4]

The choice of strategy often depends on the available starting materials and the desired stereochemical outcome. Below is a decision-making workflow to guide your synthetic approach.

G start Starting Material Analysis keto_acid Keto-acid/ester Precursor Available? start->keto_acid enyne Enyne Precursor Available? keto_acid->enyne  No reductive_amination Pursue Tandem Reductive Amination / Lactamization keto_acid->reductive_amination  Yes pauson_khand Consider Intramolecular Pauson-Khand Reaction enyne->pauson_khand  Yes rethink Re-evaluate Retrosynthesis (e.g., C-H activation, multi-component reactions) enyne->rethink  No G cluster_0 Troubleshooting Over-Alkylation start Tertiary Amine By-product Detected q1 Is a one-pot procedure necessary? start->q1 stepwise Action: Perform Stepwise Imine Formation then Reduction q1->stepwise No stoich Action: Increase Equivalents of Primary Amine (1.2-1.5 eq) q1->stoich Yes end Secondary Amine Yield Improved stepwise->end stoich->end

References

"development of a more efficient work-up procedure for Hexahydrocyclopenta[C]pyrrol-4(2H)-one synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the work-up procedure for Hexahydrocyclopenta[c]pyrrol-4(2H)-one. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each procedural choice, offering a robust framework for troubleshooting and enhancing efficiency in the laboratory.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What makes the work-up for Hexahydrocyclopenta[c]pyrrol-4(2H)-one synthesis particularly challenging?

A: The primary challenges stem from the physicochemical properties of the target molecule and the nature of the preceding reaction steps. Hexahydrocyclopenta[c]pyrrol-4(2H)-one, a bicyclic lactam, possesses significant polarity due to the amide functional group and its compact structure.[1] This leads to appreciable water solubility, complicating standard liquid-liquid extractions and often resulting in low recovery from the aqueous phase.[2] Furthermore, syntheses frequently employ high-boiling point polar aprotic solvents (e.g., DMF, DMSO, THF), which are difficult to remove and can interfere with product isolation.[3][4]

Q2: What are the primary goals of developing a "more efficient" work-up procedure?

A: An efficient work-up procedure is defined by four key metrics:

  • Maximizing Product Yield: Minimizing product loss due to aqueous solubility or handling steps.

  • Ensuring High Purity: Effectively removing unreacted starting materials, catalysts, and reaction byproducts to reduce the burden on final purification steps like chromatography.

  • Improving Time Efficiency: Reducing the overall time spent on extractions, solvent removal, and purification.

  • Minimizing Solvent and Reagent Consumption: Aligning with the principles of green chemistry by reducing waste and operational costs.[5]

Q3: What are the common impurities and byproducts encountered in this synthesis?

A: Impurities can be broadly categorized:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., intramolecular cyclization of a diketone or reductive amination), these may be polar and difficult to separate.[6][7]

  • Catalysts: Both acid and base catalysts are common in cyclization reactions and must be thoroughly neutralized and removed.[8]

  • Polymeric Byproducts: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric materials that complicate purification.[9]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove completely.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the work-up and purification of Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

Issue 1: Low product recovery after aqueous extraction.

  • Question: My crude NMR shows good conversion, but my isolated yield is very low after performing a standard aqueous work-up with ethyl acetate. Where is my product going?

  • Answer: Your product is likely partitioning into the aqueous layer due to its high polarity.[2] Ethyl acetate is often not a sufficiently polar organic solvent to efficiently extract water-soluble compounds.

    • Solution 1: "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and forces it into the organic layer.

    • Solution 2: Use a More Polar Extraction Solvent System: A 3:1 mixture of chloroform/isopropanol or dichloromethane can be significantly more effective at extracting polar solutes from an aqueous phase.[3] Always check for solvent compatibility with your product.

    • Solution 3: Continuous Liquid-Liquid Extraction: For particularly challenging cases, a continuous extraction apparatus can be used to exhaustively extract the product from the aqueous phase over several hours.

Issue 2: Persistent emulsions forming during liquid-liquid extraction.

  • Question: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers that won't separate. How can I resolve this?

  • Answer: Emulsions are common when working with polar aprotic solvents or when the reaction mixture contains fine particulates or high concentrations of dissolved salts.

    • Solution 1: Brine Wash: As a first step, washing with saturated NaCl solution can often break emulsions.

    • Solution 2: Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can disrupt the emulsion by breaking up the dispersed droplets.

    • Solution 3: Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.

Issue 3: Difficulty removing high-boiling point reaction solvents (e.g., DMF, DMSO).

  • Question: I can't seem to remove all the DMF from my product, even under high vacuum. How can I get rid of it?

  • Answer: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are not effectively removed by standard rotary evaporation.

    • Solution 1: Extensive Aqueous Washes: The most common method is to dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash repeatedly with water (5-10 times). Since DMF and DMSO are water-miscible, they will partition into the aqueous layer.[4] A final brine wash is recommended to help remove residual water from the organic layer.

    • Solution 2: Azeotropic Removal: For trace amounts, co-evaporation with a solvent that forms an azeotrope with the residual solvent (e.g., toluene or heptane) can be effective. This is typically done after the bulk of the solvent has been removed by aqueous washing.

Issue 4: Final product is contaminated and streaks badly during silica gel chromatography.

  • Question: My crude product is an oil that streaks down the TLC plate, making column chromatography ineffective. How can I purify it?

  • Answer: The high polarity of the lactam can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[10]

    • Solution 1: Modify the Mobile Phase: Add a small percentage of a basic modifier to your eluent system. A stock solution of 10% ammonium hydroxide in methanol can be used to create a final mobile phase of 1-10% of this stock in dichloromethane.[10] This deprotonates the silica surface, reducing tailing.

    • Solution 2: Change the Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic or highly polar compounds.[11] Reversed-phase chromatography (C18 silica) is another option, where the compound is eluted with a polar mobile phase like water/acetonitrile or water/methanol.[12]

    • Solution 3: Non-Chromatographic Purification: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent alternative to chromatography.[13] For thermally stable liquids, vacuum distillation may be possible.

Diagram: Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common work-up and purification challenges.

G start Begin Work-Up quench Quench Reaction start->quench extract Perform Liquid-Liquid Extraction quench->extract emulsion Emulsion Forms? extract->emulsion low_yield Low Isolated Yield? emulsion->low_yield No emulsion_sol Wash with Brine Filter through Celite® Centrifuge emulsion->emulsion_sol Yes solvent_removal Remove Solvent low_yield->solvent_removal No low_yield_sol Use more polar solvent (e.g., DCM) 'Salt Out' with Brine Re-extract aqueous layers low_yield->low_yield_sol Yes high_bp_solvent High-Boiling Solvent Present? solvent_removal->high_bp_solvent purify Purify Product high_bp_solvent->purify No high_bp_sol Perform multiple aqueous washes Azeotrope with Toluene high_bp_solvent->high_bp_sol Yes chromatography_issue Chromatography Issues? purify->chromatography_issue final_product Pure Product chromatography_issue->final_product No chromatography_sol Add NH4OH/MeOH to eluent Use Alumina or C18 Silica Attempt Recrystallization/Distillation chromatography_issue->chromatography_sol Yes emulsion_sol->extract low_yield_sol->extract high_bp_sol->solvent_removal chromatography_sol->purify

Caption: Troubleshooting workflow for work-up and purification.

Experimental Protocol: An Efficient Work-Up Procedure

This protocol is designed to proactively address the challenges discussed above. It assumes a reaction was performed in a polar aprotic solvent (e.g., 50 mL of DMF) and the product is the desired Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

Materials:

  • Reaction Mixture in DMF (or similar solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (Brine)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545 (optional)

  • Separatory Funnel (500 mL)

  • Rotary Evaporator

Procedure:

  • Initial Dilution: Cool the reaction mixture to room temperature. Transfer it to a 500 mL separatory funnel and dilute with 150 mL of Dichloromethane (DCM).

    • Rationale: DCM is a more effective extraction solvent for this polar lactam than ethyl acetate or ether.[3] Dilution is crucial before washing to ensure manageable phase separation.

  • Aqueous Wash - Step 1 (Bulk Solvent Removal): Add 100 mL of deionized water to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain the lower organic layer. Discard the upper aqueous layer, which now contains a significant portion of the DMF.

    • Rationale: This first wash removes the bulk of the water-miscible reaction solvent.[4]

  • Aqueous Wash - Step 2 (Iterative Removal): Return the organic layer to the separatory funnel. Repeat the wash with 100 mL of deionized water at least four more times.

    • Rationale: Multiple washes are more effective at removing water-soluble impurities and solvents than a single large-volume wash.

  • Brine Wash (Dehydration & Emulsion Prevention): Perform a final wash with 100 mL of saturated brine. This will help remove dissolved water from the organic layer and break any minor emulsions that may have formed.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter the drying agent from the organic solution. If any fine particulates remain, filter through a small plug of Celite® or glass wool.

  • Concentration: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purity Assessment: Assess the purity of the crude product by NMR or LC-MS to determine if further purification is necessary.

Data Summary: Comparison of Work-Up Procedures

The following table provides a representative comparison between a standard, less efficient work-up and the proposed efficient protocol.

ParameterStandard Work-Up (EtOAc/Water)Efficient Work-Up (DCM/Water/Brine)Justification
Isolated Yield 45-60%75-90%Improved partitioning of the polar product into the more polar DCM layer and reduced losses to the aqueous phase.[3]
Purity (Pre-Chromatography) ~70%~90%More effective removal of polar aprotic solvents and water-soluble byproducts through extensive washing.[4]
Work-Up Time 3-4 hours1.5-2 hoursFaster phase separation with DCM compared to EtOAc and reduced issues with emulsions.
Solvent Volume (Extraction) ~500 mL Ethyl Acetate~250 mL DichloromethaneWhile wash volumes are similar, the initial extraction volume can often be reduced.
Chromatography Burden High (Streaking common)Low to Moderate (Often yields product pure enough for subsequent steps)Higher purity crude material requires less intensive purification, potentially allowing for a simple plug filtration instead of a full column.[10]

References

Technical Support Center: Large-Scale Production of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride (CAS: 127430-46-0).[1][2] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the unique challenges encountered during the large-scale production of this valuable bicyclic lactam intermediate.[3]

Overview of the Synthetic Strategy

The large-scale synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield, purity, and the desired stereochemistry. While several routes are possible, a common and scalable approach involves the formation of a dicarboximide intermediate followed by a reduction and cyclization. The final step involves the formation of the hydrochloride salt to improve stability and handling. A related synthesis for a similar bicyclic core, used in the production of Gliclazide, starts from cyclopentane-1,2-dicarboxylic anhydride, highlighting a feasible industrial pathway.[4]

Synthesis_Workflow SM Cyclopentane-1,2- dicarboxylic Anhydride + Amine Source INT1 N-substituted Cyclopentane-1,2-dicarboximide SM->INT1 P1 Condensation INT2 Intermediate Amine (Post-Reduction) INT1->INT2 P2 Reduction & Cyclization FB Free Base: Hexahydrocyclopenta[c]pyrrol-4(2H)-one INT2->FB P3 Purification (Crystallization) API Final Product: Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl FB->API P4 Salt Formation

Caption: General synthetic workflow for Hexahydrocyclopenta[c]pyrrol-4(2H)-one HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the reduction step?

A1: The reduction of the dicarboximide intermediate to form the bicyclic lactam is arguably the most challenging step. The critical parameters to control are:

  • Temperature: Exothermic reactions, especially with powerful reducing agents like LiAlH₄, require strict temperature control to prevent runaway reactions and the formation of over-reduced by-products.

  • Reagent Stoichiometry: The precise molar ratio of the reducing agent to the substrate is crucial. An excess can lead to impurities, while an insufficient amount will result in an incomplete reaction.

  • Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation, the catalyst's activity, loading, and susceptibility to poisoning by trace impurities (e.g., sulfur or halides) must be carefully managed.

  • Reaction Time: The reaction must be monitored to completion (e.g., by HPLC or TLC) to avoid incomplete conversion or degradation of the product over extended periods.

Q2: How can I control the stereochemistry to favor the cis-fused ring system?

A2: Achieving high diastereoselectivity for the cis-hexahydrocyclopenta[c]pyrrol-4(2H)-one is essential. The stereochemical outcome is often determined during the cyclization step. Lower reaction temperatures typically favor the thermodynamically more stable cis-isomer. The choice of reducing agent and solvent system can also influence the transition state of the cyclization, thereby affecting the cis/trans ratio. In related bicyclic lactam syntheses, organocatalyzed annulations have been shown to provide high levels of stereocontrol.[5]

Q3: Why is it recommended to isolate the free base before forming the hydrochloride salt?

A3: Isolating the free base intermediate via crystallization or column chromatography serves as a critical purification step. This allows for the effective removal of process-related impurities, particularly those that are not easily separated from the final hydrochloride salt. A patented process for a similar compound highlights that isolating the free base is key to eliminating a significant portion of genotoxic impurities before forming the final salt, ensuring compliance with regulatory standards.[6]

Q4: What are the common challenges in the final salt formation and crystallization step?

A4: The primary challenges include:

  • Controlling Stoichiometry: Adding the precise amount of hydrochloric acid is vital. Excess HCl can lead to the presence of free acid in the final product, affecting its stability and pH.

  • Solvent Selection: The choice of solvent (e.g., isopropanol, ethanol, acetone) is critical for achieving good crystal form (polymorph control), high yield, and effective rejection of impurities.[7]

  • Polymorphism: The final product may exist in different crystalline forms. It is essential to develop a robust crystallization process that consistently produces the desired, stable polymorph.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion in the Reduction/Cyclization Step

Q: My reduction of the N-substituted dicarboximide intermediate is sluggish and gives a low yield of the desired bicyclic lactam. What are the potential causes and solutions?

A: This is a common bottleneck in scaling up this synthesis. The root cause often lies in the reagents, reaction conditions, or catalyst deactivation.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield in Reduction/Cyclization CheckReagent Verify Quality of Reducing Agent Start->CheckReagent Reagent Issue? CheckCatalyst Evaluate Catalyst (If Applicable) Start->CheckCatalyst Catalyst Issue? CheckConditions Optimize Reaction Conditions Start->CheckConditions Condition Issue? Sol_Reagent Source fresh, high-purity reagent. Titrate to confirm activity before use. CheckReagent->Sol_Reagent Sol_Catalyst Screen different catalysts. Check for poisons in starting material. Increase loading. CheckCatalyst->Sol_Catalyst Sol_Conditions Increase temperature moderately. Screen different solvents. Increase reaction time. CheckConditions->Sol_Conditions

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Solutions:

  • Reducing Agent Quality:

    • Cause: Metal hydrides like LiAlH₄ can degrade upon exposure to atmospheric moisture, losing their potency.

    • Solution: Always use freshly opened containers or material stored under an inert atmosphere (e.g., nitrogen or argon). Consider titrating the reducing agent to determine its active concentration before use in a large-scale batch.

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Cause: The starting material or solvent may contain trace impurities (e.g., sulfur compounds) that poison the catalyst (e.g., Pd, Pt, Ru).

    • Solution: Purify the dicarboximide intermediate before the hydrogenation step. Treat the substrate solution with activated carbon to remove potential catalyst poisons. Screen different catalysts and supports to find one more robust to your specific substrate.

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen temperature may be too low for the reaction to proceed at a reasonable rate, or the solvent may not be optimal for solubility and reactivity.

    • Solution: Systematically screen reaction parameters. Increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction profile for impurity formation. Screen a panel of solvents (e.g., THF, Dioxane, Et₂O) to find the best balance of substrate solubility and reaction rate.

Problem 2: High Levels of Impurities in the Final Product

Q: My final batch of this compound contains several impurities above the acceptable threshold. How do I identify and control them?

A: Impurity profiling is critical in pharmaceutical ingredient manufacturing.[8] Impurities can originate from starting materials, by-products, or degradation.

Mitigation Strategies:

  • Identify the Impurity: Use analytical techniques like LC-MS to identify the mass of the impurity and NMR to elucidate its structure. This will provide clues to its origin.

  • Trace the Origin: Once identified, determine at which step the impurity is formed. Analyze samples from each stage of the process.

  • Implement Control Strategies: Based on the impurity's origin, apply a targeted control strategy as outlined in the table below.

Table 1: Common Impurities and Control Strategies

Impurity TypePotential Structure/SourceFormation MechanismMitigation & Control Strategy
Unreacted Starting Material Cyclopentane-1,2-dicarboxylic AnhydrideIncomplete initial condensation.Optimize stoichiometry and reaction time in the first step. Implement an in-process control (IPC) to ensure full conversion.
Over-reduced By-product Fully reduced pyrrolidine ring without the ketoneExcess reducing agent or prolonged reaction time at high temperatures.Tightly control the stoichiometry of the reducing agent. Lower the reaction temperature and monitor closely for reaction completion.
Ring-Opened By-product Amide-acid from hydrolysis of the lactamPresence of water, especially under acidic or basic conditions. The 2-pyrrolidone ring is known to hydrolyze in strong acid or base.[9]Ensure all solvents and reagents are anhydrous. Perform the final HCl salt formation in a non-aqueous solvent and at a controlled temperature.
Genotoxic Impurity e.g., Alkylating agents from raw materialsCarry-over from previous synthetic steps.Source high-purity raw materials. Introduce a purification step for the free base intermediate, as this is highly effective at purging such impurities.[6]

Key Experimental Protocol: Purification of Free Base

This protocol describes the critical purification of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one free base after the reduction/cyclization step. This step is vital for removing by-products before final salt formation.

Objective: To purify the crude free base to >99% purity.

Methodology:

  • Work-up:

    • Carefully quench the reaction mixture from the reduction step according to standard procedures for the specific reducing agent used (e.g., Fieser workup for LiAlH₄).

    • Filter the resulting salts and wash thoroughly with an appropriate organic solvent (e.g., THF or Ethyl Acetate).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude oil/solid.

  • Liquid-Liquid Extraction:

    • Dissolve the crude material in a suitable organic solvent (e.g., Dichloromethane).

    • Wash the organic layer sequentially with a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Crystallization (Recommended):

    • Rationale: Crystallization is a highly effective method for purification at a large scale.

    • Procedure: a. Select an appropriate solvent system. A good starting point is a binary system like Isopropyl Acetate/Heptane or Ethanol/Water. b. Dissolve the crude free base in the minimum amount of the hot primary solvent. c. Slowly add the anti-solvent at an elevated temperature until slight turbidity is observed. d. Cool the mixture slowly to allow for controlled crystal growth. A slow cooling profile is essential for high purity. e. Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Quality Control:

    • Analyze the purified free base by HPLC for purity assessment and by ¹H NMR for structural confirmation. The material should meet pre-defined specifications before proceeding to the salt formation step.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a key bicyclic pyrrolidinone intermediate, is of significant interest to researchers in medicinal chemistry and drug development. Its rigid scaffold provides a valuable template for the synthesis of novel therapeutic agents.[1] This guide offers a comparative analysis of established and potential synthetic routes to this compound, providing detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of the hexahydrocyclopenta[c]pyrrol-4(2H)-one core primarily revolves around the formation of the fused bicyclic ring system. Key strategies that have been successfully employed for analogous structures, and are applicable here, include intramolecular cyclization reactions and multi-step syntheses commencing from readily available cyclic precursors. This guide will focus on two prominent approaches:

  • Route A: Synthesis from cis-Cyclopentane-1,2-dicarboxylic Anhydride. This classical and well-documented approach builds the pyrrolidine ring onto a pre-existing cyclopentane framework.

  • Route B: Synthesis via Intramolecular Reductive Amination. This strategy involves the formation of the bicyclic system through a key carbon-nitrogen bond-forming cyclization.

The following sections will provide a detailed examination of each route, including step-by-step protocols, explanations of the underlying chemical principles, and a comparative summary of their respective advantages and disadvantages.

Route A: Synthesis from cis-Cyclopentane-1,2-dicarboxylic Anhydride

This synthetic pathway is a robust and frequently cited method for constructing the hexahydrocyclopenta[c]pyrrole scaffold.[2] It commences with the commercially available cis-cyclopentane-1,2-dicarboxylic anhydride and proceeds through the formation of a dicarboximide intermediate, followed by a crucial reduction step.

Experimental Protocol

Step 1: Synthesis of N-Amino-cis-hexahydrocyclopenta[c]pyrrole-1,3-dione

  • To a stirred solution of cis-cyclopentane-1,2-dicarboxylic anhydride (1 mole) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 moles) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield N-amino-cis-hexahydrocyclopenta[c]pyrrole-1,3-dione.

  • Expert Insight: The use of a slight excess of hydrazine hydrate ensures complete consumption of the anhydride. The choice of solvent can influence the reaction rate and the ease of product isolation. Acetic acid can act as both a solvent and a catalyst for the imide formation.

Step 2: Reduction to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (2.5 moles) in anhydrous tetrahydrofuran (THF).

  • Slowly add the N-amino-cis-hexahydrocyclopenta[c]pyrrole-1,3-dione (1 mole) in portions to the LAH suspension, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude hexahydrocyclopenta[c]pyrrol-2(1H)-amine.

  • Expert Insight: This reduction is a critical step. The complete reduction of both amide carbonyls is essential. The Fieser workup is a standard and effective method for neutralizing the reactive LAH and facilitating the removal of aluminum salts.

Step 3: Conversion to Hexahydrocyclopenta[c]pyrrol-4(2H)-one (Hypothetical)

  • While a direct, high-yielding conversion of the resulting amine to the target ketone is not explicitly detailed in the readily available literature, a plausible approach would involve a selective oxidation or a multi-step sequence. Further research and methods development would be required for this transformation.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude hexahydrocyclopenta[c]pyrrol-4(2H)-one in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[3]

Workflow Diagram

Route_A A cis-Cyclopentane-1,2- dicarboxylic Anhydride B N-Amino-cis-hexahydrocyclo- penta[c]pyrrole-1,3-dione A->B Hydrazine Hydrate C Hexahydrocyclopenta[c]pyrrol- 2(1H)-amine B->C LiAlH4 D Hexahydrocyclopenta[c]pyrrol- 4(2H)-one C->D Oxidation (Hypothetical) E Hexahydrocyclopenta[c]pyrrol- 4(2H)-one Hydrochloride D->E HCl

Caption: Synthetic workflow for Route A.

Route B: Synthesis via Intramolecular Reductive Amination

This alternative approach constructs the bicyclic core through a key intramolecular cyclization, a powerful strategy in heterocyclic synthesis.[4] A plausible precursor for this route would be a cyclopentane derivative bearing both a ketone or aldehyde and a suitably positioned amino group or its precursor, such as a nitro or cyano group.

Conceptual Protocol

Step 1: Synthesis of a 2-substituted Cyclopentanone Precursor

A suitable starting material would be a cyclopentanone derivative with a two-carbon chain at the 2-position, terminating in a nitrogen-containing functional group that can be reduced to an amine. An example would be 2-(2-nitroethyl)cyclopentan-1-one.

Step 2: Intramolecular Reductive Amination

  • Dissolve the 2-(2-nitroethyl)cyclopentan-1-one (1 mole) in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude Hexahydrocyclopenta[c]pyrrol-4(2H)-one.

  • Expert Insight: This one-pot reaction combines the reduction of the nitro group to a primary amine and the subsequent intramolecular reductive amination with the ketone. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical to optimize the yield and minimize the formation of byproducts, such as the corresponding amino alcohol. The use of an acidic or basic additive can sometimes facilitate the cyclization.[5]

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as described in Step 4 of Route A to convert the free base to the hydrochloride salt.

Workflow Diagram

Route_B A 2-(2-Nitroethyl)cyclopentan-1-one B Hexahydrocyclopenta[c]pyrrol- 4(2H)-one A->B Catalytic Hydrogenation (e.g., H2, Pd/C) C Hexahydrocyclopenta[c]pyrrol- 4(2H)-one Hydrochloride B->C HCl

Caption: Synthetic workflow for Route B.

Comparative Analysis

ParameterRoute A: From cis-Cyclopentane-1,2-dicarboxylic AnhydrideRoute B: Via Intramolecular Reductive Amination
Starting Material Availability Readily available and relatively inexpensive.May require a multi-step synthesis.
Number of Steps Typically 3-4 steps.Potentially shorter (2-3 steps).
Key Transformation Reduction of a dicarboximide.Intramolecular reductive amination.
Reagents and Conditions Utilizes highly reactive and hazardous reagents like LAH. Requires anhydrous conditions.Employs catalytic hydrogenation, which is generally considered a greener and safer method.
Scalability The use of LAH can pose challenges for large-scale synthesis.Catalytic hydrogenation is generally more amenable to industrial scale-up.
Stereocontrol The stereochemistry of the starting material is retained.The stereochemistry of the product depends on the cyclization conditions.
Potential Challenges Incomplete reduction of the dicarboximide; development of the oxidation step.Synthesis of the precursor; potential for side reactions during hydrogenation.
Overall Yield (Estimated) Moderate, with potential for optimization. A 60% overall yield has been reported for a similar multi-step synthesis.[2]Potentially higher due to fewer steps, but dependent on the efficiency of the cyclization.

Conclusion

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route A , starting from cis-cyclopentane-1,2-dicarboxylic anhydride, is a well-established method for constructing the bicyclic core, benefiting from a readily available starting material. However, it involves the use of hazardous reagents and may require further optimization of the final oxidation step.

Route B , utilizing an intramolecular reductive amination, offers a potentially more elegant and efficient approach with fewer steps and the use of safer, more scalable catalytic hydrogenation. The primary challenge for this route lies in the synthesis of the required precursor.

The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the scale of the synthesis, available resources, and the desired purity of the final product. For laboratory-scale synthesis where the starting material for Route B is not readily accessible, Route A may be the more practical choice. For larger-scale production, the development of an efficient synthesis for the precursor in Route B would likely be a worthwhile investment due to the advantages of the catalytic hydrogenation step. Further experimental validation and optimization are recommended for both routes to determine the most effective protocol for a given application.

References

"in vitro biological evaluation of novel Hexahydrocyclopenta[C]pyrrol-4(2H)-one derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Novel Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivatives

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents, particularly in oncology, drives the exploration of unique chemical scaffolds.[1][2][3] The pyrrolidine and pyrrolidone cores are privileged structures in medicinal chemistry, forming the backbone of numerous biologically active compounds.[4][5][6] This guide focuses on a novel class of these compounds: Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives . This fused bicyclic system (CAS No: 732956-04-6) presents a rigid, three-dimensional structure that offers exciting possibilities for targeted interactions with biological macromolecules.[7]

As a Senior Application Scientist, this document is designed to provide researchers and drug development professionals with a comprehensive, experience-driven framework for conducting the initial in vitro biological evaluation of these novel derivatives. We will move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to data generation. This guide will compare the potential performance of these novel compounds against established heterocyclic anticancer agents, providing context for their therapeutic potential.

Part 1: Foundational Analysis - Quantifying Cytotoxicity

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic potential.[8][9] This foundational screening provides the half-maximal inhibitory concentration (IC50), a key metric for potency that allows for direct comparison between different compounds and against standards.[10][11] Our approach utilizes a panel of human cancer cell lines to assess both the spectrum of activity and the selectivity of the novel derivatives.

Experimental Rationale: We employ two distinct assays to measure cell death. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. Using both provides a more complete picture of a compound's cytotoxic effect than either assay alone.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT-116 colon cancer) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives (e.g., HCS-1, HCS-2) and a reference compound (e.g., Cisplatin) in culture medium. Treat the cells with final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

A crucial aspect of the initial evaluation is to organize the data for clear comparison. The table below presents hypothetical data for our novel derivatives against a standard chemotherapeutic agent.

CompoundCell Line (Cancer Type)IC50 (µM) ± SDSelectivity Index (SI)*
HCS-1 MCF-7 (Breast)8.5 ± 0.75.3
A549 (Lung)12.1 ± 1.13.7
HCT-116 (Colon)9.2 ± 0.94.9
HEK293 (Non-cancerous)45.1 ± 3.5-
HCS-2 MCF-7 (Breast)2.1 ± 0.315.2
A549 (Lung)3.5 ± 0.49.1
HCT-116 (Colon)1.8 ± 0.217.8
HEK293 (Non-cancerous)32.0 ± 2.8-
Cisplatin MCF-7 (Breast)9.0 ± 0.81.9
A549 (Lung)7.8 ± 0.62.3
HCT-116 (Colon)3.0 ± 0.45.9
HEK293 (Non-cancerous)17.7 ± 1.5-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Uncovering the Mechanism of Action

Identifying a potent cytotoxic compound is only the beginning. Understanding how it induces cell death is critical for further development.[8][10] The primary mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Workflow for Mechanistic Evaluation

The following diagram illustrates the logical flow from identifying a "hit" in the primary screen to elucidating its mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Selection cluster_2 Mechanistic Studies Start Synthesized HCS Derivatives MTT MTT Viability Assay Start->MTT LDH LDH Cytotoxicity Assay Start->LDH Data1 Calculate IC50 Values MTT->Data1 LDH->Data1 Select Select 'Hit' Compounds (Potency & Selectivity) Data1->Select Apoptosis Annexin V / PI Staining (Apoptosis Assay) Select->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Select->CellCycle Data2 Determine Mode of Action Apoptosis->Data2 CellCycle->Data2 End End Data2->End Candidate for Further Preclinical Development

Workflow for In Vitro Evaluation of Novel Compounds.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., HCT-116) with the 'hit' compound (e.g., HCS-2) at its IC50 and 2x IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest.[10]

Step-by-Step Methodology:

  • Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Target Pathway

Many cytotoxic agents ultimately converge on the activation of caspases to execute apoptosis. The diagram below shows a simplified representation of the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism for chemotherapy-induced cell death.

G HCS Novel HCS Derivative Stress Cellular Stress (e.g., DNA Damage) HCS->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Caspase-3 Activation (Executioner Caspase) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Signaling Pathway.

Part 3: A Comparative Outlook - Benchmarking Against Alternatives

The true value of a novel scaffold is determined by its performance relative to existing chemical classes. Heterocyclic compounds are a cornerstone of modern anticancer therapy.[2][3] A comparative analysis provides essential context for the potential of Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives.

Heterocyclic ClassExample Compound(s)Common Cancer Cell LinesReported IC50 Range (µM)Primary Mechanism of Action
Quinoline Derivatives Osimertinib, CamptothecinA549, H1975, MCF-70.01 - 5.0[1]EGFR Inhibition, Topoisomerase I Inhibition
Indole Derivatives Vincristine, VemurafenibVarious0.005 - 10.0[12]Microtubule Disruption, BRAF Kinase Inhibition
Oxadiazole Derivatives Raltegravir (antiviral context)Various1 - 25[13]Varies; often acts as bioisostere for carboxylic acids
Pyrrolidine/Pyrrolidinone Spirooxindole 5g[14]HepG2, MCF-7, HCT-1161.8 - 4.0[14]Not fully elucidated; potent growth inhibition
Hypothetical HCS HCS-2MCF-7, A549, HCT-1161.8 - 3.5Apoptosis Induction, Cell Cycle Arrest

Based on our hypothetical data, the HCS-2 derivative demonstrates potency comparable to highly active spirooxindole derivatives and falls within the effective range of many established heterocyclic classes.[14] Its significant selectivity index suggests a potentially favorable therapeutic window, a critical attribute for any developing anticancer agent.[11] The unique, rigid C-C fused ring system of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold may offer novel interactions with targets, potentially overcoming resistance mechanisms associated with more conventional, flexible heterocyclic systems.

Conclusion

This guide outlines a rigorous, multi-step in vitro evaluation strategy for the novel Hexahydrocyclopenta[c]pyrrol-4(2H)-one chemical class. By progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify promising lead compounds. The comparative analysis shows that these novel derivatives, exemplified by the hypothetical HCS-2, have the potential to be as potent as other successful heterocyclic scaffolds. Their true promise lies in the potential for improved selectivity and the exploration of novel biological target space, warranting their continued investigation in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexahydrocyclopenta[c]pyrrol-4(2H)-one Scaffold - A Versatile Core

The hexahydrocyclopenta[c]pyrrol-4(2H)-one core is a saturated heterocyclic system that offers a rigid, three-dimensional structure. This conformational constraint is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The pyrrolidinone moiety is a common feature in many biologically active compounds, and its fusion with a cyclopentane ring creates a unique scaffold with specific steric and electronic properties.

While comprehensive SAR studies on a wide range of hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs are still emerging, existing research on related fused pyrrolidine systems provides valuable insights into their potential as therapeutic agents. A patent describing a derivative of the closely related cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl scaffold highlights its interaction with central histaminergic systems, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases.[1] This underscores the potential of this bicyclic system to cross the blood-brain barrier and modulate CNS targets.

This guide will compare and contrast the SAR of hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs, drawing from available literature on related structures to elucidate the key structural features governing their biological activity. We will explore their potential as neuroprotective agents and anti-inflammatory modulators, providing a framework for future drug discovery efforts centered on this promising scaffold.

Comparative Analysis of Biological Activities and SAR Trends

The biological activity of hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs is intrinsically linked to the nature and position of substituents on the bicyclic core. By analyzing data from related pyrrolidinone-containing compounds, we can infer key SAR trends.

Neuroprotective Effects

Pyrrole and its derivatives have demonstrated significant neuroprotective properties in various in vitro models of neurotoxicity.[2] Studies on related compounds suggest that the hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold could serve as a valuable template for the development of novel neuroprotective agents. The key to unlocking this potential lies in understanding how different substitutions impact this activity.

Key SAR Insights for Neuroprotection (Inferred from Related Pyrrole Derivatives):

  • Lipophilicity and CNS Penetration: For activity in the central nervous system, appropriate lipophilicity is crucial for crossing the blood-brain barrier. Substituents that modulate the octanol-water partition coefficient (logP) will significantly impact neuroprotective efficacy.

  • Hydrogen Bonding Capacity: The ketone and the secondary amine in the core structure provide sites for hydrogen bonding, which can be critical for target engagement. Modifications that alter this capacity, such as N-alkylation or substitution at the alpha-position to the ketone, are expected to have a profound effect on activity.

  • Aromatic Substituents: The introduction of substituted aromatic rings can lead to beneficial interactions with target proteins, such as pi-stacking or hydrophobic interactions. The nature and position of substituents on these aromatic rings will be critical for optimizing activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort in drug discovery. Pyrrole and fused pyrrole compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[3]

Key SAR Insights for Anti-inflammatory Activity (Inferred from Related Fused Pyrrole Systems):

  • Acidic Moiety Mimics: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid moiety. While the hexahydrocyclopenta[c]pyrrol-4(2H)-one core lacks this, the strategic placement of acidic or bioisosteric groups could impart anti-inflammatory activity.

  • Substitution Pattern on Aryl Rings: For analogs bearing aryl substituents, the substitution pattern can significantly influence COX-2 selectivity. For instance, in related scaffolds, specific substitutions have been shown to favor binding to the COX-2 active site.

  • Modulation of Pro-inflammatory Cytokines: The ability of analogs to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins is a key indicator of their anti-inflammatory potential. SAR studies should focus on how substituents influence these downstream effects.

Experimental Protocols for Biological Evaluation

To facilitate the comparison of novel hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs, standardized experimental protocols are essential. Below are representative methodologies for assessing their neuroprotective and anti-inflammatory activities.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 200 µM to induce oxidative stress. A vehicle control (cells treated with H₂O₂ and vehicle) and a negative control (untreated cells) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC₅₀ values (the concentration of compound that provides 50% protection) are determined.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the potential of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: LPS is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC₅₀ values are determined.

Data Presentation: Comparative Activity of Hypothetical Analogs

To illustrate the potential SAR of this scaffold, the following table presents hypothetical data for a series of hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs, assuming they were evaluated for neuroprotective activity.

Compound IDNeuroprotective Activity (EC₅₀, µM)
1a HH> 50
1b H4-Chlorophenyl15.2
1c H4-Methoxyphenyl25.8
1d H4-Trifluoromethylphenyl8.5
2a MethylH42.1
2b Methyl4-Chlorophenyl10.7

Interpretation of Hypothetical Data:

  • The unsubstituted parent compound 1a shows weak activity, indicating the need for substitution.

  • Substitution at the R² position with an aromatic ring (1b-1d ) generally improves activity.

  • Electron-withdrawing groups on the phenyl ring (e.g., -Cl, -CF₃ in 1b and 1d ) appear to be more favorable for activity than electron-donating groups (e.g., -OCH₃ in 1c ).

  • N-methylation (2a , 2b ) seems to have a modest effect on activity.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the core scaffold and a typical experimental workflow.

Caption: Key substitution points on the core scaffold.

G cluster_0 In Vitro Assay Workflow start Seed Cells in 96-well plate treatment Pre-treat with Test Compounds start->treatment stimulus Induce Stress/Inflammation (e.g., H2O2 or LPS) treatment->stimulus incubation Incubate for 24h stimulus->incubation assay Perform Viability/NO Assay incubation->assay analysis Data Analysis (Calculate EC50/IC50) assay->analysis

Caption: A generalized workflow for in vitro biological evaluation.

Conclusion and Future Directions

The hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders and inflammatory conditions. While direct and extensive SAR studies on this specific core are limited in publicly available literature, by drawing parallels with structurally related fused pyrrolidine systems, we can identify key structural features that are likely to govern biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of hexahydrocyclopenta[c]pyrrol-4(2H)-one analogs. This will enable the establishment of robust SAR models and guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of different substituents at various positions on the bicyclic core, coupled with a broader range of biological assays, will be crucial in fully elucidating the therapeutic potential of this versatile scaffold.

References

A New Horizon in Retinal Disease: Evaluating the Efficacy of Tinlarebant, a Novel Hexahydrocyclopenta[c]pyrrol-4(2H)-one Based Compound, Against a Landscape of Limited Treatment Options

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of retinal degenerative diseases, particularly Stargardt disease and the dry form of age-related macular degeneration (AMD), the therapeutic landscape has been notoriously barren. For decades, patients and clinicians have contended with a lack of effective treatments to halt or reverse the progressive vision loss characteristic of these conditions. However, a promising new therapeutic agent, tinlarebant (formerly LBS-008), built upon a hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold, is emerging as a potential paradigm shift. This guide provides a comprehensive comparison of the efficacy of tinlarebant with the current standard of care, supported by the latest clinical trial data and a deep dive into its innovative mechanism of action.

The Unmet Need: Stargardt Disease and Geographic Atrophy

Stargardt disease is the most common form of inherited macular degeneration in both children and adults, leading to progressive central vision loss.[1] It is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A byproducts, known as bisretinoids (such as A2E), in the retinal pigment epithelium (RPE).[2] This buildup leads to RPE and photoreceptor cell death. Similarly, geographic atrophy (GA), the advanced form of dry AMD, is a leading cause of blindness in the elderly and also involves the accumulation of lipofuscin, of which bisretinoids are a major component.[3][4]

Currently, there are no FDA-approved treatments for Stargardt disease.[2][5] The standard of care is largely supportive, focusing on managing symptoms and slowing progression through measures like reduced vitamin A intake and protecting the eyes from sunlight.[2] For GA, while recent approvals of intravitreal therapies targeting the complement system have provided some hope, there are no oral treatment options.[4]

A Novel Mechanism of Action: RBP4 Antagonism

Tinlarebant introduces a novel, upstream approach to tackling these diseases. It is a potent, orally administered small molecule antagonist of retinol-binding protein 4 (RBP4).[3][6] RBP4 is the sole carrier of retinol (vitamin A) from the liver to the eye.[3][4] By binding to RBP4, tinlarebant reduces the amount of retinol transported into the retina. This, in turn, limits the formation of the cytotoxic bisretinoids that are the root cause of retinal damage in Stargardt disease and a contributing factor in GA.[1][3][4]

Tinlarebant_Mechanism_of_Action cluster_blood Bloodstream cluster_retina Retina Liver Liver Retinol Retinol Liver->Retinol releases RBP4_Retinol RBP4-Retinol Complex Retinol->RBP4_Retinol binds to RBP4 RBP4 RBP4 RBP4->RBP4_Retinol RBP4_Tinlarebant RBP4-Tinlarebant Complex RBP4->RBP4_Tinlarebant Tinlarebant Tinlarebant Tinlarebant->RBP4_Tinlarebant binds to RBP4 STRA6 STRA6 Receptor RBP4_Retinol->STRA6 delivers Retinol RBP4_Tinlarebant->STRA6 blocks Retinol delivery Visual_Cycle Visual Cycle STRA6->Visual_Cycle initiates Bisretinoids Toxic Bisretinoids Visual_Cycle->Bisretinoids produces Cell_Death RPE & Photoreceptor Cell Death Bisretinoids->Cell_Death leads to Oral_Administration Oral_Administration Oral_Administration->Tinlarebant

Figure 1: Mechanism of action of tinlarebant.

Comparative Efficacy: Clinical Trial Evidence

The efficacy of tinlarebant has been evaluated in a series of clinical trials, most notably the Phase 3 DRAGON trial for Stargardt disease.

The DRAGON Trial: A Landmark Study in Stargardt Disease

The DRAGON trial was a 24-month, global, multicenter, double-masked, placebo-controlled pivotal Phase 3 study in 104 adolescent patients with Stargardt disease type 1 (STGD1).[7][8] Patients were randomized 2:1 to receive either 5 mg of tinlarebant or a placebo once daily.[7] The primary endpoint was the change in the growth rate of atrophic lesions, measured by fundus autofluorescence (FAF).[9]

Key Findings from the DRAGON Trial:

  • Primary Endpoint Met: The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful 36% reduction in the growth rate of retinal lesions in the tinlarebant group compared to the placebo group.[7][8][10]

  • Consistent Effect: A statistically significant treatment effect was also observed in the fellow eye, with a 33.6% reduction in lesion growth.

  • Biomarker Reduction: Patients receiving tinlarebant showed an average reduction in RBP4 levels of approximately 80% from baseline.[8]

  • Visual Acuity: Minimal changes in visual acuity were observed in both the treatment and placebo groups over the 24-month period, which is consistent with the natural history of Stargardt disease in this age group.[8][11] Experts suggest that the observed reduction in lesion growth is expected to translate into measurable benefits in visual function over a longer period.[11]

Comparison with Standard of Care
FeatureTinlarebant (5 mg, oral, once daily)Standard of Care (Stargardt Disease)
Mechanism of Action RBP4 antagonist; reduces retinol transport to the retina.[1][3]Supportive; aims to reduce light-induced damage and manage symptoms.[2]
Efficacy (Lesion Growth) 36% reduction in retinal lesion growth rate vs. placebo in a Phase 3 trial.[7][8][10]No proven effect on halting or slowing lesion growth.
Administration Oral tablet.[7]Dietary modifications, UV-blocking glasses.[2]
Clinical Trial Status Phase 3 trial completed for Stargardt disease; New Drug Application planned for H1 2026.[8][11] Phase 3 trial (PHOENIX) ongoing for Geographic Atrophy.[5]Not applicable.

Table 1: Comparison of Tinlarebant with the Current Standard of Care for Stargardt Disease.

Experimental Protocols: The DRAGON Phase 3 Trial

The robust design of the DRAGON trial provides a clear framework for evaluating the efficacy of tinlarebant.

DRAGON_Trial_Workflow Patient_Recruitment Patient Recruitment (n=104, ages 12-20, confirmed STGD1) Randomization Randomization (2:1) Patient_Recruitment->Randomization Treatment_Arm Treatment Arm (n=69) 5mg Tinlarebant daily Randomization->Treatment_Arm Placebo_Arm Placebo Arm (n=35) Placebo daily Randomization->Placebo_Arm Duration 24-Month Treatment Period Treatment_Arm->Duration Placebo_Arm->Duration Primary_Endpoint Primary Endpoint Assessment: Change in atrophic lesion growth rate (FAF) Duration->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - DAF lesion growth - Visual Acuity (BCVA) - Safety and Tolerability Duration->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: Workflow of the DRAGON Phase 3 Clinical Trial.

Step-by-Step Methodology for Primary Endpoint Assessment:

  • Patient Selection: Adolescent patients (ages 12-20) with a clinical diagnosis of STGD1 and at least one identified ABCA4 gene mutation were enrolled.[12]

  • Baseline Imaging: At the start of the trial, all patients underwent fundus autofluorescence (FAF) imaging to map and measure the area of atrophic lesions.[9]

  • Randomized Treatment: Patients were randomly assigned to receive either 5 mg of tinlarebant or a matching placebo orally once a day for 24 months.[7][8]

  • Follow-up Imaging: FAF imaging was repeated at specified intervals throughout the 24-month study period.

  • Lesion Growth Measurement: The change in the area of the atrophic lesions from baseline was quantified at each follow-up visit.

  • Statistical Analysis: The rate of lesion growth was compared between the tinlarebant and placebo groups to determine the treatment effect.[9]

Safety and Tolerability

Across clinical trials, tinlarebant has demonstrated a favorable safety profile.[13][14] The most common treatment-related adverse events were ocular and included xanthopsia (a yellowish tinge to vision) and delayed dark adaptation.[11][13] These side effects were generally mild and often resolved during the course of the study.[11] Headaches were the most frequently reported non-ocular adverse event.[11]

Future Perspectives and Broader Applications

The positive results from the DRAGON trial represent a significant breakthrough for the Stargardt disease community and position tinlarebant as a potential first-in-class oral treatment.[15] Belite Bio plans to submit a New Drug Application to the FDA in the first half of 2026.[8][11]

Furthermore, the shared pathophysiology between Stargardt disease and dry AMD has prompted the investigation of tinlarebant for geographic atrophy. The ongoing Phase 3 PHOENIX trial is evaluating its efficacy in this larger patient population, offering hope for a convenient, oral therapy for this debilitating condition.[5][16]

Conclusion

The development of tinlarebant, a compound based on the hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold, marks a pivotal moment in the quest for effective treatments for retinal degenerative diseases. Its novel mechanism of action, targeting the transport of retinol to the eye, addresses the underlying cause of retinal toxicity in Stargardt disease and is promising for geographic atrophy. The robust efficacy data from the Phase 3 DRAGON trial, demonstrating a significant reduction in lesion growth, firmly establishes its potential to alter the course of these diseases. While long-term data on visual function is still forthcoming, the strong evidence of a disease-modifying effect offers a beacon of hope for patients who have long been without viable therapeutic options.

References

Validating the Mechanism of Action of Drugs Derived from Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, rigorously validating a drug's mechanism of action is a cornerstone of preclinical and clinical success. This guide provides an in-depth, technical comparison of drugs derived from the versatile hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride scaffold, with a primary focus on its application in developing sulfonylurea-class therapeutics for type 2 diabetes. We will dissect the mechanism of action, compare a key derivative to other market-leading alternatives, and provide detailed experimental protocols for validation.

Introduction: The Sulfonylurea Class and the Hexahydrocyclopenta[c]pyrrol Scaffold

Sulfonylureas have been a mainstay in the treatment of type 2 diabetes for decades.[1] Their primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[2] The chemical backbone of these drugs can be varied to modulate their potency, duration of action, and tissue selectivity. The this compound scaffold has proven to be a valuable building block in medicinal chemistry for creating novel therapeutic agents. One prominent example is the second-generation sulfonylurea, Gliclazide, which is chemically identified as 1-(3-azabicyclo[3.3.0]oct-3-yl)-3-p-tolylsulfonylurea.[3] This guide will use Gliclazide as the primary example of a drug derived from this scaffold and compare its mechanistic validation with other widely-used second-generation sulfonylureas, namely Glimepiride and Glibenclamide (also known as Glyburide).[4][5]

The Core Mechanism of Action: ATP-Sensitive Potassium (K-ATP) Channel Blockade

The fundamental mechanism of action for sulfonylureas is the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1][6] These channels are complex hetero-octameric structures composed of four inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7][8]

The process unfolds as follows:

  • Binding to SUR1: Sulfonylureas bind with high affinity to the SUR1 subunit of the K-ATP channel.[6]

  • Channel Closure: This binding event inhibits the channel's activity, preventing potassium ions (K+) from flowing out of the β-cell.[9]

  • Membrane Depolarization: The resulting accumulation of intracellular potassium leads to the depolarization of the cell membrane.[6]

  • Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels (Ca2+).[10]

  • Insulin Exocytosis: The subsequent influx of calcium ions acts as an intracellular signal, promoting the fusion of insulin-containing granules with the cell membrane and the release of insulin into the bloodstream.[9]

This cascade of events effectively increases plasma insulin levels, which in turn helps to lower blood glucose.[1]

Sulfonylurea Mechanism of Action cluster_0 Pancreatic β-cell drug Sulfonylurea (e.g., Gliclazide) sur1 SUR1 Subunit drug->sur1 Binds to katp K-ATP Channel sur1->katp Inhibits depol Membrane Depolarization katp->depol Leads to ca_channel Voltage-gated Ca2+ Channel depol->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin Insulin Granule Exocytosis ca_influx->insulin Triggers blood_glucose Lowered Blood Glucose insulin->blood_glucose Results in

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Comparative Analysis: Gliclazide vs. Glimepiride and Glibenclamide

While all three drugs share the same core mechanism, their distinct chemical structures lead to important pharmacological differences. Gliclazide's unique bicyclic amine structure, derived from the hexahydrocyclopenta[c]pyrrol scaffold, contributes to its high specificity for pancreatic SUR1 receptors.[11]

FeatureGliclazideGlimepirideGlibenclamide (Glyburide)
Core Structure Azabicyclo-octanePyrrolidineCyclohexylurea
Pancreas Specificity High. Shows much lower affinity for cardiac and smooth muscle K-ATP channels.[11]HighLower. Can interact with K-ATP channels in other tissues.[12]
Duration of Action Short-acting (modified release formulations extend duration)[13]Long-acting[14]Long-acting[15]
Risk of Hypoglycemia Lower compared to other sulfonylureas.[13][14]Lower than Glibenclamide, but higher than Gliclazide.[16]Highest among the three, especially in the elderly.[15]
Active Metabolites NoYesYes (with hypoglycemic activity)[14]

Experimental Validation Protocols

To rigorously validate the mechanism of action of a novel sulfonylurea derivative and compare it to existing drugs, a series of well-established in vitro assays are essential.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of the test compound for the sulfonylurea receptor (SUR1). It is typically performed as a competitive binding experiment using a radiolabeled sulfonylurea with known high affinity, such as [3H]Glibenclamide.[17][18]

Radioligand Binding Assay Workflow prep Prepare Membranes from SUR1-expressing cells incubate Incubate Membranes with [3H]Glibenclamide and varying concentrations of test compound (e.g., Gliclazide) prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki (inhibition constant) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the SUR1 receptor (e.g., INS-1E cells) in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]Glibenclamide, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]Glibenclamide binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Analysis: Direct Measurement of K-ATP Channel Inhibition

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels.[19] The whole-cell configuration allows for the recording of the total K-ATP current in a single pancreatic β-cell and its inhibition by the test compound.[11]

Patch-Clamp Electrophysiology Workflow isolate Isolate pancreatic β-cells patch Establish a whole-cell patch-clamp configuration isolate->patch record_base Record baseline K-ATP current patch->record_base apply_drug Apply varying concentrations of the test compound to the cell record_base->apply_drug record_inhibition Record the inhibition of the K-ATP current apply_drug->record_inhibition analyze Analyze the dose-dependent inhibition to determine the IC50 record_inhibition->analyze

Caption: Workflow for whole-cell patch-clamp analysis.

Step-by-Step Protocol:

  • Cell Preparation: Isolate pancreatic islets from an animal model (e.g., mouse) and disperse them into single β-cells.

  • Patch-Clamp Setup: Place the isolated β-cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Current Recording: Clamp the cell's membrane potential at a specific voltage and record the baseline K-ATP current.

  • Drug Application: Perfuse the recording chamber with solutions containing increasing concentrations of the test sulfonylurea.

  • Data Acquisition: Record the current at each drug concentration until a steady-state inhibition is achieved.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and plot it against the drug concentration. Fit the data to determine the half-maximal inhibitory concentration (IC50).[11]

In Vitro Insulin Secretion Assay: Assessing Physiological Response

This assay directly measures the primary therapeutic outcome of sulfonylurea action: the stimulation of insulin secretion from pancreatic islets in response to glucose.[20][21]

Insulin Secretion Assay Workflow isolate_islets Isolate pancreatic islets pre_incubate Pre-incubate islets in a low-glucose buffer isolate_islets->pre_incubate incubate_stim Incubate islets with low and high glucose concentrations, with and without the test compound pre_incubate->incubate_stim collect_samples Collect the supernatant at the end of the incubation period incubate_stim->collect_samples measure_insulin Measure insulin concentration in the supernatant (e.g., using ELISA) collect_samples->measure_insulin analyze Compare insulin secretion across different conditions measure_insulin->analyze

Caption: Workflow for an in vitro insulin secretion assay.

Step-by-Step Protocol:

  • Islet Isolation: Isolate pancreatic islets from an animal model using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated islets in a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a baseline secretion rate.

  • Stimulation: Transfer batches of islets to incubation tubes containing buffer with either a low or a high (stimulatory, e.g., 16.7 mM) concentration of glucose. Include parallel sets of tubes with the test sulfonylurea at various concentrations in both low and high glucose conditions.

  • Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant from each tube.

  • Insulin Measurement: Quantify the amount of insulin secreted into the supernatant using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[21]

  • Data Analysis: Compare the amount of insulin secreted under basal and stimulatory glucose conditions, and assess the potentiation of glucose-stimulated insulin secretion by the test compound.

Conclusion

The this compound scaffold provides a valuable platform for the development of potent and selective sulfonylurea drugs like Gliclazide. Validating the mechanism of action of new derivatives requires a multi-faceted approach, combining biochemical, electrophysiological, and physiological assays. By systematically applying the protocols outlined in this guide—radioligand binding to confirm target engagement, patch-clamp electrophysiology to demonstrate direct ion channel modulation, and insulin secretion assays to verify the intended physiological outcome—researchers can build a robust data package. This rigorous, comparative validation is crucial for establishing the therapeutic potential and advancing novel drug candidates through the development pipeline.

References

A Comparative Guide to Target Identification: Pharmacophore Modeling of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Target identification remains a pivotal and often challenging step in modern drug discovery.[1][2] For novel chemical series, such as the Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride derivatives, elucidating the molecular targets responsible for their biological activity is paramount for advancing a successful therapeutic program. This guide provides an in-depth, comparative analysis of pharmacophore modeling as a primary computational strategy for target identification. We present a detailed workflow, contrast its performance with alternative experimental and computational methods, and offer a framework for validating the computationally-derived hypotheses. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug development, providing both the theoretical basis and practical insights required to leverage this powerful technique.

Introduction: The Target Identification Conundrum

The journey from a biologically active "hit" compound to a validated lead molecule is contingent on understanding its mechanism of action, which begins with identifying its protein target(s).[1][3] Phenotypic screens, while powerful for discovering molecules with desired cellular effects, often yield active compounds with unknown targets.[4] This necessitates a "target deconvolution" or identification phase, which can be approached through direct biochemical methods, genetic interactions, or computational inference.[1][5]

The Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold, a conformationally constrained pyrrolidine derivative, represents a class of compounds with significant potential for biological activity, as derivatives of the core pyrrolidine ring are known to exhibit diverse pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8] When a set of such derivatives demonstrates a consistent and potent phenotypic effect, but the target is unknown, computational methods provide a rapid, cost-effective, and powerful starting point for generating high-quality hypotheses.

Among computational approaches, pharmacophore modeling is exceptionally well-suited for this task.[9] A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to exert its biological activity.[10] By analyzing a set of active molecules, we can generate a consensus pharmacophore model that can then be used to screen databases of known protein structures, effectively "fishing" for potential targets that can accommodate the active ligands.[10]

This guide will first detail a robust workflow for ligand-based pharmacophore modeling and reverse screening. It will then critically compare this in silico approach against established experimental techniques like affinity chromatography and Cellular Thermal Shift Assay (CETSA), as well as the computational alternative of reverse docking, providing researchers with the context needed to design an optimal target identification cascade.

Part I: A Step-by-Step Workflow for Pharmacophore-Based Target Identification

The primary strategy when the target is unknown is a combination of ligand-based pharmacophore generation followed by reverse pharmacophore screening (also known as target fishing).[11] This approach leverages the chemical information from a series of active compounds to infer the properties of the binding site.[12]

The Causality Behind the Workflow

Our goal is not merely to find a common chemical pattern, but to distill the essential three-dimensional arrangement of interaction points that is indispensable for biological activity. This workflow is designed to minimize noise and maximize the signal from the structure-activity relationship (SAR) data, leading to a predictive and specific pharmacophore model.

Experimental Protocol: From Ligand Set to Target Hypotheses
  • Ligand Set Preparation & Curation:

    • Action: Assemble a set of at least 5-10 active Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives with a range of potencies (e.g., from low nanomolar to micromolar). Include a set of structurally similar but inactive "decoy" molecules.

    • Rationale (Expertise): A diverse set of active compounds ensures the resulting model captures only the universally essential features, rather than idiosyncrasies of a single potent molecule. The decoy set is critical for model validation; a robust model must be able to distinguish active from inactive compounds, proving its predictive power.

  • 3D Conformer Generation:

    • Action: For each molecule in the active and decoy sets, generate a library of low-energy 3D conformations using software like Schrödinger's Phase, MOE, or Discovery Studio.

    • Rationale: Molecules are not static. Their biological activity is dependent on adopting a specific "bioactive" conformation in the target's binding pocket. Exploring the conformational space is essential to ensure this bioactive shape is represented in the modeling process.

  • Pharmacophore Feature Definition:

    • Action: Identify key chemical features present in the ligand set. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.[13]

    • Rationale: This step translates the 2D chemical structures into a 3D language of potential protein-ligand interactions, forming the building blocks of the pharmacophore model.

  • Common Feature Pharmacophore Hypothesis Generation:

    • Action: Utilize a pharmacophore modeling program (e.g., Phase, LigandScout, Catalyst) to align the conformers of the active molecules and identify common 3D arrangements of the defined features.[14][15][16] This typically generates a small number of high-scoring hypotheses.

    • Rationale: The core of the process lies in the hypothesis that the most potent molecules share a common binding mode. The software systematically searches for the best possible 3D alignment of features that is shared across the majority of the active compounds.

  • Pharmacophore Model Validation:

    • Action: Score the generated hypotheses based on their ability to correctly classify the active and decoy sets. A good model will assign high fitness scores to active molecules and low scores to inactive ones. Key metrics include the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curves.

    • Rationale (Trustworthiness): This is a self-validating step. A model that cannot differentiate known actives from inactives is unreliable for discovering new information. This rigorous validation provides confidence that the pharmacophore accurately represents the requirements for biological activity.

  • Reverse Pharmacophore Screening (Target Fishing):

    • Action: Screen the validated pharmacophore model against a database of target-annotated pharmacophores, such as PharmMapper or an in-house database derived from the Protein Data Bank (PDB).[11] The output is a ranked list of potential protein targets whose binding sites are complementary to the query pharmacophore.

    • Rationale: This inverts the typical virtual screening process. Instead of screening a library of compounds against a single target, we screen our single pharmacophore "key" against a library of protein "locks" to find the best matches.

Pharmacophore_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Building & Validation cluster_screen Phase 3: Target Identification LigandSet 1. Ligand Set Curation (Actives & Decoys) Conformers 2. 3D Conformer Generation LigandSet->Conformers Diverse Structures Features 3. Feature Definition (HBA, HBD, HY, etc.) Conformers->Features HypoGen 4. Hypothesis Generation (Alignment of Actives) Features->HypoGen Validation 5. Model Validation (Screening Decoy Set) HypoGen->Validation Candidate Models ValidatedModel Validated Pharmacophore (High GH Score) Validation->ValidatedModel Select Best Model Screening 6. Reverse Screening (vs. Target Database) ValidatedModel->Screening TargetList Ranked List of Potential Targets Screening->TargetList

Caption: Workflow for Pharmacophore-Based Target Identification.

Part II: A Comparative Analysis of Target Identification Methodologies

Pharmacophore modeling does not exist in a vacuum. A comprehensive strategy often involves integrating its predictions with other techniques. The choice of method depends on available resources, the nature of the small molecule, and the biological question at hand.

Methodology Principle Required Input Pros Cons
Pharmacophore Modeling Computational inference based on 3D chemical features of active ligands.[17]A set of active and inactive compounds.- High throughput & low cost- No need for probe synthesis- Identifies key interaction features- Can find novel targets[18]- Predictive, not direct evidence- Requires experimental validation- Model quality depends heavily on input ligand set
Affinity Chromatography Immobilized small-molecule "bait" is used to "pull down" binding proteins from cell lysate.[2]A synthetically tractable molecule for probe generation; cell/tissue lysate.- Provides direct evidence of binding- Can identify entire protein complexes- Requires chemical modification of the hit compound, which may alter its activity- Prone to non-specific binding (false positives)[2]- Technically demanding
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in live cells or lysate.[5]Active compound (no modification needed); cells/lysate.- Confirms direct target engagement in a physiological context- No labeling or immobilization required- Lower throughput than computational methods- Requires specific antibodies or mass spectrometry for protein identification- Not all proteins show a clear thermal shift
Reverse Docking Computationally "docking" a single active compound into the binding sites of a large collection of known protein structures.A single active compound's 3D structure; a database of protein structures.- Computationally driven and high-throughput- Can suggest binding poses- Scoring functions can be inaccurate (many false positives)- Highly dependent on protein structure quality- Less informative than pharmacophores, which use data from multiple ligands
Expert Insights on Method Selection
  • Start with Computation: For a novel series like the Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives, pharmacophore modeling is the ideal starting point. It is fast, inexpensive, and casts a wide net for potential targets without any initial biochemical investment. The resulting hypotheses provide a critical focus for subsequent, more resource-intensive experimental validation.

  • Orthogonal Validation is Key: A high-confidence target hypothesis is one that is supported by multiple, independent lines of evidence. For instance, a target identified via pharmacophore screening can be subsequently tested using CETSA. A positive result from both methods significantly increases the likelihood of a true positive.

  • Consider the Chemistry: If the active molecules have a clear chemical handle for modification that is distant from the core pharmacophoric features, affinity chromatography becomes a more attractive option. However, if any modification risks ablating activity, label-free methods like CETSA or the initial computational screen are superior choices.

Part III: Case Study & Hit Validation Strategy

Hypothetical Scenario: A pharmacophore model was generated from five potent Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives that inhibit cancer cell proliferation. The model, consisting of one HBA, one HBD, and two HY features, was validated and used to screen a database of human protein pharmacophores.

Interpreting the Screening Results

The screen returned a list of 20 potential targets. The top 5 hits, ranked by a fitness score (how well the target's binding site complements the pharmacophore), are presented below.

Rank Target Protein Gene Symbol Fitness Score Biological Rationale
1Cyclin-Dependent Kinase 2CDK20.92Well-established oncology target involved in cell cycle regulation.
2Mitogen-Activated Protein Kinase 14MAPK14 (p38α)0.88Key node in cellular stress and inflammatory signaling pathways.
3Poly [ADP-ribose] polymerase 1PARP10.85Involved in DNA repair; a known oncology target class.
4Tyrosine-protein kinase ABL1ABL10.81Proto-oncogene; target of drugs like imatinib.
5Histone Deacetylase 1HDAC10.79Epigenetic modifier, frequently dysregulated in cancer.
The Hit Validation Cascade: From Hypothesis to Confirmed Target

A computational hit is merely the beginning. A rigorous, multi-step validation process is non-negotiable to confirm the biological relevance of these findings.

Validation_Workflow cluster_comp Computational Triage cluster_exp Experimental Validation TargetList Ranked Target List (from Pharmacophore Screen) Triage 1. Biological Plausibility Filter (e.g., relevance to cancer) TargetList->Triage Docking 2. Secondary Validation: Molecular Docking Triage->Docking Top 5 Candidates BindingAssay 3. In Vitro Binding Assay (e.g., SPR, CETSA) Docking->BindingAssay Prioritized Hypotheses FunctionalAssay 4. In Vitro Functional Assay (e.g., Kinase Assay) BindingAssay->FunctionalAssay Confirm Direct Interaction CellularAssay 5. Cellular Target Engagement (e.g., Western Blot for Downstream Effects) FunctionalAssay->CellularAssay Confirm Modulation of Activity ValidatedTarget Validated Target CellularAssay->ValidatedTarget

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors Derived from Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicity, derailing an otherwise promising development program. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of novel compounds. As a case study, we will focus on a hypothetical series of kinase inhibitors synthesized from the versatile building block, Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for its prevalence in biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity interactions with therapeutic targets.[2] this compound, in particular, serves as an excellent starting point for generating diverse libraries of compounds. For the purpose of this guide, we will consider a series of synthesized compounds (HCP-K-01, HCP-K-02, and HCP-K-03) designed as inhibitors of a specific protein kinase, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.[3]

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The primary goal of preclinical toxicology and safety pharmacology is to identify potential adverse effects before a drug candidate enters human trials.[4][5][6] A significant contributor to toxicity is the unintended interaction of a drug with proteins other than its designated target.[5] Kinase inhibitors are particularly susceptible to cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[7] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[8][9] It allows for the early identification and mitigation of potential safety liabilities, ultimately saving time and resources in the long run.[6]

A Multi-tiered Approach to Assessing Cross-Reactivity

A robust cross-reactivity assessment employs a combination of in vitro and cellular assays to build a comprehensive profile of a compound's selectivity. This multi-pronged approach provides a more complete picture, from direct molecular interactions to effects within a biological context.

Tier 1: Initial Broad-Panel Screening for Off-Target Binding

The first step in evaluating the selectivity of our hypothetical compounds (HCP-K-01, HCP-K-02, and HCP-K-03) is to screen them against a large, diverse panel of kinases. This provides a broad overview of their potential off-target interactions.

Experimental Protocol: Kinase Panel Screening (Competitive Binding Assay)

This assay quantitatively measures the binding of a compound to a large number of kinases.

  • Kinase Preparation : A panel of recombinant human kinases are individually expressed and purified.

  • Ligand Immobilization : A known, ATP-competitive ligand is immobilized on a solid support.

  • Competitive Binding : Each kinase is incubated with the immobilized ligand and the test compound (e.g., HCP-K-01) at a fixed concentration (e.g., 1 µM).

  • Quantification : The amount of kinase bound to the immobilized ligand is measured. This is inversely proportional to the test compound's affinity for the kinase.[10]

  • Data Analysis : Results are often expressed as the percentage of kinase activity remaining in the presence of the inhibitor, with lower percentages indicating stronger inhibition.[10]

Data Presentation: Comparative Kinome Scan Data

The results of the initial screen can be visualized in a table to compare the selectivity of the different compounds.

Target KinaseHCP-K-01 (% Inhibition @ 1µM)HCP-K-02 (% Inhibition @ 1µM)HCP-K-03 (% Inhibition @ 1µM)
Primary Target Kinase 98% 95% 99%
Off-Target Kinase A75%40%15%
Off-Target Kinase B60%25%5%
Off-Target Kinase C20%10%2%
Off-Target Kinase D5%2%1%

From this hypothetical data, HCP-K-03 demonstrates the highest selectivity for the primary target with minimal off-target inhibition at the tested concentration.

Workflow for Initial Kinase Selectivity Profiling

G cluster_0 Compound Synthesis cluster_1 Tier 1: Broad Kinase Panel Screen cluster_2 Data Analysis & Interpretation HCP_K_01 HCP-K-01 Screening Competitive Binding Assay (e.g., 400+ kinases) HCP_K_01->Screening HCP_K_02 HCP-K-02 HCP_K_02->Screening HCP_K_03 HCP-K-03 HCP_K_03->Screening Data_Analysis Calculate % Inhibition Screening->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Initial screening workflow for kinase inhibitors.

Tier 2: Determining the Potency of Off-Target Interactions

For any significant off-target interactions identified in the initial screen, the next step is to determine the potency of these interactions by calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination (Biochemical Assay)

Radiometric or fluorescence-based assays are commonly used to measure the enzymatic activity of the kinase.[3]

  • Assay Setup : The off-target kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Compound Titration : The test compound is added in a series of increasing concentrations.

  • Enzymatic Reaction : The reaction is initiated and allowed to proceed for a defined period.

  • Detection : The amount of phosphorylated substrate is quantified. In radiometric assays, this involves the use of radioisotope-labeled ATP.[3]

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[11]

Data Presentation: Comparative IC50 Values

CompoundPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
HCP-K-011015050015
HCP-K-0215800>10,00053
HCP-K-035>10,000>10,000>2000

This data further reinforces that HCP-K-03 is the most selective compound, with a significantly higher concentration required to inhibit off-target kinases compared to its primary target.

Tier 3: Cellular Assays to Assess Target Engagement and Downstream Effects

While biochemical assays are crucial for understanding direct molecular interactions, cellular assays provide a more physiologically relevant context.[11] These assays can confirm target engagement in a cellular environment and reveal any unintended effects on signaling pathways.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Culture : Select a cell line that expresses both the primary target and the identified off-target kinases.

  • Compound Treatment : Treat the cells with varying concentrations of the test compound.

  • Lysis and Analysis : After a set incubation period, lyse the cells and use techniques like Western blotting or ELISA to measure the phosphorylation status of downstream substrates of the primary and off-target kinases.

  • Data Interpretation : A selective inhibitor should reduce the phosphorylation of the primary target's substrate without affecting the phosphorylation of the off-target's substrate.

Hypothetical Signaling Pathway for Cross-Reactivity Assessment

cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway Primary_Target Primary Target Kinase Substrate_P Substrate A (Phosphorylated) Primary_Target->Substrate_P Inhibited by HCP-K-03 Off_Target Off-Target Kinase A Substrate_OT Substrate B (Phosphorylated) Off_Target->Substrate_OT NOT Inhibited by HCP-K-03 HCP_K_03 HCP-K-03 HCP_K_03->Primary_Target

Caption: Selective inhibition of the primary signaling pathway.

Broader Preclinical Safety and Toxicology Assessment

The cross-reactivity data generated from these studies are a critical component of the overall preclinical safety assessment.[12] These findings inform the design of subsequent in vivo toxicology studies in animal models.[4][13] For instance, if a compound shows off-target activity against a kinase known to be crucial for cardiac function, in vivo studies will include careful monitoring of cardiovascular parameters.

Key In Vitro and In Vivo Toxicology Studies:

  • In Vitro Cytotoxicity Assays : To evaluate the general toxicity of the compounds on various cell lines.[13]

  • Genotoxicity Testing : To assess the potential of a compound to cause DNA damage.[13]

  • In Vivo Rodent and Non-Rodent Studies : To identify target organ toxicities and establish a safe starting dose for human trials.[6][14]

Conclusion: A Pathway to Safer and More Effective Therapeutics

The development of highly selective kinase inhibitors is a challenging but essential endeavor. By employing a systematic and multi-tiered approach to cross-reactivity profiling, researchers can make informed decisions about which compounds to advance in the drug development pipeline. The hypothetical case of compounds derived from this compound illustrates a robust framework for this evaluation. Early and thorough characterization of off-target effects is paramount for minimizing the risk of adverse events and ultimately delivering safer and more effective medicines to patients.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride is a pivotal bicyclic amine intermediate in medicinal chemistry, frequently utilized as a building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure imparts unique conformational constraints on the molecules it becomes a part of, making it a valuable scaffold in drug design. The synthetic efficiency of its production is therefore a critical factor for researchers and drug development professionals, directly impacting the cost, scalability, and environmental footprint of synthesizing active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the underlying chemical principles of each method, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions based on their specific laboratory and manufacturing needs.

Synthetic Strategies: A Comparative Analysis

The synthesis of the hexahydrocyclopenta[c]pyrrolone core can be broadly approached through several strategic bond formations. Here, we will compare two prominent methods: the reduction of a cyclic imide precursor and an intramolecular cyclization approach.

Method 1: Reductive Cyclization of Cyclopentane-1,2-dicarboximide Derivatives

This widely employed strategy leverages the readily available cyclopentane-1,2-dicarboxylic anhydride as a starting material. The core principle involves the formation of a cyclic imide, followed by its reduction to the desired bicyclic amine. A notable example is the synthesis of a related compound, Gliclazide, which shares the hexahydrocyclopenta[c]pyrrole core. An improved synthesis for this class of compounds reports an overall yield of 60%.[1]

A particularly efficient variation of this method is detailed in Chinese patent CN103601666A, which describes the preparation of the closely related octahydrocyclopenta[c]pyrrole from cyclopentimide.[2][3] This process, which can be adapted for the synthesis of the ketone derivative, involves the reduction of the imide using a boron-based reducing agent in the presence of a Lewis acid promoter.

Key Advantages:

  • High Yields: The reduction of the cyclic imide has been reported with yields exceeding 90%.[2][3]

  • High Purity: The final product can be obtained with purities of up to 97% after simple workup and purification.[2][3]

  • Readily Available Starting Materials: Cyclopentane-1,2-dicarboxylic anhydride is a commercially available and relatively inexpensive starting material.

Potential Challenges:

  • Multi-step Process: The overall synthesis from the anhydride involves multiple steps, which can impact overall efficiency and cost.

  • Reagent Handling: The use of metal hydrides or boron-based reducing agents requires careful handling and anhydrous conditions.

Method 2: Intramolecular Cyclization Strategies

An alternative approach involves the formation of the bicyclic ring system through an intramolecular cyclization reaction. This can be achieved through various bond-forming strategies, including the Dieckmann condensation of a suitably substituted amino diester or other intramolecular C-N or C-C bond formations. While a specific, high-yielding Dieckmann condensation for this exact target is not prominently reported in readily available literature, the general principle remains a viable and powerful tool for the formation of cyclic ketones.

Another intramolecular cyclization approach involves the ring closure of an amino ester. These reactions are often designed to create lactams (cyclic amides), which can be further reduced to the corresponding cyclic amines. The efficiency of these cyclizations is highly dependent on the substrate and reaction conditions.

Key Advantages:

  • Convergent Synthesis: Intramolecular cyclizations can offer a more convergent approach, potentially reducing the overall step count.

  • Stereochemical Control: Depending on the chosen strategy, it may be possible to exert a higher degree of stereochemical control during the ring-forming step.

Potential Challenges:

  • Precursor Synthesis: The synthesis of the linear precursor for intramolecular cyclization can be complex and may offset the benefits of a convergent final step.

  • Competing Reactions: Intramolecular reactions can sometimes be plagued by competing intermolecular side reactions, which can lower the yield of the desired cyclic product.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics for the reductive cyclization method based on available data. Data for a specific, optimized intramolecular cyclization route for this target is not sufficiently detailed in the public domain to provide a direct quantitative comparison.

MetricReductive Cyclization of Cyclopentimide
Starting Material Cyclopentimide
Key Reagents Boron reducing agent, Lewis acid
Reported Yield ~90-92%[2][3]
Reported Purity ~97%[2][3]
Scalability Demonstrated on a laboratory scale
Key Considerations Requires anhydrous conditions and careful handling of reducing agents.

Experimental Protocols

Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole via Reductive Cyclization (Adapted from CN103601666A)

This protocol describes the synthesis of the parent amine, which serves as a close proxy for the synthesis of the ketone derivative.

Materials:

  • Cyclopentimide

  • Boron reducing agent (e.g., Sodium borohydride)

  • Lewis acid (e.g., Zinc chloride)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Dilute Hydrochloric Acid

  • Saturated Sodium Carbonate solution

  • Ethyl Acetate

  • Magnesium Sulfate

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the Lewis acid and the boron reducing agent in an appropriate solvent such as a mixture of THF and toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of cyclopentimide in THF to the refluxing mixture.

  • Maintain the reaction at reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid to a pH of 2-3.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the aqueous layers and basify with a saturated sodium carbonate solution to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts from the basic extraction, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by distillation or crystallization.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treat with a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Workflow Diagram:

G cluster_0 Synthesis of Octahydrocyclopenta[c]pyrrole A Cyclopentimide B Reduction (Boron reducing agent, Lewis acid) A->B C Acidic Workup (HCl) B->C D Basic Workup (Na2CO3) C->D E Extraction & Purification D->E F Octahydrocyclopenta[c]pyrrole E->F G Salt Formation (HCl) F->G H Hexahydrocyclopenta[c]pyrrol-4(2H)-one Hydrochloride G->H

Caption: Synthetic workflow for Octahydrocyclopenta[c]pyrrole hydrochloride.

Conclusion and Future Outlook

The reductive cyclization of cyclopentimide derivatives stands out as a robust and high-yielding method for the synthesis of the hexahydrocyclopenta[c]pyrrole core. Its reliance on readily available starting materials and the high purities achievable make it an attractive option for both laboratory-scale synthesis and potential scale-up.

While intramolecular cyclization strategies hold promise for more convergent syntheses, further research and process optimization are required to establish them as competitive alternatives for this specific target molecule. Future efforts in this area should focus on the development of efficient syntheses for the required linear precursors and the optimization of cyclization conditions to maximize yields and minimize side reactions.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and the specific purity requirements of the final application. This guide provides a foundational understanding of the available methods to aid researchers in making the most strategic choice for their synthetic endeavors.

References

Navigating the Patent Landscape of Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivatives: A Comparative Guide to Novelty and Patentability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of modern drug discovery, the identification of novel chemical scaffolds with promising biological activity is only the first step. A rigorous assessment of a new molecule's novelty and patentability is critical to justify further investment in its development. This guide provides an in-depth technical comparison of new Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives, offering insights into the evaluation of their patentability, supported by experimental data and protocols. As a senior application scientist, the aim is to blend technical accuracy with field-proven insights to empower researchers in their quest for new therapeutic agents.

The Hexahydrocyclopenta[c]pyrrol-4(2H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The Hexahydrocyclopenta[c]pyrrol-4(2H)-one core, a bicyclic amine, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This scaffold is a versatile building block found in a variety of biologically active compounds, from enzyme inhibitors to receptor modulators. The pyrrolidine ring, a key component of this scaffold, is prevalent in numerous natural products and FDA-approved drugs, highlighting its significance in the development of new chemical entities.[1][2]

Assessing Novelty and Patentability: A Three-Pillar Approach

To secure intellectual property rights for a new chemical entity, three fundamental criteria must be met: novelty, inventive step (non-obviousness), and industrial applicability (utility).[2][3]

  • Novelty : The compound must not have been previously disclosed to the public in any form, including patents, scientific literature, or presentations. A thorough prior art search is the cornerstone of establishing novelty.[3][4]

  • Inventive Step (Non-Obviousness) : The invention must not be obvious to a person skilled in the art. This means it should not be a straightforward modification of a known compound with predictable results.[3]

  • Industrial Applicability (Utility) : The compound must have a specific, substantial, and credible use. For pharmaceutical compounds, this typically means demonstrating a therapeutic effect against a particular disease.[3]

The following sections will delve into the practical application of these principles, using Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a case study for the Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold.

Comparative Analysis: Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivatives as DPP-4 Inhibitors

DPP-4 is a well-validated target for the treatment of type 2 diabetes. Its inhibition prevents the degradation of incretin hormones, such as GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5][6][7] Several DPP-4 inhibitors are on the market, many of which feature a primary or secondary amine that interacts with key residues in the enzyme's active site. The Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold provides an excellent framework for positioning a warhead to interact with the catalytic serine of DPP-4, while allowing for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.

Performance Comparison with Alternative Scaffolds

A critical aspect of assessing the potential of a new scaffold is to compare its performance against established alternatives. The piperidine ring is another widely used scaffold in drug design, often drawing comparisons with the pyrrolidine motif.[8][9]

PropertyHexahydrocyclopenta[c]pyrrol-4(2H)-one (Pyrrolidine-based)Piperidine-based ScaffoldsRationale and Implications for Drug Design
Ring Size 5-membered pyrrolidine fused to a 5-membered cyclopentane6-membered ringThe smaller, fused ring system of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold offers a more rigid and defined three-dimensional structure compared to the more flexible chair/boat conformations of piperidine. This can lead to higher binding affinity and selectivity.[1][5]
pKa ~10.11 (predicted for the parent scaffold)[1]~11.22 (for piperidine)[5]The slightly lower basicity of the pyrrolidine nitrogen may be advantageous in reducing off-target effects and improving the overall pharmacokinetic profile.
Lipophilicity (logP) LowerHigherThe pyrrolidine scaffold is generally less lipophilic than piperidine.[5] This can translate to better aqueous solubility and potentially a more favorable ADME profile for the Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivatives.
Metabolic Stability Generally stable, but substitution pattern is key.Can be susceptible to oxidation at carbons adjacent to the nitrogen.[5]The fused ring system of the Hexahydrocyclopenta[c]pyrrol-4(2H)-one may offer some protection against metabolism compared to a simple piperidine ring, though this is highly dependent on the specific substitution pattern.
Supporting Experimental Data

The following table summarizes the in vitro activity of a representative Hexahydrocyclopenta[c]pyrrol-4(2H)-one-based DPP-4 inhibitor in comparison to established drugs with different scaffolds.

CompoundScaffoldDPP-4 IC50 (nM)Selectivity vs. DPP-8/DPP-9
Compound 1 (Hypothetical Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivative)Hexahydrocyclopenta[c]pyrrol-4(2H)-one15>500-fold
Sitagliptin β-amino acid derivative22[10]>2600-fold
Saxagliptin Cyanopyrrolidine~50>100-fold
Alogliptin 2,4-pyrimidinedione~10>10,000-fold

Note: The data for Compound 1 is a representative value based on the potential of the scaffold and is for illustrative purposes. The data for the other compounds are from published sources.

This data highlights that the Hexahydrocyclopenta[c]pyrrol-4(2H)-one scaffold is capable of producing compounds with potency comparable to, or even exceeding, that of established drugs. The key to unlocking this potential lies in the strategic placement of substituents to optimize interactions with the DPP-4 active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed experimental protocols are essential. The following is a representative, step-by-step methodology for the synthesis and evaluation of a novel N-substituted Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivative.

Synthesis of a Representative N-Aryl Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivative

This protocol describes a common synthetic route, often involving a reductive amination as a key step.

Step 1: Synthesis of Hexahydrocyclopenta[c]pyrrol-4(2H)-one

A detailed procedure for the synthesis of the core scaffold can be adapted from various literature sources. A common starting material is cyclopentane-1,2-dicarboxylic anhydride.[7]

Step 2: N-Arylation via Reductive Amination

  • To a solution of Hexahydrocyclopenta[c]pyrrol-4(2H)-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added the desired aryl aldehyde (1.1 eq) and acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl Hexahydrocyclopenta[c]pyrrol-4(2H)-one derivative.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro DPP-4 Inhibition Assay
  • The DPP-4 inhibitory activity is determined using a fluorometric assay kit (commercially available).

  • The assay is performed in a 96-well plate format.

  • Recombinant human DPP-4 enzyme is incubated with a range of concentrations of the test compound (typically from 0.1 nM to 100 µM) in assay buffer for 15 minutes at room temperature.

  • The fluorogenic substrate, Gly-Pro-AMC, is added to initiate the reaction.

  • The fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of 30 minutes.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Path to Patentability

Understanding the workflow for assessing novelty and patentability is crucial. The following diagram illustrates the key steps involved.

patentability_workflow cluster_0 Discovery & Synthesis cluster_1 Novelty & Patentability Assessment cluster_2 Decision & Action New_Derivative Design & Synthesis of New Hexahydrocyclopenta[c]pyrrol-4(2H)-one Derivative Characterization Full Spectroscopic Characterization New_Derivative->Characterization Bio_Activity In Vitro & In Vivo Biological Evaluation Characterization->Bio_Activity Prior_Art_Search Comprehensive Prior Art Search (SciFinder, Reaxys, Patentscopes) Bio_Activity->Prior_Art_Search Promising Data Publication Publish in Peer-Reviewed Journal Bio_Activity->Publication Novelty_Analysis Analysis of Novelty: Is the exact structure or a close analog disclosed? Prior_Art_Search->Novelty_Analysis Inventive_Step Analysis of Inventive Step: Is the modification non-obvious? Are the properties unexpected? Novelty_Analysis->Inventive_Step Utility_Analysis Analysis of Utility: Is there a credible and substantial use? Inventive_Step->Utility_Analysis Patent_Application Draft & File Patent Application Utility_Analysis->Patent_Application Positive Assessment Further_Development Proceed with Lead Optimization & Preclinical Development Patent_Application->Further_Development

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a detailed protocol for the safe and compliant disposal of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride (CAS No. 127430-46-0). Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound whose toxicological properties are not extensively documented in public literature. However, data from structurally related compounds and general chemical principles dictate a cautious approach.

A Safety Data Sheet (SDS) for a similar compound indicates that it is harmful if swallowed, inhaled, or absorbed through the skin, with high concentrations being destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[1] It is also classified as an irritant and a lachrymator (a substance that causes tearing).[1] Therefore, we must operate under the assumption that this compound poses similar risks. The primary directive is to prevent any uncontrolled release into the environment and to eliminate exposure to laboratory personnel.

Key Assessed Risks:

  • Toxicity: Harmful upon ingestion, inhalation, or skin contact.[1][2]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[1][2]

  • Environmental Hazard: Unneutralized or untreated release of nitrogen-containing heterocyclic compounds can have adverse effects on aquatic life and ecosystems.

Disposal via standard laboratory drains is strictly prohibited for hazardous chemicals.[3][4] The complex structure of this molecule makes it unlikely to be readily degraded by standard wastewater treatment processes, posing a risk of environmental contamination.[5]

Regulatory Framework: Operating within Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] These regulations provide a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[3] Your institution's Environmental Health & Safety (EH&S) office is the primary resource for ensuring compliance with all federal, state, and local regulations, which may be more stringent than federal rules.[3][7]

Core Disposal Methodology: High-Temperature Incineration

The most appropriate and recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[1][5]

Causality:

  • Complete Destruction: High-temperature incineration, when equipped with an afterburner and scrubber, ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides.[1] The scrubber system is critical for neutralizing acidic gases (like HCl from the hydrochloride salt) that are formed during combustion.

  • Liability and Safety: Using a licensed and audited professional waste management service ensures that the disposal is performed in compliance with all regulations and minimizes long-term liability for the generating institution.[7]

Step-by-Step Operational Disposal Plan

This protocol covers the lifecycle of the waste within the laboratory, from the point of generation to its handoff for final disposal.

Phase 1: Waste Segregation and Accumulation

Proper segregation is the cornerstone of safe laboratory waste management.[7] It prevents dangerous reactions that can occur from mixing incompatible chemicals.[8]

  • Designate a Satellite Accumulation Area (SAA): Establish a specific, marked area within the laboratory where hazardous waste will be stored prior to collection.[3][8] This area should be under the control of laboratory personnel, away from high-traffic zones, and ideally within a ventilated cabinet.

  • Use a Dedicated Waste Container: Dedicate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., gloves, weigh boats, wipers).

  • Waste Compatibility:

    • Solid Waste: Collect the solid hydrochloride salt, contaminated personal protective equipment (PPE), and other contaminated disposables in a dedicated, clearly labeled solid waste container.

    • Liquid Waste (if applicable): If the compound is dissolved in a solvent for a reaction, the waste stream must be characterized by that solvent. For instance, if dissolved in a combustible solvent like methanol or isopropanol, it can be added to a "Halogenated Organic Waste" container (due to the hydrochloride salt). Never mix aqueous waste with organic solvent waste.

Phase 2: Container Selection and Labeling
  • Container Choice: The original chemical container is often the best choice for storing waste.[4] If unavailable, use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap that is compatible with the waste.[3][9] The container must be in good condition, free of leaks or external residue.[4]

  • Accurate Labeling: Every waste container must be accurately labeled the moment the first drop of waste is added. The label must include:[7][9]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations).

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

Phase 3: Spill and Emergency Procedures

Accidents must be anticipated. Immediate and correct response is critical to mitigating risk.

  • Personal Protection: Before addressing a spill, don the appropriate PPE: a respirator, chemical safety goggles, heavy rubber gloves, and rubber boots.[1]

  • Containment & Cleanup:

    • For a solid spill, carefully sweep up the material, avoiding the creation of dust.[1]

    • Place the swept material and any cleanup items (e.g., absorbent pads, wipers) into a designated hazardous waste bag or container.[4]

    • Ventilate the area and thoroughly wash the spill site after the material has been collected.[1]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EH&S office immediately.

Phase 4: Empty Container Disposal

An "empty" container that once held this compound is not considered regular trash. It must be decontaminated. The EPA has specific regulations for containers that held acutely hazardous "P-list" wastes, and while this compound is not explicitly on that list, adopting the best practice of triple-rinsing is a prudent measure.[4][9]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can solubilize the compound residue.

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[4]

  • Deface Label: Completely obliterate or remove the original label from the triple-rinsed container.[4]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste.[4]

Summary of Safety and Disposal Parameters

ParameterGuidelineRationale & Source(s)
Primary Disposal Method Licensed high-temperature chemical incineration.Ensures complete destruction of the compound and its hazardous characteristics.[1][5]
Personal Protective Equipment (PPE) Government-approved respirator, chemical safety goggles, compatible chemical-resistant gloves.Protects against inhalation, eye contact, and skin absorption, which are key exposure routes.[1]
Incompatible Materials Strong oxidizing agents, acids, and bases.To prevent potentially violent or exothermic reactions in the waste container.[1]
Spill Cleanup Sweep solid material, avoid dust, place in a sealed bag for disposal. Wash site thoroughly.Minimizes aerosolization and ensures containment of the hazardous material.[1]
Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label.Prevents accidental exposure from residual chemical and complies with best practices for container decontamination.[4][9]
Drain Disposal Strictly Prohibited. Hazardous chemicals can bypass wastewater treatment, harming the environment and violating regulations.[3][4]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the waste management process for this compound.

G cluster_0 start Waste Generated (Solid or Contaminated Material) is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Protocol (Wear full PPE, contain, clean, collect waste) is_spill->spill_protocol Yes waste_container Place in a dedicated, labeled hazardous waste container. is_spill->waste_container No spill_protocol->waste_container saa Store container in Satellite Accumulation Area (SAA). waste_container->saa is_full Is container full (or >1 year old)? saa->is_full is_full->saa No contact_ehs Contact EH&S for waste pickup. is_full->contact_ehs Yes end Waste transferred to licensed disposal facility for incineration. contact_ehs->end caption Fig 1: Disposal Workflow

Caption: Fig 1: Disposal Workflow for this compound.

References

Navigating the Handling of Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, a heterocyclic compound, requires careful handling to mitigate potential risks. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Profile: Understanding the Risks

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Irritation: Capable of causing serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

These potential hazards underscore the critical importance of a comprehensive PPE strategy to prevent exposure through all primary routes: inhalation, dermal contact, and ingestion.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is essential when handling this compound, particularly in its powdered form. The following table outlines the required PPE for various laboratory operations.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesPowder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, minimizing the risk of exposure.[4]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use or in the event of a spill.[4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or creating solutions.[4][5]Protects against splashes and aerosolized particles from entering the eyes or face.[4][5]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine particles.[4][6]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the tracking of chemical contaminants outside of the laboratory and protects hair from settling dust.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount to ensuring a safe laboratory environment. The following steps provide a clear guide for the safe handling of this compound.

Donning PPE: The Proper Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 1. Don Gown Wash_Hands->Don_Gown Don_Respirator 2. Don N95 Respirator Don_Gown->Don_Respirator Don_Goggles 3. Don Safety Goggles Don_Respirator->Don_Goggles Don_Face_Shield 4. Don Face Shield Don_Goggles->Don_Face_Shield Don_Inner_Gloves 5. Don Inner Gloves Don_Face_Shield->Don_Inner_Gloves Don_Outer_Gloves 6. Don Outer Gloves (over gown cuff) Don_Inner_Gloves->Don_Outer_Gloves

Caption: PPE Donning Sequence for Handling Hazardous Powders.

  • Preparation: Before entering the designated handling area, thoroughly inspect all PPE for any defects, such as tears in gloves or cracks in the face shield. Wash your hands with soap and water.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: Put on the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on the safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously in a designated doffing area.

PPE_Doffing_Sequence cluster_doffing Doffing Sequence Remove_Outer_Gloves 1. Remove Outer Gloves Remove_Gown 2. Remove Gown Remove_Outer_Gloves->Remove_Gown Wash_Hands_1 Wash hands (gloved) Remove_Gown->Wash_Hands_1 Remove_Face_Shield 3. Remove Face Shield Wash_Hands_1->Remove_Face_Shield Remove_Goggles 4. Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Respirator 5. Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands_2 Wash hands thoroughly Remove_Inner_Gloves->Wash_Hands_2

Caption: PPE Doffing Sequence to Prevent Cross-Contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown: Untie the gown and carefully pull it away from your body, rolling it inside out as you remove it. Dispose of it in the hazardous waste container.

  • Hand Hygiene: With the inner gloves still on, wash your hands with soap and water or use an alcohol-based hand sanitizer.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination or disposal.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations.

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gown, shoe covers, weigh boats, pipette tips, and empty vials.Designated, sealed, and labeled hazardous waste container.High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired solutions, and contaminated solvents.Labeled, leak-proof hazardous liquid waste container.Incineration by a certified hazardous waste management company. DO NOT pour down the drain.
Sharps Hazardous Waste Needles and syringes used in the preparation or administration of the compound.Puncture-proof, labeled sharps container designated for hazardous waste.To be handled by a specialized hazardous waste management service in accordance with institutional protocols.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。